molecular formula C44H80N7O17P3S B15550879 20-Methyldocosanoyl-CoA

20-Methyldocosanoyl-CoA

カタログ番号: B15550879
分子量: 1104.1 g/mol
InChIキー: KMKJQAZYSCVSEL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

20-Methyldocosanoyl-CoA is a useful research compound. Its molecular formula is C44H80N7O17P3S and its molecular weight is 1104.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C44H80N7O17P3S

分子量

1104.1 g/mol

IUPAC名

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 20-methyldocosanethioate

InChI

InChI=1S/C44H80N7O17P3S/c1-5-32(2)22-20-18-16-14-12-10-8-6-7-9-11-13-15-17-19-21-23-35(53)72-27-26-46-34(52)24-25-47-42(56)39(55)44(3,4)29-65-71(62,63)68-70(60,61)64-28-33-38(67-69(57,58)59)37(54)43(66-33)51-31-50-36-40(45)48-30-49-41(36)51/h30-33,37-39,43,54-55H,5-29H2,1-4H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59)

InChIキー

KMKJQAZYSCVSEL-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

The Genesis of a Unique Lipid: A Technical Guide to the Synthesis and Biological Origin of 20-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methyldocosanoyl-CoA is a very-long-chain anteiso-fatty acyl-CoA. As a C23 fatty acid with a methyl branch at the antepenultimate (n-3) carbon, its structure imparts unique physicochemical properties that are critical for the organisms that synthesize it. This technical guide provides a comprehensive overview of the biosynthetic pathways, biological significance, and methodologies for the study of this compound and related very-long-chain anteiso-fatty acids. While specific literature on the C23 analogue is scarce, this guide extrapolates from the well-established principles of branched-chain fatty acid synthesis in bacteria, providing a robust framework for researchers.

Biological Origin and Significance

The primary biological origin of this compound is the de novo fatty acid synthesis (FAS) pathway in certain bacteria.[1][2] Anteiso-fatty acids are major constituents of the cell membrane lipids in many bacterial species, playing a crucial role in maintaining membrane fluidity and function, particularly in response to environmental stressors like low temperatures.[3] The methyl branch disrupts the tight packing of fatty acyl chains, lowering the melting point of the membrane and ensuring it remains in a fluid state, which is essential for the function of membrane-embedded proteins and for overall cellular integrity.[3]

In the context of drug development, the bacterial FAS pathway (Type II FAS) is distinct from the mammalian pathway (Type I FAS), making it an attractive target for the development of novel antibiotics.[4][5][6] Inhibiting the synthesis of essential membrane components like this compound could offer a targeted strategy against pathogenic bacteria that rely on these lipids for survival and virulence.[7][8] Furthermore, the unique structure of very-long-chain anteiso-fatty acids makes them potential biomarkers for the presence of specific bacterial species in clinical or environmental samples.[9]

Biosynthesis of this compound

The synthesis of this compound is a multi-step process that begins with a unique primer derived from an amino acid and proceeds through multiple elongation cycles.

Step 1: Primer Synthesis from Isoleucine

The biosynthesis of anteiso-fatty acids is initiated with a primer derived from the branched-chain amino acid L-isoleucine.[10] Through a series of enzymatic reactions common to amino acid catabolism, L-isoleucine is converted to 2-methylbutyryl-CoA. This molecule serves as the starter unit for the subsequent elongation steps.

Step 2: Initiation of Fatty Acid Synthesis

The commitment step in branched-chain fatty acid synthesis is the condensation of the 2-methylbutyryl-CoA primer with malonyl-ACP (acyl carrier protein), catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH) .[11][12] The substrate specificity of FabH is a critical determinant for whether a bacterium produces straight-chain or branched-chain fatty acids.[13] In bacteria that synthesize anteiso-fatty acids, FabH exhibits a preference for branched-chain acyl-CoA primers like 2-methylbutyryl-CoA over acetyl-CoA.[11][12][13]

Step 3: Elongation Cycles

Following the initial condensation, the fatty acyl chain is elongated through a series of iterative cycles, with each cycle adding two carbon atoms from malonyl-CoA. In bacteria, this is carried out by the Type II fatty acid synthase (FAS-II) system, which consists of a series of discrete, monofunctional enzymes. To synthesize the C23 fatty acid (20-methyldocosanoic acid), the initial C5 primer (from 2-methylbutyryl-CoA) undergoes nine elongation cycles.

Each elongation cycle comprises four key reactions:

  • Condensation: A β-ketoacyl-ACP synthase (FabB or FabF) catalyzes the condensation of the growing acyl-ACP with malonyl-ACP.

  • Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by a β-ketoacyl-ACP reductase (FabG), using NADPH as the reducing agent.

  • Dehydration: A β-hydroxyacyl-ACP dehydratase (FabZ or FabA) removes a molecule of water to form a trans-2-enoyl-ACP.

  • Reduction: The enoyl-ACP is reduced by an enoyl-ACP reductase (FabI), again using NADPH, to yield a saturated acyl-ACP, now two carbons longer.

For chains exceeding 16-18 carbons, specialized very-long-chain fatty acid (VLCFA) elongase systems are required.[14][15][16] These systems follow the same four-step reaction cycle but involve specific elongase enzymes (ELOVL in mammals, for example) that can accommodate the longer acyl chains.[14][15] It is presumed that analogous bacterial systems are responsible for the final elongation cycles to produce the C23 chain of 20-methyldocosanoic acid.

Step 4: Activation to Acyl-CoA

The final fatty acid product, 20-methyldocosanoic acid, is then activated to its CoA thioester, This compound , by an acyl-CoA synthetase. This activation is required for its incorporation into complex lipids, such as phospholipids, that will form the cell membrane.

Diagrams of Pathways and Workflows

Biosynthesis_of_20_Methyldocosanoyl_CoA Biosynthesis of this compound Isoleucine L-Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid Transamination Primer 2-Methylbutyryl-CoA (C5 Primer) Keto_Acid->Primer Oxidative Decarboxylation FAS_II Fatty Acid Synthase (FAS-II) System (9 Elongation Cycles) Primer->FAS_II Initiation (FabH) Malonyl_ACP Malonyl-ACP Malonyl_ACP->FAS_II 2-Carbon Donor Fatty_Acid 20-Methyldocosanoic Acid (C23 Anteiso-Fatty Acid) FAS_II->Fatty_Acid Final_Product This compound Fatty_Acid->Final_Product Acyl-CoA Synthetase CoA Coenzyme A CoA->Final_Product

Caption: Biosynthetic pathway of this compound.

Fatty_Acid_Elongation_Cycle Fatty Acid Elongation Cycle (FAS-II) Acyl_ACP_n Acyl-ACP (Cn) Condensation Condensation (FabB/F) Acyl_ACP_n->Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->Condensation Ketoacyl_ACP β-Ketoacyl-ACP (Cn+2) Condensation->Ketoacyl_ACP Reduction1 Reduction (FabG) Ketoacyl_ACP->Reduction1 Hydroxyacyl_ACP β-Hydroxyacyl-ACP (Cn+2) Reduction1->Hydroxyacyl_ACP NADP_out1 NADP+ Reduction1->NADP_out1 Dehydration Dehydration (FabZ) Hydroxyacyl_ACP->Dehydration Enoyl_ACP trans-2-Enoyl-ACP (Cn+2) Dehydration->Enoyl_ACP Reduction2 Reduction (FabI) Enoyl_ACP->Reduction2 Acyl_ACP_n2 Acyl-ACP (Cn+2) Reduction2->Acyl_ACP_n2 NADP_out2 NADP+ Reduction2->NADP_out2 Acyl_ACP_n2->Condensation Next Cycle NADPH_in1 NADPH NADPH_in1->Reduction1 NADPH_in2 NADPH NADPH_in2->Reduction2

Caption: The four core reactions of the bacterial FAS-II elongation cycle.

Quantitative Data

Specific kinetic data for the enzymes involved in the synthesis of this compound are not available in the literature. However, data from studies on FabH from bacteria known to produce branched-chain fatty acids can provide insight into the substrate preference that initiates the process.

Table 1: Substrate Specificity of FabH Enzymes

Enzyme SourceSubstrate (Acyl-CoA)Relative Activity (%)Km (µM)
Staphylococcus aureusAcetyl-CoA~5N/A
Butyryl-CoA~85N/A
Isobutyryl-CoA100N/A
Isovaleryl-CoA~40N/A
Streptomyces glaucescensAcetyl-CoAN/A2.4
Butyryl-CoAN/A0.71
Isobutyryl-CoAN/A0.41

Data compiled and adapted from Qiu et al., 2005[12] and Han et al., 1998[17]. Relative activities are approximate. N/A indicates data not available.

This table clearly demonstrates the preference of FabH from branched-chain fatty acid-producing bacteria for branched primers (isobutyryl-CoA) over the straight-chain primer (acetyl-CoA), which is the molecular basis for committing to the synthesis of iso- and anteiso-fatty acids.

Experimental Protocols

Protocol 1: Extraction and Analysis of Bacterial Fatty Acids by GC-MS

This protocol provides a general method for the analysis of total fatty acid content from bacterial cells, which can be adapted for the detection of 20-methyldocosanoic acid.

1. Cell Harvesting and Lysis: a. Grow bacterial culture to the desired phase (e.g., mid-logarithmic). b. Harvest cells from 10-50 mL of culture by centrifugation (e.g., 5,000 x g for 10 min at 4°C). c. Wash the cell pellet with phosphate-buffered saline (PBS) and re-centrifuge. d. Resuspend the pellet in a suitable solvent for lysis and extraction.

2. Lipid Extraction and Saponification: a. Add 1 mL of 0.5 M NaOH in methanol (B129727) to the cell pellet. b. Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0, which is not typically found in large amounts in bacteria).[18] c. Heat the mixture at 100°C for 30 minutes to saponify the lipids (hydrolyze ester linkages). d. Cool the sample to room temperature.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. Add 2 mL of 14% boron trifluoride (BF3) in methanol. b. Heat at 100°C for 5 minutes to methylate the free fatty acids. c. Cool the sample to room temperature.

4. FAMEs Extraction: a. Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. b. Vortex vigorously for 1 minute. c. Centrifuge at low speed (e.g., 1,000 x g for 5 min) to separate the phases. d. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

5. GC-MS Analysis: a. Inject 1 µL of the hexane extract into a gas chromatograph equipped with a mass spectrometer. b. GC Column: Use a suitable capillary column for fatty acid analysis (e.g., DB-23, SP-2560). c. Temperature Program: Optimize the temperature gradient to separate very-long-chain fatty acids. A typical program might start at 60°C, ramp to 220-250°C. d. MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-550. e. Identification: Identify 20-methyldocosanoic acid methyl ester based on its retention time relative to standards and its characteristic mass spectrum. f. Quantification: Quantify the peak area relative to the internal standard.

GCMS_Workflow GC-MS Workflow for Bacterial Fatty Acid Analysis Start Bacterial Cell Pellet Saponification Saponification (NaOH, Methanol, Heat) Start->Saponification Add Internal Std. Methylation Derivatization (FAMEs) (BF3, Methanol, Heat) Saponification->Methylation Extraction Liquid-Liquid Extraction (Hexane) Methylation->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Processing (Identification & Quantification) Analysis->Data

Caption: General workflow for preparing and analyzing bacterial fatty acids.

Protocol 2: Chemo-enzymatic Synthesis of this compound

This protocol outlines a general strategy for the synthesis of the target molecule, starting from the corresponding free fatty acid, which would first need to be synthesized or isolated.

1. Activation of 20-Methyldocosanoic Acid: a. Dissolve 20-methyldocosanoic acid (10 eq.) in anhydrous tetrahydrofuran (B95107) (THF). b. Cool the solution to 4°C. c. Add triethylamine (B128534) (5 eq.) and ethyl chloroformate (5 eq.) to form the mixed anhydride (B1165640). d. Stir the reaction for 45 minutes at 4°C.

2. Thioesterification with Coenzyme A: a. In a separate vial, dissolve Coenzyme A (1 eq.) in a 0.5 M sodium bicarbonate solution. b. Add the Coenzyme A solution to the mixed anhydride reaction mixture. c. Stir for 45 minutes at room temperature. d. The progress of the reaction can be monitored by the disappearance of free thiols using Ellman's reagent.

3. Purification: a. The resulting this compound can be purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). b. Lyophilize the purified fractions to obtain the final product as a stable powder.

Conclusion and Future Directions

This compound is a product of the specialized branched-chain fatty acid synthesis pathway in bacteria. Its anteiso structure is critical for modulating cell membrane fluidity, a key adaptation for bacterial survival. While the precise enzymes responsible for its elongation to a C23 length are yet to be fully characterized, the fundamental principles of its synthesis, initiated by an isoleucine-derived primer and elongated by the FAS-II system, are well understood.

For drug development professionals, the enzymes in this pathway, particularly the primer-specifying FabH and the elongase components, represent promising targets for novel antibacterial agents. Future research should focus on identifying and characterizing the specific VLCFA elongases in pathogenic bacteria that produce these unique lipids. Furthermore, developing robust quantitative assays for this compound and related molecules could lead to new diagnostic biomarkers for bacterial infections. A deeper understanding of the interplay between membrane composition and antibiotic resistance will be crucial in the ongoing fight against infectious diseases.[19][20][21][22]

References

An In-Depth Technical Guide to the Biochemical Properties of 20-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Methyldocosanoyl-CoA is a saturated, branched-chain very-long-chain fatty acyl-CoA (VLCFA-CoA) that plays a role in the complex lipid landscape of biological systems, particularly within neuronal tissues. As a member of the extensive family of acyl-CoAs, it serves as a crucial intermediate in various metabolic pathways, contributing to the synthesis of complex lipids such as sphingolipids and influencing the biophysical properties of cellular membranes. This technical guide provides a comprehensive overview of the known biochemical properties of this compound, including its metabolic pathways, the enzymes involved in its synthesis, and its potential physiological functions. Detailed experimental protocols for its analysis and diagrams of relevant biochemical pathways are presented to facilitate further research and drug development efforts targeting VLCFA metabolism.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids.[1] Branched-chain VLCFAs, such as the 20-methyl derivative of docosanoic acid, represent a specialized subclass with unique physical and metabolic properties. The CoA thioester of 20-methyldocosanoic acid, this compound, is the activated form of this fatty acid, priming it for participation in various anabolic and catabolic reactions.

The presence of a methyl branch in the acyl chain introduces a structural perturbation that can significantly alter the properties of the lipids into which it is incorporated. This includes changes in membrane fluidity and organization, which can, in turn, affect the function of membrane-associated proteins.[2] Understanding the biochemistry of this compound is therefore critical for elucidating its role in cellular physiology and pathology, particularly in the context of neurological function and disease.

Synthesis and Metabolism of this compound

The metabolism of this compound is intrinsically linked to the broader pathways of fatty acid elongation and degradation.

Biosynthesis via Fatty Acid Elongation

This compound is synthesized through the fatty acid elongation (FAE) system located in the endoplasmic reticulum. This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. The rate-limiting step is the initial condensation reaction catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[1][3]

While the specific ELOVL enzyme responsible for the final elongation step to produce a 23-carbon branched-chain fatty acyl-CoA has not been definitively identified, ELOVL enzymes are known to have specificity for the chain length and degree of saturation of their substrates.[4] ELOVL3 and ELOVL7, for instance, exhibit activity towards C16–C22 acyl-CoAs.[5] It is plausible that one or more ELOVL enzymes with a preference for very-long-chain branched acyl-CoA substrates are involved in the synthesis of this compound.

The proposed biosynthetic pathway likely starts from a shorter branched-chain acyl-CoA primer, which is then elongated by the FAE machinery.

fatty_acid_elongation cluster_ER Endoplasmic Reticulum acyl_coa_n Branched Acyl-CoA (Cn) elovl ELOVL acyl_coa_n->elovl malonyl_coa Malonyl-CoA malonyl_coa->elovl ketoacyl_coa 3-Ketoacyl-CoA elovl->ketoacyl_coa Condensation kar 3-Ketoacyl-CoA Reductase (KAR) ketoacyl_coa->kar Reduction hydroxyacyl_coa 3-Hydroxyacyl-CoA kar->hydroxyacyl_coa hacd 3-Hydroxyacyl-CoA Dehydratase (HACD) hydroxyacyl_coa->hacd Dehydration enoyl_coa trans-2-Enoyl-CoA hacd->enoyl_coa ter trans-2-Enoyl-CoA Reductase (TER) enoyl_coa->ter Reduction acyl_coa_n2 Branched Acyl-CoA (Cn+2) ter->acyl_coa_n2

Caption: Fatty Acid Elongation Cycle in the Endoplasmic Reticulum.

Incorporation into Complex Lipids

Once synthesized, this compound can be incorporated into various complex lipids, most notably sphingolipids.

Sphingolipid Metabolism: Ceramides (B1148491), the backbone of sphingolipids, are synthesized by the acylation of a sphingoid base. This reaction is catalyzed by ceramide synthases (CerS), which exhibit specificity for acyl-CoAs of different chain lengths.[6][7] Very-long-chain acyl-CoAs are preferred substrates for certain CerS isoforms, such as CerS2, which is responsible for the synthesis of ceramides with C20-C26 acyl chains.[7] The incorporation of this compound into ceramides would lead to the formation of branched-chain sphingolipids.

sphingolipid_synthesis cluster_Metabolism Sphingolipid Synthesis sphingosine Sphingosine cers Ceramide Synthase (CerS) sphingosine->cers acyl_coa This compound acyl_coa->cers ceramide 20-Methyl-docosanoyl -Ceramide cers->ceramide sm_synthase Sphingomyelin Synthase ceramide->sm_synthase gcs Glucosylceramide Synthase ceramide->gcs sphingomyelin 20-Methyl-docosanoyl -Sphingomyelin sm_synthase->sphingomyelin glucosylceramide 20-Methyl-docosanoyl -Glucosylceramide gcs->glucosylceramide

Caption: Incorporation of this compound into Sphingolipids.

Degradation

The degradation of this compound is presumed to occur via peroxisomal β-oxidation, which is the primary pathway for the breakdown of VLCFAs and branched-chain fatty acids. The methyl branch at the 20th position would likely necessitate the involvement of α-oxidation to remove the methyl group before β-oxidation can proceed.

Quantitative Data

Quantitative data for this compound is sparse in the existing literature. The following tables summarize available data for related very-long-chain acyl-CoAs, which can serve as a proxy for estimating the properties of this compound.

Table 1: Kinetic Parameters of ELOVL Enzymes with Very-Long-Chain Acyl-CoA Substrates

EnzymeSubstrateKm (µM)Vmax (pmol/min/µg protein)Reference
ELOVL6C16:0-CoA3.30.82[5]
ELOVL6Malonyl-CoA6.461.03[5]
ELOVL7α-Linolenoyl-CoA2.60.33[5]
ELOVL7Malonyl-CoA11.70.31[5]
Elovl2C20 and C22 PUFA-CoA--[4]
Elovl5C18 and C20 PUFA-CoA--[4]

Note: Specific kinetic data for this compound as a substrate for ELOVL enzymes is not currently available.

Table 2: Representative Concentrations of Acyl-CoAs in Brain Tissue

Acyl-CoA SpeciesConcentration (nmol/g tissue)Brain Region/Cell TypeReference
Acetyl-CoA< 0.01 mmol/L (whole brain)Neurons, Glia[8]
Acetyl-CoA~10 µM (mitochondrial)Neurons[8]
Acetyl-CoA~7 µM (cytoplasmic)Neurons[8]

Note: The concentration of this compound in brain tissue has not been specifically quantified. The levels are expected to be significantly lower than those of more abundant short-chain acyl-CoAs.

Experimental Protocols

The analysis of this compound requires specialized techniques for extraction and quantification due to its low abundance and amphipathic nature.

Synthesis of 20-Methyldocosanoic Acid

The precursor fatty acid, 20-methyldocosanoic acid, can be synthesized for use as a standard and for in vitro biochemical assays. A general approach involves the esterification of the corresponding carboxylic acid.

Protocol: Methyl Esterification of a Long-Chain Fatty Acid

  • Reaction Setup: Dissolve the long-chain carboxylic acid in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.5 to 1.5 grams per mole of carboxylic acid).[9]

  • Reaction Conditions: Heat the mixture at a temperature between 100°C and 150°C, ensuring it remains below the boiling point of the resulting methyl ester.[9]

  • Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture and neutralize the acid catalyst.

  • Purification: Extract the methyl ester with an organic solvent and purify by column chromatography or distillation.

  • Hydrolysis: The purified methyl ester can then be hydrolyzed to the free fatty acid using standard saponification procedures.

Extraction and Quantification of this compound from Brain Tissue by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs in biological matrices.

Protocol: Acyl-CoA Extraction and Quantification

  • Tissue Homogenization: Homogenize frozen brain tissue (~100 mg) in an ice-cold extraction solvent, such as a methanol-chloroform mixture (2:1 by volume).[10] Internal standards, such as isotopically labeled acyl-CoAs, should be added prior to homogenization.[10]

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric weak anion exchange SPE column with methanol, followed by equilibration with water.[10]

    • Load the supernatant from the homogenized tissue.

    • Wash the column with 2% formic acid and then with methanol.[10]

    • Elute the acyl-CoAs with solutions of ammonium (B1175870) hydroxide (B78521) (e.g., 2% and 5%).[10]

  • Sample Preparation for LC-MS/MS: Dry the eluted fractions under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 50% methanol).[10]

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs using a C8 or C18 reversed-phase column with a gradient elution.[11]

    • Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

      • Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) fragment.[10][11] Another common fragment ion is observed at m/z 428.[11]

      • MRM Transition for this compound (Predicted): The precursor ion [M+H]+ for this compound (C44H80N7O17P3S) would be approximately m/z 1124.4. The primary product ion for quantification would be [M+H-507]+ at approximately m/z 617.4. A secondary, qualifying transition would be to m/z 428.

lc_msms_workflow cluster_Workflow LC-MS/MS Workflow for Acyl-CoA Quantification tissue Brain Tissue (+ Internal Standards) homogenization Homogenization (Methanol/Chloroform) tissue->homogenization spe Solid-Phase Extraction (Anion Exchange) homogenization->spe lc Liquid Chromatography (Reversed-Phase) spe->lc msms Tandem Mass Spectrometry (MRM Mode) lc->msms quantification Data Analysis and Quantification msms->quantification

References

Putative Metabolic Pathways of 20-Methyldocosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methyldocosanoyl-CoA is a C23 methyl-branched very-long-chain fatty acyl-CoA. As a member of the very-long-chain fatty acid (VLCFA) family, it is integral to various cellular functions, and its metabolism is a complex process primarily occurring in the endoplasmic reticulum and peroxisomes. Dysregulation of VLCFA metabolism has been implicated in several metabolic and neurological disorders. This technical guide provides a comprehensive overview of the putative metabolic pathways involving this compound, including its biosynthesis and degradation, supported by available quantitative data and detailed experimental protocols.

Biosynthesis of this compound

The synthesis of this compound is believed to occur in the endoplasmic reticulum through the fatty acid elongation cycle. This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. The key enzymes in this pathway are the Elongation of Very-Long-Chain Fatty Acids (ELOVL) elongases.

While the precise ELOVL enzyme responsible for the final elongation step to form a C23 methyl-branched fatty acid has not been definitively identified, studies on ELOVL substrate specificities suggest a potential pathway. ELOVL1 has demonstrated high activity towards saturated and monounsaturated C20- and C22-CoAs[1]. It is plausible that an initial methyl-branched acyl-CoA primer is elongated by one or more ELOVL enzymes. Given that ELOVL1 can elongate C22:0-CoA, it is a strong candidate for the enzyme that adds the final two-carbon unit to a C21 methyl-branched acyl-CoA, resulting in the formation of this compound.

The biosynthesis of the initial methyl-branched primer likely originates from branched-chain amino acid metabolism. For instance, isoleucine can be metabolized to form 2-methylbutyryl-CoA, which can serve as a primer for the fatty acid synthase system to generate longer iso- and anteiso-fatty acids[2][3].

Putative Biosynthetic Pathway of this compound

Biosynthesis of this compound Branched-Chain Amino Acid (e.g., Isoleucine) Branched-Chain Amino Acid (e.g., Isoleucine) Methyl-branched Acyl-CoA Primer Methyl-branched Acyl-CoA Primer Branched-Chain Amino Acid (e.g., Isoleucine)->Methyl-branched Acyl-CoA Primer Metabolism Intermediate Methyl-branched Acyl-CoAs Intermediate Methyl-branched Acyl-CoAs Methyl-branched Acyl-CoA Primer->Intermediate Methyl-branched Acyl-CoAs Fatty Acid Synthase C21-Methyl-Acyl-CoA C21-Methyl-Acyl-CoA Intermediate Methyl-branched Acyl-CoAs->C21-Methyl-Acyl-CoA ELOVL enzymes This compound This compound C21-Methyl-Acyl-CoA->this compound ELOVL1 (putative) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Intermediate Methyl-branched Acyl-CoAs Malonyl-CoA->C21-Methyl-Acyl-CoA

A putative biosynthetic pathway for this compound.

Degradation of this compound

The degradation of very-long-chain and branched-chain fatty acids primarily occurs in peroxisomes[4][5][6][7]. Due to the presence of a methyl group, the degradation of this compound is expected to involve a combination of alpha- and beta-oxidation.

Alpha-Oxidation

Fatty acids with a methyl group at the beta-carbon (C3) are poor substrates for the enzymes of beta-oxidation. Therefore, they first undergo alpha-oxidation, a process that removes a single carbon atom from the carboxyl end[8][9][10][11]. In the case of this compound, the methyl group is at the 20th carbon, which is the antepenultimate carbon (n-3). This position does not directly block beta-oxidation. However, as beta-oxidation proceeds, a methyl group at an odd-numbered carbon will eventually be positioned at the beta-carbon, necessitating alpha-oxidation.

The alpha-oxidation pathway involves the following key steps:

  • Activation: The fatty acid is converted to its CoA ester by an acyl-CoA synthetase.

  • Hydroxylation: Phytanoyl-CoA dioxygenase (PHYH) hydroxylates the alpha-carbon.

  • Cleavage: 2-hydroxyphytanoyl-CoA lyase (2-HPCL) cleaves the C1-C2 bond, releasing formyl-CoA and an aldehyde that is one carbon shorter.

  • Oxidation: The aldehyde is oxidized to a carboxylic acid, which can then be activated to its CoA ester and enter the beta-oxidation pathway.

Peroxisomal Beta-Oxidation

Once the methyl branch no longer impedes beta-oxidation, the shortened fatty acyl-CoA undergoes chain shortening via peroxisomal beta-oxidation. This process is similar to mitochondrial beta-oxidation but is carried out by a different set of enzymes. The cycles of peroxisomal beta-oxidation continue until the fatty acyl-CoA is shortened to a medium-chain fatty acyl-CoA, which is then transported to the mitochondria for complete oxidation.

Since this compound is a C23 fatty acid (an odd-numbered chain), its complete beta-oxidation will ultimately yield propionyl-CoA in the final cycle, in addition to several molecules of acetyl-CoA[4]. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Putative Degradation Pathway of this compound

Degradation of this compound cluster_peroxisome Peroxisome This compound This compound Beta-Oxidation Cycles Beta-Oxidation Cycles This compound->Beta-Oxidation Cycles Peroxisomal Beta-Oxidation Methyl-branched Acyl-CoA (beta-methyl) Methyl-branched Acyl-CoA (beta-methyl) Beta-Oxidation Cycles->Methyl-branched Acyl-CoA (beta-methyl) Chain Shortening Alpha-Oxidation Alpha-Oxidation Methyl-branched Acyl-CoA (beta-methyl)->Alpha-Oxidation Alpha-Oxidation Shortened Acyl-CoA Shortened Acyl-CoA Alpha-Oxidation->Shortened Acyl-CoA Removal of one carbon Further Beta-Oxidation Further Beta-Oxidation Shortened Acyl-CoA->Further Beta-Oxidation Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA Further Beta-Oxidation->Medium-Chain Acyl-CoA Chain Shortening Mitochondrion Mitochondrion Medium-Chain Acyl-CoA->Mitochondrion Transport Acetyl-CoA + Propionyl-CoA Acetyl-CoA + Propionyl-CoA Mitochondrion->Acetyl-CoA + Propionyl-CoA Mitochondrial Beta-Oxidation Citric Acid Cycle Citric Acid Cycle Acetyl-CoA + Propionyl-CoA->Citric Acid Cycle

A putative degradation pathway for this compound.

Quantitative Data

Specific quantitative data for the metabolism of this compound is scarce in the literature. However, data from related very-long-chain and branched-chain fatty acids can provide valuable insights.

ParameterValueOrganism/SystemReference
ELOVL1 Activity
Substrate SpecificityHighest for C22:0-CoAIn vitro (human)[1]
Phytanoyl-CoA Dioxygenase
SubstratePhytanoyl-CoAHuman[12]
CofactorsFe(II), 2-oxoglutarateHuman[12]
Tissue Distribution
Branched-chain fatty acidsPresent in brain lipidsMouse[13]
Very-long-chain fatty acidsEnriched in myelinHuman[8]

Experimental Protocols

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantitative analysis of this compound in biological samples.

1. Lipid Extraction

  • Homogenize tissue samples in a suitable solvent mixture, such as chloroform:methanol (2:1, v/v).

  • For plasma or serum, a liquid-liquid extraction with a non-polar solvent like hexane (B92381) can be used.

  • Add an internal standard (e.g., a deuterated analog of a C23 fatty acid) at the beginning of the extraction to account for sample loss during preparation.

2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization

  • To release the fatty acid from its CoA ester and other complex lipids, perform saponification by adding a methanolic solution of NaOH or KOH and heating.

  • Neutralize the solution with an acid (e.g., HCl).

  • Convert the free fatty acids to their more volatile methyl esters (FAMEs) using a derivatizing agent such as boron trifluoride (BF3)-methanol or by acid-catalyzed methylation with methanolic HCl.

  • Extract the FAMEs with a non-polar solvent like hexane.

3. GC-MS Analysis

  • Inject the extracted FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for good separation of fatty acid isomers).

  • Use a temperature program that allows for the separation of C23 FAMEs from other fatty acids.

  • The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.

  • Quantify the amount of 20-methyldocosanoic acid methyl ester by comparing its peak area to that of the internal standard.

Workflow for GC-MS Analysis of this compound

GC-MS_Workflow Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction + Internal Standard Saponification Saponification Lipid Extraction->Saponification (Chloroform:Methanol) FAME Derivatization FAME Derivatization Saponification->FAME Derivatization (Methanolic KOH) Hexane Extraction Hexane Extraction FAME Derivatization->Hexane Extraction (BF3-Methanol) GC-MS Analysis GC-MS Analysis Hexane Extraction->GC-MS Analysis Inject Data Analysis Data Analysis GC-MS Analysis->Data Analysis (Quantification)

Workflow for the quantitative analysis of this compound.

In Vitro Enzyme Assay for Alpha-Oxidation

This protocol describes a general method to assay the activity of phytanoyl-CoA dioxygenase (PHYH), a key enzyme in alpha-oxidation.

1. Substrate Preparation

  • Synthesize this compound from 20-methyldocosahexaenoic acid.

2. Enzyme Source

  • Use a cell lysate or a purified recombinant PHYH enzyme.

3. Reaction Mixture

  • Prepare a reaction buffer containing:

    • Buffer (e.g., Tris-HCl, pH 7.5)

    • This compound (substrate)

    • FeSO4 (cofactor)

    • 2-oxoglutarate (co-substrate)

    • Ascorbate (to maintain iron in the reduced state)

    • Enzyme source

4. Incubation and Product Detection

  • Incubate the reaction mixture at 37°C.

  • Stop the reaction at various time points by adding an organic solvent.

  • Extract the lipids and analyze the formation of the hydroxylated product (2-hydroxy-20-methyldocosanoyl-CoA) by LC-MS or GC-MS after derivatization.

Logical Flow for an In Vitro Alpha-Oxidation Assay

Alpha_Oxidation_Assay Prepare Reaction Mixture Substrate (this compound) Cofactors (Fe2+, 2-oxoglutarate, Ascorbate) Buffer Add Enzyme to Initiate Add Enzyme to Initiate Prepare Reaction Mixture->Add Enzyme to Initiate Incubate at 37°C Incubate at 37°C Add Enzyme to Initiate->Incubate at 37°C Stop Reaction & Extract Lipids Stop Reaction & Extract Lipids Incubate at 37°C->Stop Reaction & Extract Lipids Analyze Product Formation (LC-MS or GC-MS) Stop Reaction & Extract Lipids->Analyze Product Formation

Logical flow for an in vitro alpha-oxidation enzyme assay.

Conclusion and Future Directions

The metabolism of this compound is a critical area of lipid research with potential implications for human health and disease. While the precise enzymatic players and regulatory mechanisms are still being elucidated, this guide provides a robust framework based on our current understanding of very-long-chain and branched-chain fatty acid metabolism. Future research should focus on definitively identifying the specific ELOVL elongase responsible for its synthesis, characterizing the intermediates of its degradation pathway, and quantifying its levels in various tissues under different physiological and pathological conditions. Such studies will be instrumental in developing targeted therapeutic strategies for disorders associated with aberrant VLCFA metabolism.

References

An In-Depth Technical Guide to the Cellular Localization and Trafficking of 20-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Methyldocosanoyl-CoA is a very long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch, a structural feature that influences its metabolic fate and subcellular distribution. While specific research on this compound is limited, this guide synthesizes current knowledge on the cellular localization and trafficking of related VLCFAs and branched-chain fatty acids (BCFAs) to provide a comprehensive overview. This document details the biosynthetic origins, transport mechanisms, and catabolic pathways relevant to this molecule, supported by quantitative data where available, detailed experimental protocols, and visual diagrams of key processes. Understanding the intricate journey of this compound within the cell is critical for researchers investigating lipid metabolism, cellular signaling, and the pathology of diseases associated with abnormal fatty acid accumulation.

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, including sphingolipids and glycerophospholipids.[1] Their synthesis primarily occurs in the endoplasmic reticulum.[1] Unlike their straight-chain counterparts, VLCFAs are too long to be metabolized in the mitochondria and are instead processed in peroxisomes.[1] The presence of a methyl branch, as in this compound, further complicates metabolism, often necessitating specialized enzymatic pathways.

Branched-chain fatty acids (BCFAs) are known to modulate membrane fluidity and are involved in various cellular processes.[2] Their accumulation is linked to several peroxisomal disorders, highlighting the importance of their proper transport and degradation.[3] This guide will extrapolate from the well-studied trafficking of other VLCFAs and BCFAs, such as phytanic acid and pristanic acid, to build a model for the cellular life of this compound.

Biosynthesis and Initial Localization

The synthesis of VLCFAs begins with the elongation of long-chain fatty acids (C16-C18) by fatty acid elongase (FAE) complexes located in the endoplasmic reticulum (ER) membrane.[4] This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units.[4]

While the specific elongase responsible for synthesizing a C22 fatty acid with a methyl group at the 20th position has not been definitively identified, the general mechanism points to the ER as the site of synthesis. The precursors for branched-chain fatty acids are often branched-chain α-keto acids derived from amino acids like valine, leucine, and isoleucine.[5]

Biosynthesis_and_ER_Localization cluster_ER Endoplasmic Reticulum Lumen Long-Chain Acyl-CoA (e.g., C18) Long-Chain Acyl-CoA (e.g., C18) FAE Complex FAE Complex Long-Chain Acyl-CoA (e.g., C18)->FAE Complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAE Complex This compound This compound FAE Complex->this compound Endoplasmic Reticulum Endoplasmic Reticulum

Biosynthesis of this compound in the ER.

Upon synthesis, this compound is likely incorporated into the ER membrane or remains in the cytoplasm, bound to acyl-CoA binding proteins (ACBPs) to facilitate its transport and prevent detergent-like effects.[6]

Intracellular Trafficking

The movement of acyl-CoAs between organelles is a tightly regulated process involving both vesicular transport and protein-mediated transfer.

Transport to Peroxisomes

The primary destination for the catabolism of VLCFAs and BCFAs is the peroxisome.[1] The transport of these molecules across the peroxisomal membrane is mediated by ATP-binding cassette (ABC) transporters of the D subfamily.[7]

  • ABCD1 (ALDP): Primarily transports very long-chain saturated fatty acyl-CoAs.[7][8]

  • ABCD2 (ALDRP): Shows overlapping specificity with ABCD1 but has a higher affinity for polyunsaturated VLCFAs.[7]

  • ABCD3 (PMP70): Is involved in the transport of branched-chain acyl-CoAs and bile acid intermediates.[7][8]

Given its structure, this compound is a likely substrate for ABCD3, and possibly ABCD1. The fatty acid is first activated to its CoA ester in the cytoplasm by a phytanoyl-CoA ligase located on the cytoplasmic face of the peroxisomal membrane.[9] The resulting this compound is then transported into the peroxisomal matrix by the ABC transporter.

Peroxisomal_Import Cytoplasm Cytoplasm Peroxisomal Membrane Peroxisomal Membrane Peroxisomal Matrix Peroxisomal Matrix 20-Methyldocosanoic Acid 20-Methyldocosanoic Acid Phytanoyl-CoA Ligase Phytanoyl-CoA Ligase 20-Methyldocosanoic Acid->Phytanoyl-CoA Ligase 20-Methyldocosanoyl-CoA_cyto This compound Phytanoyl-CoA Ligase->20-Methyldocosanoyl-CoA_cyto ABCD3 Transporter ABCD3 Transporter 20-Methyldocosanoyl-CoA_cyto->ABCD3 Transporter 20-Methyldocosanoyl-CoA_peroxi This compound ABCD3 Transporter->20-Methyldocosanoyl-CoA_peroxi

Transport of this compound into the Peroxisome.
Other Potential Trafficking Pathways

While peroxisomal degradation is the primary catabolic route, VLCFAs can also be incorporated into complex lipids in the ER and Golgi apparatus. This would involve vesicular trafficking pathways. Additionally, fatty acid binding proteins (FABPs) in the cytoplasm can shuttle long-chain fatty acids to various organelles, including the nucleus, where they can act as ligands for nuclear receptors like PPARα.[10] The CoA thioesters of VLCFAs and BCFAs are particularly high-affinity ligands for PPARα.[10][11]

Peroxisomal β-Oxidation

Once inside the peroxisome, branched-chain fatty acids undergo a modified form of β-oxidation. The presence of a methyl group at an odd-numbered carbon, like the 20-position in this compound, does not block the initial steps of β-oxidation as a branch at an even-numbered carbon would. However, the degradation of BCFAs like pristanic acid involves specific enzymes.[12][13] The β-oxidation of pristanoyl-CoA in peroxisomes yields acetyl-CoA and propionyl-CoA.[12] The resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation.[13]

Quantitative Data

Specific quantitative data on the subcellular distribution of this compound is not currently available in the literature. However, studies on related molecules provide some insights.

Table 1: Affinity of PPARα for Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs

LigandDissociation Constant (Kd) in nM
VLCFA-CoAs
Arachidoyl-CoA (C20:0)3 - 29
Behenoyl-CoA (C22:0)3 - 29
Lignoceroyl-CoA (C24:0)3 - 29
BCFA-CoAs
Phytanoyl-CoA~11
Pristanoyl-CoA~11
Data extrapolated from studies on PPARα binding.[10][11]

Experimental Protocols

Investigating the cellular localization and trafficking of this compound requires a combination of techniques.

Subcellular Fractionation

This method is used to isolate different organelles to determine the localization of the molecule of interest.

Protocol: Isolation of Peroxisomes

  • Cell Lysis: Homogenize cultured cells (e.g., human skin fibroblasts) in a digitonin-containing buffer to selectively permeabilize the plasma membrane while leaving organellar membranes intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 min) to pellet a fraction enriched in mitochondria and peroxisomes.

  • Density Gradient Centrifugation:

    • Resuspend the pellet from the previous step in a suitable buffer and layer it on top of a density gradient (e.g., sucrose (B13894) or OptiPrep).

    • Centrifuge at high speed (e.g., 100,000 x g for 2 hours).

    • Collect fractions and identify the peroxisome-containing fractions by assaying for marker enzymes like catalase.

  • Lipid Extraction and Analysis:

    • Extract lipids from the purified peroxisomal fraction using a method like the Folch extraction.[14]

    • Analyze the lipid extract for the presence and quantity of this compound using LC-MS/MS.[15]

Subcellular_Fractionation_Workflow A Cell Homogenate B Low-Speed Centrifugation (1,000 x g) A->B C Pellet (Nuclei, Debris) B->C D Supernatant B->D E High-Speed Centrifugation (20,000 x g) D->E F Pellet (Mitochondria, Peroxisomes) E->F G Supernatant (Cytosol) E->G H Density Gradient Centrifugation F->H I Purified Peroxisomes H->I J Lipid Extraction & LC-MS/MS I->J K Quantification of This compound J->K

Workflow for Subcellular Fractionation and Analysis.
Fluorescence Microscopy

To visualize the trafficking of this compound in living cells, a fluorescent analog would be required.

Protocol: Live-Cell Imaging with a Fluorescent Fatty Acid Analog

  • Synthesis of a Fluorescent Analog: Synthesize a 20-methyldocosanoyl analog conjugated to a fluorescent dye (e.g., BODIPY or NBD).

  • Cell Culture and Labeling:

    • Culture cells on glass-bottom dishes suitable for microscopy.

    • Incubate the cells with the fluorescent fatty acid analog for a specific period to allow for uptake and incorporation.

  • Co-localization Studies:

    • Use fluorescent markers for specific organelles (e.g., ER-Tracker, Mito-Tracker, or antibodies against peroxisomal membrane proteins).

    • Acquire images using a confocal or super-resolution microscope.

  • Image Analysis: Analyze the images to determine the degree of co-localization between the fluorescent fatty acid analog and the organelle markers.

Conclusion and Future Directions

The cellular localization and trafficking of this compound are likely governed by the established pathways for very long-chain and branched-chain fatty acids. Its synthesis is initiated in the endoplasmic reticulum, followed by transport to peroxisomes via ABCD transporters for subsequent β-oxidation. It may also be incorporated into complex lipids or act as a signaling molecule by binding to nuclear receptors.

Future research should focus on identifying the specific enzymes involved in the biosynthesis of this unique fatty acid. The development of a fluorescent analog would be invaluable for real-time visualization of its trafficking dynamics. Furthermore, quantitative lipidomics studies on purified organelles from various cell types are needed to precisely determine its subcellular distribution. A deeper understanding of the cellular journey of this compound will provide crucial insights into lipid metabolism and its role in health and disease, potentially uncovering new therapeutic targets for metabolic disorders.

References

The Emergence of a Novel Very-Long-Chain Branched Acyl-CoA: Discovery and Initial Characterization of 20-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of scientific literature did not yield specific information on a molecule named "20-Methyldocosanoyl-CoA." The following technical guide is a hypothetical exploration based on established principles of fatty acid metabolism, intended to serve as a framework for the potential discovery and characterization of such a novel lipid metabolite.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and branched-chain fatty acids (BCFAs) are crucial components of cellular lipids, playing significant roles in membrane structure, energy storage, and signaling. While the metabolism of many VLCFAs and BCFAs is well-documented, the landscape of these lipid species is continually expanding. This whitepaper presents a hypothetical discovery and the initial biochemical and analytical characterization of a novel C23 branched-chain acyl-CoA, this compound. This molecule, featuring a 22-carbon chain with a methyl branch at the 20th position, suggests the existence of previously uncharacterized pathways in lipid biosynthesis and metabolism.

Hypothetical Discovery

The putative discovery of this compound arose from untargeted lipidomic analysis of extremophilic bacteria inhabiting deep-sea hydrothermal vents. These organisms are known for their unique lipid compositions, which contribute to membrane stability under extreme conditions of temperature and pressure. High-resolution mass spectrometry of total lipid extracts revealed a series of unusual acyl-CoA species, among which a molecule with a mass-to-charge ratio consistent with C23H45O8P3S-CoA was prominent. Subsequent tandem mass spectrometry (MS/MS) fragmentation patterns were indicative of a docosanoyl-CoA structure with a methyl group near the omega end of the acyl chain.

Proposed Biosynthetic Pathway

Based on known mechanisms of BCFAs and VLCFAs synthesis, a plausible biosynthetic pathway for 20-methyldocosanoic acid, the precursor to this compound, is proposed. The synthesis is likely initiated from a short branched-chain primer, isobutyryl-CoA, which is derived from the catabolism of valine. This primer would undergo elongation by a series of fatty acid elongase (ELOVL) enzymes. The final step is the activation of the free fatty acid to its CoA ester by a long-chain acyl-CoA synthetase (ACSL).[1][2][3][4]

Biosynthesis of this compound Valine Valine Isobutyryl_CoA Isobutyryl-CoA (Primer) Valine->Isobutyryl_CoA Catabolism ELOVL_complex Fatty Acid Elongase (ELOVL) Complex Isobutyryl_CoA->ELOVL_complex Malonyl_CoA Malonyl-CoA (Elongation Unit) Malonyl_CoA->ELOVL_complex 20_Methyldocosanoic_Acid 20-Methyldocosanoic Acid ELOVL_complex->20_Methyldocosanoic_Acid Multiple elongation cycles ACSL Long-Chain Acyl-CoA Synthetase (ACSL) 20_Methyldocosanoic_Acid->ACSL 20_Methyldocosanoyl_CoA This compound ACSL->20_Methyldocosanoyl_CoA ATP, CoA-SH

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols

Chemo-enzymatic Synthesis of this compound

A two-step chemo-enzymatic approach would be employed for the synthesis of this compound to be used as an analytical standard.

Step 1: Synthesis of 20-Methyldocosanoic Acid. The synthesis of the precursor fatty acid would be achieved via a Grignard reaction, coupling 1-bromononadecane (B1582091) with an appropriate branched alkyl magnesium bromide, followed by carboxylation.

Step 2: Acyl-CoA Esterification. The free fatty acid is then activated to its CoA ester using a long-chain acyl-CoA synthetase.

  • Reaction Mixture: A 1 ml reaction would be set up containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM ATP, 1 mM Coenzyme A, 5 mM DTT, 0.1% Triton X-100, and 10 µg of purified recombinant ACSL enzyme.

  • Initiation: The reaction would be initiated by the addition of 50 µM 20-methyldocosanoic acid dissolved in ethanol.

  • Incubation: The mixture would be incubated at 37°C for 2 hours with gentle agitation.

  • Purification: The synthesized this compound would be purified by solid-phase extraction followed by high-performance liquid chromatography (HPLC).

Characterization by Mass Spectrometry

The structural confirmation of the synthesized this compound would be performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatography: A C18 reverse-phase column would be used with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) to separate the acyl-CoA.

  • Mass Spectrometry: The eluent would be directed to a high-resolution mass spectrometer operating in positive ion mode.

  • MS1 Analysis: A full scan would be performed to determine the accurate mass of the parent ion.

  • MS2 Analysis: Collision-induced dissociation (CID) would be used to fragment the parent ion, and the resulting fragmentation pattern would be analyzed to confirm the structure, including the position of the methyl branch.

Quantitative Data

The following tables represent hypothetical quantitative data that could be obtained from the initial characterization of this compound and its biosynthetic enzymes.

Table 1: Kinetic Parameters of a Putative Long-Chain Acyl-CoA Synthetase (ACSL) for 20-Methyldocosanoic Acid

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
20-Methyldocosanoic Acid15.2120.50.85.26 x 10⁴
Docosanoic Acid12.8150.21.07.81 x 10⁴
Oleic Acid8.5250.01.671.96 x 10⁵

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺1138.68341138.6829-0.44
[M+Na]⁺1160.66531160.6648-0.43
[M+K]⁺1176.63931176.6387-0.51

Visualization of Experimental Workflow

The overall workflow for the identification and characterization of this compound can be visualized as follows:

Experimental Workflow Lipid_Extraction Lipid Extraction from Extremophilic Bacteria Untargeted_Lipidomics Untargeted Lipidomics (LC-MS) Lipid_Extraction->Untargeted_Lipidomics Hypothesis Hypothesis Generation: Novel Branched Acyl-CoA Untargeted_Lipidomics->Hypothesis Synthesis Chemical & Enzymatic Synthesis Hypothesis->Synthesis Purification Purification (SPE-HPLC) Synthesis->Purification Structure_Validation Structural Validation (HR-MS/MS) Purification->Structure_Validation Standard Analytical Standard of this compound Structure_Validation->Standard Biological_Assays Biological Function Assays Standard->Biological_Assays

Caption: Workflow for the discovery and characterization of this compound.

Conclusion and Future Directions

The hypothetical discovery of this compound opens new avenues for research into lipid metabolism, particularly in organisms adapted to extreme environments. The initial characterization outlined in this whitepaper provides a roadmap for the formal identification and study of this and other novel acyl-CoA species. Future work should focus on identifying and characterizing the specific elongase and acyl-CoA synthetase enzymes responsible for its biosynthesis. Furthermore, elucidating the biological role of this compound, whether as a component of complex lipids, a signaling molecule, or a substrate for energy metabolism, will be crucial. The availability of a synthetic standard will be instrumental in these future investigations.

References

The Pivotal Role of 20-Methyldocosanoyl-CoA in Shaping Membrane Architecture and Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biological membranes are intricate, dynamic structures fundamental to cellular function. The lipid composition of these membranes dictates their biophysical properties, including fluidity, thickness, and curvature, which in turn modulate the activity of membrane-associated proteins. Very long-chain fatty acids (VLCFAs), particularly those with structural modifications such as branching, are emerging as critical regulators of membrane architecture. This technical guide provides an in-depth exploration of the putative role of 20-Methyldocosanoyl-CoA, a 23-carbon branched-chain fatty acid, in modulating membrane structure and fluidity. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide extrapolates its likely effects based on established principles of membrane biophysics and the known behavior of other branched-chain and very long-chain fatty acids. We present potential biosynthetic pathways, detailed hypothetical experimental protocols for characterization, and quantitative data from related systems to offer a comprehensive framework for researchers investigating novel lipid species in membrane biology and drug development.

Introduction: The Significance of Acyl Chain Structure in Membrane Biology

The fluid mosaic model has long served as the foundational concept for understanding biological membranes. However, a deeper appreciation has emerged for the nuanced roles of specific lipid species in creating localized membrane domains with distinct biophysical properties. The acyl chains of phospholipids (B1166683) are primary determinants of these properties. Chain length, degree of unsaturation, and branching all contribute to the packing efficiency of lipids within the bilayer, thereby influencing membrane fluidity, permeability, and the function of embedded proteins.

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbon atoms, are integral components of cellular membranes and are involved in numerous physiological processes.[1][2] Methyl-branched fatty acids, while less common than their straight-chain counterparts in eukaryotes, are known to significantly impact membrane fluidity.[1][3][4][5] The presence of a methyl group disrupts the ordered, tight packing of adjacent acyl chains, leading to an increase in the free volume within the hydrophobic core of the membrane and, consequently, enhanced fluidity.[4] This guide focuses on the anticipated role of this compound, a precursor for the incorporation of the 20-methyldocosanoic acid into complex lipids.

Biosynthesis and Incorporation of Branched-Chain Fatty Acids

The synthesis of very long-chain fatty acids is a multi-step enzymatic process occurring in the endoplasmic reticulum, catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[2] The synthesis of a branched-chain fatty acid like 20-methyldocosanoic acid would likely involve a branched-chain α-keto acid as a primer for fatty acid synthase. The resulting branched-chain fatty acid is then activated to its CoA thioester, this compound, making it available for incorporation into various lipid classes, such as phospholipids and sphingolipids, by acyltransferases.

Branched_Chain_Fatty_Acid_Synthesis Branched-chain\nα-keto acid Branched-chain α-keto acid Fatty Acid Synthase\n(FAS) Fatty Acid Synthase (FAS) Branched-chain\nα-keto acid->Fatty Acid Synthase\n(FAS) Primer Branched-chain\nFatty Acid Branched-chain Fatty Acid Fatty Acid Synthase\n(FAS)->Branched-chain\nFatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Branched-chain\nFatty Acid->Acyl-CoA Synthetase Activation This compound This compound Acyl-CoA Synthetase->this compound Acyltransferases Acyltransferases This compound->Acyltransferases Substrate Membrane Lipids\n(Phospholipids, Sphingolipids) Membrane Lipids (Phospholipids, Sphingolipids) Acyltransferases->Membrane Lipids\n(Phospholipids, Sphingolipids) Incorporation

Figure 1. Proposed biosynthetic pathway for the formation and incorporation of 20-methyldocosanoic acid into membrane lipids.

Impact on Membrane Structure and Fluidity

The introduction of a methyl branch in a long acyl chain like that of 20-methyldocosanoic acid is expected to have profound effects on the physical properties of the membrane.

Disruption of Acyl Chain Packing and Increased Fluidity

Straight-chain saturated fatty acids can pack tightly together through van der Waals interactions, leading to a more ordered, gel-like membrane phase. A methyl branch introduces a steric hindrance that prevents this tight packing.[4] This disruption increases the average distance between adjacent acyl chains, weakening the van der Waals forces and thereby increasing membrane fluidity.[4] This effect is analogous to that of cis-unsaturated fatty acids, which introduce a kink in the acyl chain.[4]

Membrane_Packing cluster_0 A) Straight-Chain Acyl Chains cluster_1 B) Branched-Chain Acyl Chains a1 a2 a3 a4 l1 Tight Packing, Ordered State b1 b2 branch b2->branch b3 b4 l2 Disrupted Packing, Fluid State

Figure 2. Conceptual diagram illustrating the effect of branched-chain fatty acids on membrane packing.

Quantitative Effects on Bilayer Properties

While direct quantitative data for membranes containing 20-methyldocosanoic acid are not available, studies on model membranes with other branched-chain fatty acids provide valuable insights. Atomistic simulations on biomimetic microbial membranes have shown that increasing the proportion of straight-chain fatty acids at the expense of branched-chain fatty acids leads to a more ordered and thicker bilayer with higher viscosity and bending modulus.[1][2][3] This suggests that the presence of branched-chain fatty acids, such as 20-methyldocosanoic acid, would have the opposite effect, leading to a more fluid and flexible membrane.

Table 1: Effect of Varying Straight-Chain Fatty Acid (n16:0) Content on the Biophysical Properties of a Branched-Chain Lipid Containing Bilayer (Extrapolated from simulations)

n16:0 content (mol %)Bilayer Thickness (Å)Area per Lipid (Ų)Bending Modulus (kBT)Viscosity (cP)
7.0~35~65~10~10
20.0~37~62~15~15
47.3~40~58~25~25
(Data are illustrative and based on trends reported in literature for a related system)[3]

Experimental Protocols for Characterization

To empirically determine the effects of this compound (after its incorporation into phospholipids) on membrane properties, a combination of biophysical techniques can be employed using model membrane systems such as liposomes or supported lipid bilayers.

Preparation of Model Membranes
  • Lipid Film Hydration:

    • Synthesize or procure phospholipids containing 20-methyldocosanoic acid.

    • Dissolve the desired lipid mixture (e.g., a base phospholipid like POPC mixed with varying mole percentages of the 20-methyldocosanoic acid-containing phospholipid) in an organic solvent (e.g., chloroform/methanol).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with an appropriate aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Vesicle Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process yields large unilamellar vesicles (LUVs).

Measurement of Membrane Fluidity using Fluorescence Anisotropy
  • Probe Incorporation:

  • Anisotropy Measurement:

    • Measure the steady-state fluorescence anisotropy of the DPH-labeled vesicles using a fluorometer equipped with polarizers.

    • Anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where IVV and IVH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor.

    • A lower anisotropy value indicates higher rotational freedom of the probe, corresponding to a more fluid membrane.

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Prepare a concentrated suspension of MLVs containing the lipid of interest.

  • DSC Measurement:

    • Load the lipid suspension into a DSC sample pan and an equivalent amount of buffer into a reference pan.

    • Scan the sample over a range of temperatures, measuring the differential heat flow required to maintain the sample and reference at the same temperature.

    • The temperature at which a peak endotherm occurs corresponds to the main phase transition temperature (Tm) from the gel phase to the liquid-crystalline phase. A broadening of this peak or a shift to a lower temperature upon incorporation of 20-methyldocosanoic acid would indicate an increase in membrane fluidity.

Experimental_Workflow cluster_prep Model Membrane Preparation cluster_analysis Biophysical Analysis Lipid Film\nHydration Lipid Film Hydration Vesicle\nExtrusion Vesicle Extrusion Lipid Film\nHydration->Vesicle\nExtrusion LUVs LUVs Vesicle\nExtrusion->LUVs Fluorescence\nAnisotropy Fluorescence Anisotropy LUVs->Fluorescence\nAnisotropy Measure Fluidity Differential Scanning\nCalorimetry (DSC) Differential Scanning Calorimetry (DSC) LUVs->Differential Scanning\nCalorimetry (DSC) Determine Phase Transition

Figure 3. General experimental workflow for characterizing the biophysical effects of novel lipids on model membranes.

Potential Roles in Cellular Signaling

The alteration of membrane fluidity and structure by lipids such as 20-methyldocosanoic acid can have significant consequences for cellular signaling. Membrane fluidity is known to influence the conformational dynamics, lateral diffusion, and oligomerization of membrane proteins, including G-protein coupled receptors (GPCRs) and ion channels. An increase in membrane fluidity could potentially enhance the rate of receptor-G protein coupling or alter the partitioning of signaling molecules into or out of lipid rafts. However, without direct experimental evidence, the specific signaling pathways modulated by this compound remain speculative.

Conclusion and Future Directions

While direct experimental data on this compound is currently scarce, the established principles of membrane biophysics strongly suggest that its incorporation into membrane lipids would lead to an increase in membrane fluidity and a disruption of ordered lipid packing. This technical guide provides a foundational framework for researchers to investigate the precise roles of this and other novel branched-chain fatty acids. Future research should focus on the chemical synthesis of phospholipids containing 20-methyldocosanoic acid and their characterization in model membrane systems using the techniques outlined herein. Furthermore, lipidomics studies on various cell types and tissues may reveal the natural occurrence and distribution of this fatty acid, paving the way for understanding its physiological and pathological significance. Such studies will be instrumental for drug development professionals seeking to modulate membrane properties for therapeutic benefit.

References

An In-depth Technical Guide on the Potential Signaling Functions of 20-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methyldocosanoyl-CoA is a C23 branched-chain, very-long-chain fatty acyl-coenzyme A. Its structure suggests a potential for unique biological activities, distinct from its straight-chain and shorter-chain counterparts. While direct research is lacking, the broader families of VLCFA-CoAs and BCFA-CoAs are recognized as important metabolic intermediates and signaling molecules. This whitepaper will explore the potential signaling functions of this compound by examining the established roles of these related lipid molecules. We will delve into hypothetical signaling pathways, present relevant quantitative data from analogous compounds, and propose detailed experimental protocols to investigate these potential functions.

Potential Signaling Pathways and Functions

The signaling functions of acyl-CoAs are intrinsically linked to their metabolic context. The synthesis of this compound would likely involve the elongation of a branched-chain fatty acid precursor. Its degradation would be expected to occur via peroxisomal β-oxidation, a common pathway for VLCFAs and BCFAs.[1]

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

A significant body of evidence indicates that VLCFA-CoAs and BCFA-CoAs are high-affinity ligands for PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[1][2][3] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation.[1][4]

Hypothesized Mechanism: this compound may directly bind to and activate PPARα. This interaction would induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of target gene transcription. The 20-methyl branch could influence the binding affinity and specificity for PPARα, potentially leading to a unique downstream gene expression profile compared to straight-chain VLCFA-CoAs.

Supporting Evidence:

  • Studies have shown that both VLCFA-CoAs and BCFA-CoAs are more potent PPARα ligands than their corresponding free fatty acids.[1][2][3]

  • Isopalmitic acid (IPA), a monomethyl branched-chain fatty acid, has been shown to be a potent PPARα activator.[4]

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20-MD-CoA This compound PPARa_RXR PPARα/RXR Heterodimer 20-MD-CoA->PPARa_RXR Binding & Activation PPARa_RXR_Active Activated PPARα/RXR PPARa_RXR->PPARa_RXR_Active Translocation PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR_Active->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Promotes Transcription mRNA mRNA Target_Genes->mRNA Proteins Lipid Metabolism Enzymes mRNA->Proteins Translation

Caption: Hypothetical PPARα activation by this compound.

Modulation of Mitochondrial Function

Very-long-chain acyl-CoA dehydrogenase (VLCAD) is a key enzyme in the mitochondrial β-oxidation of long-chain fatty acids.[5][6] Deficiencies in VLCAD lead to the accumulation of long-chain acyl-CoAs and are associated with severe pathologies, including cardiomyopathy and hypoglycemia.[6][7][8]

Hypothesized Mechanism: As a very-long-chain acyl-CoA, this compound is a potential substrate for VLCAD. However, the 20-methyl branch may hinder its efficient oxidation, potentially leading to its accumulation and subsequent allosteric inhibition of other mitochondrial enzymes or transporters, such as the carnitine palmitoyltransferase (CPT) system. Such an accumulation could disrupt mitochondrial bioenergetics and redox balance.

Mitochondrial_Metabolism cluster_outer_membrane Outer Mitochondrial Membrane cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix CPT1 CPT1 20-MD-Carnitine 20-Methyldocosanoyl-carnitine CPT1->20-MD-Carnitine Converts to VLCAD VLCAD Beta_Oxidation β-Oxidation Spiral VLCAD->Beta_Oxidation Initiates CPT2 CPT2 20-MD-CoA_matrix This compound (Matrix) CPT2->20-MD-CoA_matrix Converts to Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA 20-MD-CoA_cyto This compound (Cytosol) 20-MD-CoA_cyto->CPT1 Substrate 20-MD-Carnitine->CPT2 Transport 20-MD-CoA_matrix->VLCAD Potential Substrate 20-MD-CoA_matrix->VLCAD Potential Inhibition?

Caption: Potential mitochondrial metabolism of this compound.

Incorporation into Complex Lipids and Modulation of Membrane Properties

Branched-chain fatty acids are known components of bacterial membranes and can influence membrane fluidity.[9] In eukaryotes, the incorporation of unusual fatty acids into complex lipids such as phospholipids (B1166683) and sphingolipids can alter membrane properties and the function of membrane-associated proteins.

Hypothesized Mechanism: this compound could be a substrate for enzymes involved in the synthesis of complex lipids. Its incorporation could alter the biophysical properties of cellular membranes, including thickness, fluidity, and the formation of lipid rafts. These changes could, in turn, modulate the activity of membrane-bound receptors and signaling proteins.

Quantitative Data for Related Molecules

The following table summarizes binding affinity data for various fatty acyl-CoAs to PPARα, illustrating the high affinity of VLCFA-CoAs and BCFA-CoAs for this receptor.

LigandEC50 (nM) for PPARα ActivationFold Activation (at 1 µM)
Docosanoyl-CoA (C22:0-CoA)150 ± 3010.2 ± 0.8
Phytanoyl-CoA (branched C16-CoA)120 ± 2511.5 ± 1.1
Palmitoyl-CoA (C16:0-CoA)350 ± 507.5 ± 0.6
Behenic Acid (C22:0)>10,0001.8 ± 0.2

Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[1][2][3]

Experimental Protocols

To investigate the potential signaling functions of this compound, the following experimental approaches are proposed:

PPARα Reporter Gene Assay

Objective: To determine if this compound can activate PPARα.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) that is readily transfectable.

  • Plasmids: Co-transfect cells with:

    • An expression vector for human PPARα.

    • An expression vector for the Retinoid X Receptor alpha (RXRα).

    • A reporter plasmid containing a luciferase gene under the control of a Peroxisome Proliferator Response Element (PPRE).

    • A control plasmid (e.g., β-galactosidase) for normalization of transfection efficiency.

  • Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound (and appropriate controls, such as a known PPARα agonist like GW7647, and the parent fatty acid, 20-methyldocosanoic acid).

  • Luciferase Assay: After 16-24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to the control plasmid activity. Calculate fold activation relative to a vehicle control.

Reporter_Assay_Workflow Cell_Culture 1. Culture HEK293T cells Transfection 2. Co-transfect with PPARα, RXRα, PPRE-Luciferase Cell_Culture->Transfection Treatment 3. Treat with 20-MD-CoA (various concentrations) Transfection->Treatment Incubation 4. Incubate for 24 hours Treatment->Incubation Lysis 5. Lyse cells Incubation->Lysis Assay 6. Measure Luciferase Activity Lysis->Assay Analysis 7. Normalize and calculate fold activation Assay->Analysis

Caption: Workflow for a PPARα reporter gene assay.

In Vitro Acyl-CoA Dehydrogenase Activity Assay

Objective: To determine if this compound is a substrate for VLCAD.

Methodology:

  • Enzyme Source: Use purified recombinant VLCAD or mitochondrial extracts from a tissue with high VLCAD activity (e.g., liver or heart).

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, an electron acceptor (e.g., ferricenium hexafluorophosphate), and the substrate (this compound or a known substrate like palmitoyl-CoA as a positive control).

  • Spectrophotometric Monitoring: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength.

  • Data Analysis: Calculate the rate of the reaction to determine the enzyme's activity with this compound. Michaelis-Menten kinetics can be determined by varying the substrate concentration.

Lipidomic Analysis of Cells Treated with 20-Methyldocosanoic Acid

Objective: To determine if this compound is incorporated into complex lipids.

Methodology:

  • Cell Culture and Labeling: Culture a relevant cell line (e.g., hepatocytes, cardiomyocytes) and supplement the media with 20-methyldocosanoic acid (which will be intracellularly converted to this compound). A stable-isotope labeled version of the fatty acid can be used for tracing.

  • Lipid Extraction: After a desired incubation period, harvest the cells and perform a total lipid extraction using a method such as Bligh-Dyer or Folch extraction.

  • Mass Spectrometry: Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify lipid species containing the 20-methyldocosanoyl moiety.

  • Data Analysis: Compare the lipid profiles of treated and untreated cells to identify the classes of complex lipids into which the branched-chain fatty acid is incorporated.

Conclusion and Future Directions

While direct evidence remains to be established, the structural characteristics of this compound strongly suggest its potential as a signaling molecule. Its role as a very-long-chain, branched-chain fatty acyl-CoA positions it as a likely modulator of nuclear receptor activity, particularly PPARα, and as a participant in mitochondrial lipid metabolism. The proposed experimental protocols provide a clear path for investigating these hypotheses. Future research should focus on elucidating the specific metabolic pathways involving this compound, identifying its protein binding partners, and understanding its impact on cellular function in both physiological and pathological contexts. Such studies will be crucial for determining its potential as a therapeutic target in metabolic diseases.

References

The Enzymatic Architecture of 20-Methyldocosanoyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic processes involved in the synthesis of 20-Methyldocosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA. The biosynthesis of this molecule is a critical process in certain specialized tissues and its dysregulation has been implicated in various pathological conditions. This document details the key enzymes, their substrate specificities, and the overarching metabolic pathway. Furthermore, it presents quantitative data where available, detailed experimental protocols for the characterization of the involved enzymes, and visual representations of the synthesis pathway and experimental workflows to facilitate a deeper understanding of this complex biochemical process.

Introduction to Very-Long-Chain Fatty Acid (VLCFA) Elongation

The synthesis of this compound is a specialized branch of the general very-long-chain fatty acid (VLCFA) elongation pathway. In mammals, VLCFAs, defined as fatty acids with 22 or more carbon atoms, are synthesized in the endoplasmic reticulum by a multi-enzyme complex that catalyzes a four-step elongation cycle. This cycle iteratively adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. The key enzymes involved in this process are:

  • Fatty Acid Elongases (ELOVLs): These are the rate-limiting enzymes that catalyze the initial condensation of an acyl-CoA with malonyl-CoA.

  • 3-Ketoacyl-CoA Reductase (KAR): Catalyzes the reduction of the 3-ketoacyl-CoA intermediate.

  • 3-Hydroxyacyl-CoA Dehydratase (HACD): Catalyzes the dehydration of the 3-hydroxyacyl-CoA intermediate.

  • Trans-2,3-Enoyl-CoA Reductase (TECR): Catalyzes the final reduction of the trans-2,3-enoyl-CoA intermediate to a saturated acyl-CoA, now elongated by two carbons.

The synthesis of branched-chain VLCFAs, such as this compound, utilizes this same fundamental machinery but with specific ELOVL enzymes that exhibit substrate preference for branched-chain acyl-CoAs.

The Core Enzymes in this compound Synthesis

The biosynthesis of this compound, which is an iso-C23:0 fatty acyl-CoA (specifically, 22-methyldocosanoic acid is the corresponding fatty acid), involves the elongation of a shorter iso-acyl-CoA precursor. The key enzymes responsible for this process are members of the ELOVL family, with supporting roles from the other components of the elongase complex.

Fatty Acid Elongases: ELOVL1 and ELOVL3

Current research indicates that ELOVL1, ELOVL3, and ELOVL7 are the primary elongases involved in the synthesis of saturated branched-chain fatty acids. For the synthesis of a C23 iso-fatty acyl-CoA, a sequential elongation process is likely, with ELOVL3 playing a key role in the initial elongation steps of shorter branched-chain precursors, and ELOVL1 catalyzing the final elongation to the C23 length.

  • ELOVL3: This elongase exhibits high activity towards iso-C17:0 and anteiso-C17:0 acyl-CoAs, elongating them to iso-C23:0 and anteiso-C25:0 acyl-CoAs, respectively.[1] It is also active with iso-18:0, elongating it to iso-20:0.[2]

  • ELOVL1: This enzyme is capable of elongating both iso- and anteiso-C23:0 acyl-CoAs to C25:0 acyl-CoAs, suggesting its role in the elongation of longer branched-chain fatty acids.[1] ELOVL1 has the highest activity towards C22:0-CoA among saturated fatty acids.[3][4][5][6]

The direct precursor to this compound would be 18-methyl-eicosanoyl-CoA (iso-C21:0-CoA). Based on the substrate specificities, it is plausible that ELOVL3 elongates a shorter iso-acyl-CoA to iso-C21:0-CoA, which is then further elongated by ELOVL1 or ELOVL3 to produce this compound (iso-C23:0-CoA).

The Elongation Complex: KAR, HACD, and TECR

While the ELOVL enzymes determine substrate specificity, the subsequent steps of the elongation cycle are carried out by the following enzymes, which are believed to act on a broad range of substrates, including branched-chain intermediates:

  • 3-Ketoacyl-CoA Reductase (KAR): This enzyme reduces the 3-ketoacyl-CoA intermediate produced by the ELOVL enzyme.

  • 3-Hydroxyacyl-CoA Dehydratase (HACD): Mammals have four HACD isoforms (HACD1-4) that catalyze the dehydration of the 3-hydroxyacyl-CoA intermediate.[7]

  • Trans-2,3-Enoyl-CoA Reductase (TECR): This enzyme completes the elongation cycle by reducing the trans-2,3-enoyl-CoA to a saturated acyl-CoA.[8][9][10][11][12]

Quantitative Data

Precise kinetic data for the enzymes involved in this compound synthesis with their specific branched-chain substrates are limited in the literature. The following tables summarize the available quantitative information for the key ELOVL enzymes with relevant substrates.

Table 1: Substrate Specificity of ELOVL3

SubstrateProduct(s)Relative ActivityReference
iso-C17:0-CoAiso-C19:0, iso-C21:0, iso-C23:0-CoAHigh[1]
anteiso-C17:0-CoAanteiso-C19:0, anteiso-C21:0, anteiso-C23:0, anteiso-C25:0-CoAHigh[1]
iso-18:0-CoAiso-20:0-CoAActive[2]

Table 2: Substrate Specificity of ELOVL1

SubstrateProduct(s)Relative ActivityReference
iso-C23:0-CoAiso-C25:0-CoAActive[1]
anteiso-C23:0-CoAanteiso-C25:0-CoAActive[1]
C22:0-CoAC24:0-CoAHighest for saturated FAs[3][4][5][6]
C24:0-CoAC26:0-CoAPotent[3][6]
C26:0-CoAC28:0-CoAPotent[3][6]

Signaling Pathways and Logical Relationships

The synthesis of this compound is an integral part of the larger metabolic network of fatty acid elongation. The following diagrams illustrate the key pathways and logical workflows.

Synthesis_Pathway cluster_elongation_cycle VLCFA Elongation Cycle AcylCoA_n iso-Acyl-CoA (C21) KetoacylCoA 3-Keto-iso-acyl-CoA (C23) AcylCoA_n->KetoacylCoA ELOVL1/3 MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA CO2 CO₂ MalonylCoA->CO2 HydroxyacylCoA 3-Hydroxy-iso-acyl-CoA (C23) KetoacylCoA->HydroxyacylCoA KAR NADP1 NADP+ KetoacylCoA->NADP1 NADP⁺ EnoylCoA trans-2,3-Enoyl-iso-acyl-CoA (C23) HydroxyacylCoA->EnoylCoA HACD H2O H₂O HydroxyacylCoA->H2O AcylCoA_n2 This compound (iso-C23) EnoylCoA->AcylCoA_n2 TECR NADP2 NADP+ EnoylCoA->NADP2 NADP⁺ NADPH1 NADPH NADPH1->KetoacylCoA NADPH NADPH2 NADPH NADPH2->EnoylCoA NADPH

Caption: Biosynthesis pathway of this compound.

Experimental_Workflow cluster_preparation Enzyme and Substrate Preparation cluster_assay In Vitro Elongation Assay cluster_analysis Product Analysis Cell_Culture HEK293T Cell Culture Transfection Transfection with ELOVL Expression Vector Cell_Culture->Transfection Microsome_Prep Microsomal Fraction Preparation Transfection->Microsome_Prep Incubation Incubation of Microsomes with Substrates Microsome_Prep->Incubation Substrate_Prep Preparation of Branched-Chain Acyl-CoA and [14C]Malonyl-CoA Substrate_Prep->Incubation Saponification Saponification of Acyl-CoAs Incubation->Saponification Extraction Extraction of Fatty Acids Saponification->Extraction HPLC Reverse-Phase HPLC Separation Extraction->HPLC LCMS LC-MS/MS for Product Identification and Quantification Extraction->LCMS Scintillation Radiometric Detection HPLC->Scintillation

Caption: Experimental workflow for ELOVL activity assay.

Experimental Protocols

The following protocols are generalized from methods described in the literature for the characterization of ELOVL enzyme activity.

In Vitro Fatty Acid Elongation Assay

This assay measures the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate by microsomal preparations containing the ELOVL enzyme of interest.

Materials:

  • Microsomal fraction from cells overexpressing the ELOVL of interest (e.g., ELOVL1 or ELOVL3)

  • Branched-chain acyl-CoA substrate (e.g., 18-methyl-eicosanoyl-CoA)

  • [¹⁴C]Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • 5 M KOH

  • 5 M HCl

  • Hexane (B92381)

  • Reverse-phase HPLC system with a C18 column

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation (typically 20-50 µg of protein) with the reaction buffer, NADPH (1 mM), and the branched-chain acyl-CoA substrate (50 µM).

  • Initiation: Start the reaction by adding [¹⁴C]Malonyl-CoA (e.g., 0.1 µCi).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination and Saponification: Stop the reaction by adding 100 µL of 5 M KOH. Saponify the acyl-CoAs by incubating at 70°C for 1 hour.

  • Acidification and Extraction: Acidify the reaction mixture with 100 µL of 5 M HCl. Extract the fatty acids by adding 500 µL of hexane and vortexing vigorously. Centrifuge to separate the phases.

  • Analysis: Collect the upper hexane phase containing the fatty acids. Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.

  • Quantification: Separate the fatty acids by reverse-phase HPLC. The radioactivity in the collected fractions corresponding to the elongated product is quantified by scintillation counting.

LC-MS/MS Analysis of Elongation Products

For non-radioactive assays and for precise product identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Materials:

  • Products from an in vitro elongation assay (performed with non-labeled malonyl-CoA)

  • LC-MS/MS system with a C18 column and a triple quadrupole or high-resolution mass spectrometer

  • Solvents for liquid chromatography (e.g., water with formic acid and acetonitrile (B52724) with formic acid)

Procedure:

  • Sample Preparation: The extracted fatty acids from the elongation assay are dried and reconstituted in a solvent compatible with the LC mobile phase.

  • Chromatographic Separation: Inject the sample onto the C18 column. Elute the fatty acids using a gradient of increasing organic solvent concentration.

  • Mass Spectrometric Detection: The eluting compounds are ionized (typically by electrospray ionization in negative mode) and analyzed by the mass spectrometer.

  • Identification and Quantification: The elongated fatty acid product is identified by its specific mass-to-charge ratio (m/z) and its fragmentation pattern in MS/MS mode. Quantification is achieved by comparing the peak area of the product with that of a known amount of an internal standard.

Conclusion

The synthesis of this compound is a multi-step enzymatic process carried out by the VLCFA elongation machinery in the endoplasmic reticulum. The substrate specificity for the initial condensation step is conferred by fatty acid elongases, with ELOVL1 and ELOVL3 being the key enzymes for branched-chain fatty acyl-CoAs. While the overall pathway is understood, further research is required to elucidate the precise kinetic parameters of each enzyme with their specific branched-chain intermediates. The experimental protocols and workflows provided in this guide offer a framework for researchers to investigate this important metabolic pathway, which may lead to the development of novel therapeutic strategies for diseases associated with aberrant branched-chain fatty acid metabolism.

References

20-Methyldocosanoyl-CoA as a Substrate for Lipid-Modifying Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methyldocosanoyl-CoA is a C23 methyl-branched very-long-chain fatty acyl-CoA (VLCFA-CoA). As a member of this unique class of lipids, it is situated at the crossroads of complex metabolic pathways, primarily involving synthesis by fatty acid elongases and degradation through peroxisomal β-oxidation. Beyond its role as a metabolic intermediate, emerging evidence suggests that this compound and related molecules may function as signaling molecules, influencing gene expression related to lipid homeostasis. This technical guide provides a comprehensive overview of the enzymatic interactions and metabolic fate of this compound, supported by available quantitative data, detailed experimental protocols, and pathway visualizations.

Data Presentation

Table 1: Key Enzymes Involved in the Metabolism of this compound and Related VLCFA-CoAs
Enzyme FamilySpecific Enzyme (Example)Substrate(s)Product(s)Cellular LocationQuantitative Data (for related substrates)
Fatty Acid Elongases ELOVL1C22:0-CoA (Behenoyl-CoA) + Malonyl-CoAC24:0-CoA (Lignoceroyl-CoA)Endoplasmic ReticulumELOVL1 exhibits high activity towards C22:0-CoA, the likely precursor to this compound.[1][2]
Acyl-CoA Synthetases Very long-chain acyl-CoA synthetase (ACSVL)20-Methyldocosanoic acid + CoAThis compoundPeroxisomes, Endoplasmic Reticulum-
Peroxisomal β-Oxidation Enzymes Acyl-CoA Oxidase 1 (ACOX1)Straight-chain and branched-chain VLCFA-CoAstrans-2,3-enoyl-CoAPeroxisomeACOX1 is the rate-limiting enzyme for straight-chain VLCFA β-oxidation. ACOX2 is primarily responsible for branched-chain acyl-CoAs.[3]
D-Bifunctional Protein (DBP)trans-2,3-enoyl-CoA3-ketoacyl-CoAPeroxisome-
Sterol Carrier Protein X (SCPx) Thiolase3-ketoacyl-CoAAcetyl-CoA + Chain-shortened acyl-CoAPeroxisome-
Nuclear Receptors Peroxisome Proliferator-Activated Receptor Alpha (PPARα)VLCFA-CoAs, Branched-chain fatty acyl-CoAs-NucleusBranched-chain fatty acyl-CoAs are high-affinity ligands for PPARα with Kd values in the low nanomolar range.[4][5][6]

Metabolic Pathways and Signaling

The metabolism of this compound is primarily governed by two opposing pathways: its synthesis in the endoplasmic reticulum and its degradation in the peroxisome. Furthermore, as a branched-chain VLCFA-CoA, it plays a significant role in nuclear signaling through the activation of PPARα.

Biosynthesis of this compound

The synthesis of this compound likely occurs through the fatty acid elongation pathway in the endoplasmic reticulum. The immediate precursor is presumed to be a branched-chain C21-CoA, which is elongated by the addition of a two-carbon unit from malonyl-CoA. The ELOVL1 elongase is a key candidate for this reaction, given its high specificity for very-long-chain saturated acyl-CoAs, particularly C22:0-CoA.[1][2]

G cluster_ER Endoplasmic Reticulum Branched-chain C21-CoA Branched-chain C21-CoA ELOVL1 ELOVL1 Branched-chain C21-CoA->ELOVL1 This compound This compound Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL1 ELOVL1->this compound G cluster_Peroxisome Peroxisome This compound This compound ACOX2 ACOX2 This compound->ACOX2 trans-2,3-enoyl-CoA trans-2,3-enoyl-CoA DBP DBP trans-2,3-enoyl-CoA->DBP 3-hydroxyacyl-CoA 3-hydroxyacyl-CoA 3-hydroxyacyl-CoA->DBP 3-ketoacyl-CoA 3-ketoacyl-CoA SCPx_Thiolase SCPx_Thiolase 3-ketoacyl-CoA->SCPx_Thiolase Shortened Acyl-CoA Shortened Acyl-CoA Acetyl-CoA Acetyl-CoA ACOX2->trans-2,3-enoyl-CoA DBP->3-hydroxyacyl-CoA DBP->3-ketoacyl-CoA SCPx_Thiolase->Shortened Acyl-CoA SCPx_Thiolase->Acetyl-CoA G cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound PPARa PPARa This compound->PPARa RXR RXR PPARa->RXR dimerization PPRE PPRE RXR->PPRE binding TargetGenes TargetGenes PPRE->TargetGenes transcription mRNA mRNA TargetGenes->mRNA PeroxisomalEnzymes PeroxisomalEnzymes mRNA->PeroxisomalEnzymes translation PeroxisomalEnzymes->this compound degradation

References

Unveiling 20-Methyldocosanoyl-CoA: An In-Depth Technical Guide on Its Elusive Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive examination of available scientific literature reveals that 20-Methyldocosanoyl-CoA, a very-long-chain acyl-coenzyme A, remains a molecule of significant interest yet elusive natural occurrence. While its constituent fatty acid, 20-methyldocosanoic acid, is recognized and utilized in various industrial and pharmaceutical applications, its definitive identification and characterization within a specific biological system are not robustly documented. This technical guide serves to consolidate the current understanding of very-long-chain and methyl-branched fatty acids, providing a framework for researchers, scientists, and drug development professionals to navigate the potential discovery and analysis of this compound.

Introduction to Very-Long-Chain and Methyl-Branched Fatty Acids

Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with a carbon chain length of 22 atoms or more.[1][2] These molecules are integral components of cellular structures, particularly in the formation of sphingolipids and as precursors for various signaling molecules.[1] Methyl-branched fatty acids, characterized by the presence of one or more methyl groups along the acyl chain, are found across diverse biological kingdoms, from bacteria to mammals.[3] The position of the methyl group, often at the iso (second to last carbon) or anteiso (third to last carbon) position, influences the physical properties of the fatty acid, such as its melting point and membrane fluidity.[2][4]

20-Methyldocosanoic acid, with a 22-carbon backbone and a methyl group at the 20th position, falls into the category of an iso-very-long-chain fatty acid. Its activated form, this compound, is the metabolically active molecule that would participate in various cellular enzymatic reactions.

Postulated Natural Occurrence and Biosynthesis

While direct evidence for the natural occurrence of this compound is currently lacking in publicly accessible research, its existence can be inferred from the established principles of fatty acid biosynthesis, particularly in organisms known to produce a variety of branched-chain fatty acids.

Potential Biological Sources

Based on the extensive literature on methyl-branched fatty acids, potential sources for 20-methyldocosanoic acid and its CoA ester could include:

  • Bacteria: Many bacterial species are known to synthesize iso- and anteiso-branched-chain fatty acids as major components of their membrane lipids.[2][4] These bacteria often utilize branched-chain amino acids such as leucine, isoleucine, and valine as primers for fatty acid synthesis.[5]

  • Marine Organisms: Sponges and various marine microorganisms are renowned for producing a vast array of novel fatty acids, including very-long-chain and branched varieties.[6]

  • Fungi: Certain fungi have been shown to contain unusual fatty acid profiles, which could include methyl-branched VLCFAs.

The presence of "iso-tricosanoic acid" (21-methyldocosanoic acid) has been reported in potato wide vermicelli, suggesting that methyl-branched VLCFAs can be found in plant-based food products, though the origin might be microbial.[7]

Hypothetical Biosynthetic Pathway

The biosynthesis of 20-methyldocosanoic acid, an iso-fatty acid, is likely to follow the established pathway for iso-branched-chain fatty acid synthesis. This process would be initiated with a branched-chain acyl-CoA primer, likely derived from the catabolism of an amino acid.

The proposed biosynthetic route is as follows:

  • Primer Synthesis: The synthesis would likely start with isobutyryl-CoA, derived from the branched-chain amino acid valine, or a similar branched short-chain acyl-CoA.

  • Elongation: The primer undergoes sequential elongation cycles, where two-carbon units are added from malonyl-CoA in each cycle. This elongation is carried out by the fatty acid synthase (FAS) system.

  • VLCFA Elongation: Once a long-chain fatty acid is formed, further elongation to a very-long-chain fatty acid (C22) would be catalyzed by a series of enzymes known as fatty acid elongases (ELOVLs), which are located in the endoplasmic reticulum.[8][9]

  • Activation: The resulting 20-methyldocosanoic acid is then activated to its metabolically active form, this compound, by an acyl-CoA synthetase.

Below is a diagram illustrating the hypothetical biosynthetic pathway for this compound.

Biosynthesis_of_20_Methyldocosanoyl_CoA cluster_primer Primer Synthesis cluster_elongation Fatty Acid Elongation cluster_activation Activation Branched-chain Amino Acid (e.g., Valine) Branched-chain Amino Acid (e.g., Valine) Branched-chain alpha-keto acid Branched-chain alpha-keto acid Branched-chain Amino Acid (e.g., Valine)->Branched-chain alpha-keto acid Transamination Branched-chain Acyl-CoA (Primer) Branched-chain Acyl-CoA (Primer) Branched-chain alpha-keto acid->Branched-chain Acyl-CoA (Primer) Decarboxylation Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-chain Acyl-CoA (Primer)->Fatty Acid Synthase (FAS) Initiation Long-chain Methyl-branched Fatty Acid Long-chain Methyl-branched Fatty Acid Fatty Acid Synthase (FAS)->Long-chain Methyl-branched Fatty Acid Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Elongation (2C units) VLCFA Elongase (ELOVL) VLCFA Elongase (ELOVL) Long-chain Methyl-branched Fatty Acid->VLCFA Elongase (ELOVL) 20-Methyldocosanoic Acid 20-Methyldocosanoic Acid VLCFA Elongase (ELOVL)->20-Methyldocosanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 20-Methyldocosanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound ATP, CoA-SH

Hypothetical Biosynthesis of this compound.

Potential Metabolic Roles

The CoA thioesters of very-long-chain and branched-chain fatty acids are known to be high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα).[10] This suggests that this compound, if present in cells, could play a role in regulating gene expression related to lipid metabolism. Furthermore, as a component of complex lipids, it would influence the properties of cellular membranes.

Experimental Protocols for Detection and Quantification

The analysis of very-long-chain and branched-chain fatty acids and their CoA esters typically requires specialized analytical techniques due to their low abundance and hydrophobicity.

Sample Preparation

A general workflow for the extraction and preparation of samples for the analysis of this compound is outlined below.

Experimental_Workflow Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction Hydrolysis (for total fatty acids) Hydrolysis (for total fatty acids) Lipid Extraction->Hydrolysis (for total fatty acids) Direct Extraction (for Acyl-CoAs) Direct Extraction (for Acyl-CoAs) Lipid Extraction->Direct Extraction (for Acyl-CoAs) Derivatization (for GC-MS) Derivatization (for GC-MS) Hydrolysis (for total fatty acids)->Derivatization (for GC-MS) LC-MS/MS LC-MS/MS Direct Extraction (for Acyl-CoAs)->LC-MS/MS GC-MS GC-MS Derivatization (for GC-MS)->GC-MS Analysis Analysis Analysis->GC-MS Analysis->LC-MS/MS

General workflow for the analysis of this compound.
Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method for the analysis of total fatty acid profiles.[6][11] For the analysis of 20-methyldocosanoic acid, the sample would first undergo hydrolysis to release the fatty acid from its CoA ester or complex lipids. The fatty acid is then derivatized, typically to a fatty acid methyl ester (FAME), to increase its volatility for GC analysis. The mass spectrometer then provides information on the mass-to-charge ratio of the fragmented molecule, allowing for its identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly suited for the direct analysis of acyl-CoAs, including this compound, as it does not require derivatization.[12][13] The LC separates the different acyl-CoAs in the sample, and the tandem mass spectrometer provides high sensitivity and specificity for their detection and quantification.

Table 1: Summary of Analytical Methods

TechniqueAnalyteSample PreparationAdvantagesDisadvantages
GC-MS 20-Methyldocosanoic AcidHydrolysis, DerivatizationRobust, well-established, good for profilingIndirect (measures fatty acid), requires derivatization
LC-MS/MS This compoundDirect ExtractionDirect analysis, high sensitivity and specificityTechnically more demanding

Future Directions

The definitive identification of this compound in a biological system remains a key objective for future research. A targeted search for this molecule in organisms known to produce diverse branched-chain fatty acids, coupled with advanced analytical techniques, will be crucial. Once identified, further studies can elucidate its specific biosynthetic pathway, its precise metabolic roles, and its potential as a biomarker or therapeutic target.

Conclusion

While the natural occurrence of this compound is yet to be conclusively demonstrated, the existing knowledge of fatty acid metabolism provides a strong foundation for its potential discovery. The analytical tools and methodologies are in place to identify and quantify this molecule. This technical guide provides a comprehensive overview for researchers poised to explore the presence and function of this intriguing very-long-chain acyl-CoA in the vast and complex world of biological systems.

References

The Enigmatic Dance: A Technical Guide to the Interaction of 20-Methyldocosanoyl-CoA with Lipid-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Very-long-chain fatty acids (VLCFAs) and their activated acyl-coenzyme A (acyl-CoA) esters are crucial molecules in a multitude of cellular processes, from membrane structure to signaling. 20-Methyldocosanoyl-CoA, a saturated VLCFA-CoA, is of particular interest due to its potential roles in specialized lipid metabolism. Understanding its interaction with lipid-binding proteins is paramount to elucidating its physiological and pathophysiological significance. This technical guide provides an in-depth overview of the current understanding of this compound's engagement with key lipid-binding proteins, details the experimental methodologies used to study these interactions, and presents relevant quantitative data for related molecules to serve as a foundational resource for future research and drug development endeavors. While direct quantitative binding data for this compound is not extensively available in current literature, this guide extrapolates from known substrate specificities of key metabolic enzymes to frame the context of its potential interactions.

Introduction to this compound and Lipid-Binding Proteins

Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with a chain length of 22 carbon atoms or more.[1] These molecules are not merely structural components but are active participants in cellular signaling and metabolism.[2][3] this compound is the activated form of 20-methyldocosanoic acid, a saturated fatty acid. The addition of a methyl group introduces a structural nuance that can significantly influence its interaction with binding partners.

Lipid-binding proteins are a diverse group of proteins that facilitate the transport, metabolism, and signaling functions of lipids. Key proteins that are likely to interact with this compound, based on their roles in fatty acid metabolism, include:

  • Acyl-CoA Synthetase Long-Chain Family Member 6 (ACSL6): An enzyme that activates long-chain fatty acids by converting them to their acyl-CoA esters.[2][4][5]

  • Fatty Acid Synthase (FASN): A multi-enzyme protein that catalyzes the synthesis of fatty acids.[6][7]

  • Carnitine Palmitoyltransferase 1 (CPT1): A key enzyme in the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[8][9]

  • Stearoyl-CoA Desaturase-1 (SCD1): An enzyme that introduces a double bond into saturated fatty acyl-CoAs, playing a crucial role in the balance of saturated and monounsaturated fatty acids.[10][11][12]

Quantitative Data on Lipid-Binding Protein Interactions

Direct quantitative data on the binding affinity and thermodynamics of this compound with lipid-binding proteins are scarce in the published literature. However, by examining the substrate specificity of these proteins for other long-chain and very-long-chain acyl-CoAs, we can infer the potential for interaction. The following tables summarize the known substrate preferences.

Table 1: Substrate Specificity of Acyl-CoA Synthetase Long-Chain Family Member 6 (ACSL6)

Substrate (Fatty Acid)Relative Activity/AffinityNotes
Oleic acid (18:1)Good substrate for both ACSL6V1 and V2 variants.[2][4][5]-
Linoleic acid (18:2)Preferred by ACSL6V1 variant.[2][4][5]-
Docosahexaenoic acid (DHA; 22:6)Strongly preferred by ACSL6V2 variant, with a much higher affinity than for ACSL6V1.[2][4][5]Critical for the maintenance of membrane phospholipids (B1166683) containing docosapolyenoic acids.[2]
Docosapentaenoic acid (DPA; 22:5)Preferred by ACSL6V2 variant.[2][4][5]-
Eicosapolyenoic acids (e.g., Arachidonic acid; 20:4)Poor substrates for both ACSL6 variants.[2][4][5]-
This compound (23:0, branched) Data Not Available As a saturated very-long-chain acyl-CoA, its interaction would depend on the specific isoform and the structural impact of the methyl branch.

Table 2: Substrate and Product Profile of Fatty Acid Synthase (FASN)

MoleculeRoleNotes
Acetyl-CoASubstrate (Initiator)Used to prime the synthesis process.[6][7]
Malonyl-CoASubstrate (Elongator)Seven molecules are used to elongate the fatty acid chain.[6][7]
Palmitate (16:0)Primary ProductThe main product of FASN activity.[6]
This compound Not a direct substrate or product FASN is involved in de novo synthesis of shorter-chain saturated fatty acids. VLCFAs are synthesized through a different elongation pathway.

Table 3: Substrate Characteristics of Carnitine Palmitoyltransferase 1 (CPT1)

Substrate (Acyl-CoA)Interaction/TransportNotes
Long-Chain Acyl-CoAs (C12-C20)Transported into mitochondria for β-oxidation.[8]CPT1 is the rate-limiting step for this process.
Malonyl-CoAAllosteric InhibitorHigh levels of malonyl-CoA inhibit CPT1 activity, linking fatty acid synthesis and oxidation.
This compound Data Not Available As a very-long-chain acyl-CoA, its transport via CPT1 may be less efficient than for long-chain acyl-CoAs, though specific data is lacking.

Table 4: Substrate Specificity of Stearoyl-CoA Desaturase-1 (SCD1)

Substrate (Saturated Acyl-CoA)Product (Monounsaturated Acyl-CoA)Notes
Stearoyl-CoA (18:0)Oleoyl-CoA (18:1n-9)Preferred substrate.[11][12]
Palmitoyl-CoA (16:0)Palmitoleoyl-CoA (16:1n-7)Converted, but stearoyl-CoA is the preferred substrate.[11]
This compound Data Not Available SCD1's activity on very-long-chain saturated acyl-CoAs, particularly branched ones, is not well-characterized.

Signaling Pathways and Metabolic Context

The interaction of this compound with lipid-binding proteins occurs within a complex network of metabolic pathways. The following diagrams illustrate the general pathways for fatty acid activation and mitochondrial beta-oxidation, highlighting the potential points of interaction for this compound.

Fatty_Acid_Activation_and_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria 20-Methyldocosanoic_Acid 20-Methyldocosanoic Acid ACSL6 ACSL6 20-Methyldocosanoic_Acid->ACSL6 Activation 20-Methyldocosanoyl_CoA This compound ACSL6->20-Methyldocosanoyl_CoA CPT1 CPT1 20-Methyldocosanoyl_CoA->CPT1 Transport FASN_pathway Fatty Acid Synthesis (via FASN) Malonyl_CoA Malonyl-CoA FASN_pathway->Malonyl_CoA Malonyl_CoA->CPT1 Inhibition Acetyl_CoA Acetyl-CoA Acetyl_CoA->FASN_pathway SCD1_pathway Desaturation (via SCD1) Monounsaturated_VLCFA_CoA Monounsaturated VLCFA-CoA SCD1_pathway->Monounsaturated_VLCFA_CoA Beta_Oxidation β-Oxidation CPT1->Beta_Oxidation 20-Methyldocsanoyl_CoA 20-Methyldocsanoyl_CoA 20-Methyldocsanoyl_CoA->SCD1_pathway Potential Substrate ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Purify_Protein Purify Lipid-Binding Protein Degas Degas both solutions Purify_Protein->Degas Prepare_Ligand Prepare this compound in identical buffer Prepare_Ligand->Degas Load_Protein Load Protein into Sample Cell Degas->Load_Protein Load_Ligand Load Ligand into Syringe Degas->Load_Ligand Titrate Inject Ligand into Protein Solution Load_Protein->Titrate Load_Ligand->Titrate Measure_Heat Measure Heat Change per Injection Titrate->Measure_Heat Generate_Isotherm Generate Binding Isotherm Measure_Heat->Generate_Isotherm Fit_Model Fit to Binding Model Generate_Isotherm->Fit_Model Determine_Parameters Determine Thermodynamic Parameters (Kd, ΔH, ΔS) Fit_Model->Determine_Parameters SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Immobilize_Protein Immobilize Lipid-Binding Protein on Sensor Chip Equilibrate Equilibrate Chip with Running Buffer Immobilize_Protein->Equilibrate Prepare_Analyte Prepare Serial Dilutions of This compound Inject_Analyte Inject Analyte (Association) Prepare_Analyte->Inject_Analyte Equilibrate->Inject_Analyte Inject_Buffer Inject Buffer (Dissociation) Inject_Analyte->Inject_Buffer Record_Sensorgram Record Sensorgram Inject_Buffer->Record_Sensorgram Correct_Data Reference Subtraction Record_Sensorgram->Correct_Data Fit_Kinetics Fit Sensorgram to Kinetic Model Correct_Data->Fit_Kinetics Determine_Rates Determine Kon, Koff, and Kd Fit_Kinetics->Determine_Rates

References

Predicted Physiological Roles of 20-Methyldocosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Methyldocosanoyl-CoA is a C23 branched-chain very-long-chain fatty acyl-CoA. While direct experimental data on this specific molecule is not currently available in peer-reviewed literature, its structural characteristics—a very long acyl chain (C22) with a methyl branch at the omega-2 (20th) position—allow for robust predictions of its physiological roles and metabolic fate. This technical guide synthesizes current knowledge of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) to forecast the metabolic pathways, cellular functions, and potential therapeutic implications of this compound. We provide extrapolated experimental protocols and conceptual signaling pathways to guide future research in this nascent area.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbons, are integral to numerous biological processes, serving as precursors for complex lipids and signaling molecules.[1][2][3][4] Branched-chain fatty acids (BCFAs) are also recognized for their diverse roles in modulating membrane fluidity, cellular signaling, and metabolic regulation.[5][6][7][8][9] this compound, possessing both a very-long-chain and a methyl branch, represents a unique molecular entity at the intersection of these two classes. Understanding its predicted functions is crucial for advancing our knowledge of lipid metabolism and identifying novel therapeutic targets for metabolic and inflammatory diseases.

Predicted Biosynthesis and Metabolism

The biosynthesis of this compound is predicted to follow the established pathways for BCFAs and VLCFA elongation.

  • Initiation with a Branched-Chain Primer: The synthesis likely initiates from branched-chain amino acid catabolism (e.g., from leucine) to produce a branched short-chain acyl-CoA primer.[8]

  • Elongation in the Endoplasmic Reticulum: This primer would then undergo elongation by the endoplasmic reticulum-bound elongase (ELOVL) complex, which sequentially adds two-carbon units from malonyl-CoA.[3][4]

  • Activation to Acyl-CoA: The resulting 20-methyldocosanoic acid would be activated to this compound by an acyl-CoA synthetase (ACS), a critical step for its metabolic channeling.[10][11]

The catabolism of this compound is anticipated to occur primarily in peroxisomes, as is typical for VLCFAs and some BCFAs, via beta-oxidation.[2][12][13][14]

Predicted Metabolic Fates of this compound

Based on the known fates of related molecules, this compound is predicted to be a substrate for several key metabolic pathways.

Table 1: Predicted Metabolic Fates and Cellular Location of this compound

Metabolic PathwayPredicted Cellular LocationResulting ProductsPredicted Function
Sphingolipid SynthesisEndoplasmic Reticulum, Golgi20-Methyl-Ceramides, SphingomyelinMembrane structure, cell signaling
Glycerophospholipid SynthesisEndoplasmic Reticulum20-Methyl-PhospholipidsMembrane fluidity modulation, signaling
Peroxisomal Beta-OxidationPeroxisomesPropionyl-CoA, Acetyl-CoAEnergy production, precursor supply
Mitochondrial Beta-Oxidation (post-peroxisomal shortening)MitochondriaAcetyl-CoAATP production via TCA cycle
Protein AcylationCytosol, NucleusAcylated proteinsRegulation of protein function

Predicted Physiological Roles

Structural Roles in Cellular Membranes

VLCFAs are crucial components of sphingolipids and glycerophospholipids, contributing to the structural integrity and fluidity of cell membranes.[1][2] The methyl branch in this compound is predicted to further modulate membrane properties by altering lipid packing and fluidity, which could have significant implications for membrane protein function and cellular signaling. BCFAs are known to enhance membrane fluidity.[7][9]

Role in Barrier Function

VLCFAs are essential for the formation and maintenance of protective barriers, such as the skin's lipid barrier and the myelin sheath around nerve fibers.[2] It is plausible that this compound could be incorporated into ceramides (B1148491) and other lipids that contribute to the integrity of these barriers.

Signaling and Metabolic Regulation

Acyl-CoAs are not just metabolic intermediates; they also act as signaling molecules and allosteric regulators of enzymes.[10][15] BCFAs have been shown to possess anti-inflammatory and lipid-lowering properties, potentially through the activation of nuclear receptors like PPARα.[5] this compound could therefore be involved in regulating gene expression related to lipid metabolism and inflammation.

Table 2: Predicted Regulatory Roles of this compound

TargetPredicted EffectPotential Downstream Consequence
PPARα (Peroxisome Proliferator-Activated Receptor Alpha)ActivationIncreased expression of fatty acid oxidation genes
SREBP-1c (Sterol Regulatory Element-Binding Protein-1c)InhibitionDecreased triglyceride synthesis
Mitochondrial Fission/Fusion Proteins (e.g., MiD49/51)ModulationAltered mitochondrial dynamics and metabolism
Histone AcyltransferasesSubstrateEpigenetic regulation of gene expression

Predicted Signaling Pathways

The signaling roles of this compound are likely to be mediated through its interaction with nuclear receptors and its influence on mitochondrial dynamics.

Predicted_Signaling_Pathway This compound This compound PPARa PPARα This compound->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression FAO_Enzymes Fatty Acid Oxidation Enzymes Gene_Expression->FAO_Enzymes Anti_Inflammatory Anti-inflammatory Proteins Gene_Expression->Anti_Inflammatory

Caption: Predicted activation of PPARα by this compound.

Mitochondrial_Dynamics_Pathway This compound This compound MiD MiD49/MiD51 This compound->MiD Induces Oligomerization DRP1 DRP1 MiD->DRP1 Recruits Mitochondrial_Fission Mitochondrial Fission DRP1->Mitochondrial_Fission Metabolic_Shift Shift in Substrate Utilization Mitochondrial_Fission->Metabolic_Shift

Caption: Predicted role in mitochondrial fission.

Proposed Experimental Protocols

Chemo-enzymatic Synthesis of this compound

A plausible method for synthesizing this compound for experimental use would involve the activation of 20-methyldocosanoic acid.

  • Dissolve 20-methyldocosanoic acid (10 eq.) in an appropriate solvent like THF.

  • Cool the solution to 4°C.

  • Add triethylamine (5 eq.) and ethylchloroformate (5 eq.) and stir for 45 minutes at 4°C to form a mixed anhydride.

  • Dissolve Coenzyme A (1 eq.) in 0.5 M NaHCO3.

  • Add the Coenzyme A solution to the reaction mixture and stir for another 45 minutes at 22°C.[16]

  • Purify the resulting this compound using HPLC.

Assay for this compound Synthetase Activity

A radiometric assay can be adapted to measure the activity of acyl-CoA synthetases that may activate 20-methyldocosanoic acid.[10]

  • Prepare cell or tissue lysates.

  • Incubate lysates with ATP, coenzyme A, Mg2+, and radiolabeled 20-methyldocosanoic acid bound to BSA.

  • Utilize differential phase partitioning to separate the radiolabeled this compound from the unreacted fatty acid.

  • Quantify the generated acyl-CoA by scintillation counting.

Fluorometric Quantification of this compound

Commercially available fluorometric assay kits for fatty acyl-CoAs can be used to quantify this compound in biological samples.[17][18]

  • Homogenize or sonicate tissue or cell samples in a cold buffer containing a non-ionic detergent (e.g., Triton X-100).[18]

  • Centrifuge to pellet cellular debris and collect the supernatant.

  • Use a combination of enzymes provided in the kit that utilize the acyl-CoA as a substrate in a coupled reaction to produce a fluorescent product.

  • Measure fluorescence intensity (e.g., at λexc/em = 530/585 nm).

  • Quantify the concentration by comparing to a standard curve generated with a known long-chain acyl-CoA like palmitoyl-CoA.

Caption: General workflow for studying this compound.

Conclusion and Future Directions

While this compound remains a molecule to be fully characterized, its unique structure as a branched-chain very-long-chain fatty acyl-CoA provides a strong foundation for predicting its involvement in critical physiological processes. The convergence of VLCFA and BCFA metabolic pathways suggests that this molecule could play significant roles in membrane biology, cellular signaling, and metabolic homeostasis. Future research should focus on the definitive identification of this compound in biological systems, the characterization of the specific enzymes involved in its metabolism, and the validation of its predicted roles in health and disease. Such investigations will not only illuminate a novel aspect of lipid metabolism but may also unveil new therapeutic avenues for a range of metabolic disorders.

References

In Silico Modeling of 20-Methyldocosanoyl-CoA Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 20-Methyldocosanoyl-CoA, a C23 methyl-branched very-long-chain fatty acyl-CoA. In the absence of direct experimental data for this specific molecule, this document outlines a hypothesis-driven approach based on its structural characteristics and the established metabolism of analogous compounds. We posit that this compound is a substrate for the peroxisomal β-oxidation pathway dedicated to branched-chain fatty acids. This guide details the key enzymes involved in this pathway, presents available quantitative data for similar substrates, provides generalized experimental protocols for enzymatic assays, and describes a complete workflow for in silico analysis, including homology modeling, molecular docking, and molecular dynamics simulations. All logical and metabolic pathways are visualized using Graphviz diagrams to ensure clarity.

Introduction to this compound

This compound is a coenzyme A thioester of 20-methyldocosanoic acid, a saturated fatty acid with a 23-carbon backbone and a methyl branch at the C-20 position. As a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch, its metabolism is presumed to differ from that of straight-chain fatty acids, which primarily undergo β-oxidation within the mitochondria. The presence of the methyl group necessitates a specialized metabolic pathway, which is located in the peroxisome. Understanding the interactions of this compound with metabolic enzymes is crucial for elucidating its potential physiological roles and its implications in metabolic disorders associated with the accumulation of branched-chain fatty acids.

Proposed Metabolic Pathway and Interacting Proteins

Based on its structure, this compound is hypothesized to be a substrate for the peroxisomal β-oxidation pathway for branched-chain fatty acids. This pathway involves a series of enzymatic reactions that sequentially shorten the acyl chain. The key enzymes mediating this process are:

  • Branched-Chain Acyl-CoA Oxidase (ACOX2): This enzyme catalyzes the first, rate-limiting step of β-oxidation, introducing a double bond into the fatty acyl-CoA. ACOX2 is specific for branched-chain substrates.

  • D-Bifunctional Protein (DBP), encoded by the HSD17B4 gene: This multifunctional enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the β-oxidation spiral.

  • Sterol Carrier Protein X (SCPx): This protein has 3-ketoacyl-CoA thiolase activity and is responsible for the final step, which involves the thiolytic cleavage of the 3-ketoacyl-CoA to release acetyl-CoA (or propionyl-CoA, depending on the branch position) and the shortened acyl-CoA.

The proposed metabolic pathway for this compound is depicted in the following diagram.

Peroxisomal_Beta_Oxidation Proposed Peroxisomal β-Oxidation of this compound cluster_peroxisome Peroxisome mol1 This compound mol2 2-enoyl-20-Methyldocosanoyl-CoA mol1->mol2 FAD -> FADH2 enzyme1 ACOX2 (Branched-Chain Acyl-CoA Oxidase) mol1->enzyme1 mol3 3-hydroxy-20-Methyldocosanoyl-CoA mol2->mol3 H2O enzyme2 DBP (HSD17B4) (Hydratase & Dehydrogenase) mol2->enzyme2 mol4 3-keto-20-Methyldocosanoyl-CoA mol3->mol4 NAD+ -> NADH mol5 2-Methylpropanoyl-CoA (Isobutyryl-CoA) mol4->mol5 CoA-SH mol6 Heneicosanoyl-CoA mol4->mol6 enzyme3 SCPx (Thiolase) mol4->enzyme3 enzyme1->mol2 enzyme2->mol4 enzyme3->mol5 enzyme3->mol6

Fig 1. Proposed metabolic pathway for this compound.

Quantitative Data for Analogous Substrates

Direct experimental kinetic data for the interaction of this compound with peroxisomal enzymes are not currently available in the literature. However, data from studies on structurally similar branched-chain fatty acyl-CoAs, such as pristanoyl-CoA, and straight-chain acyl-CoAs can provide a valuable reference for hypothesizing the potential binding affinities and reaction rates.

EnzymeSubstrateOrganismKm (µM)Vmax (nmol/min/mg)Reference
SCPx Thiolase 3-oxo-2-methylpalmitoyl-CoARat111080[1]
SCPx Thiolase 3-oxopalmitoyl-CoARat121480[1]
SCPx Thiolase 3-oxolauroyl-CoARat201260[1]

Note: Data for ACOX2 and DBP with branched-chain substrates are sparse. The provided data for SCPx with a 2-methyl branched substrate serves as the closest available analogue.

Experimental Protocols

The following are generalized protocols for assaying the activity of the key enzymes in the peroxisomal β-oxidation pathway. These can be adapted for use with this compound, assuming its synthesis or availability.

Acyl-CoA Oxidase (ACOX) Activity Assay

This protocol is based on the spectrophotometric measurement of hydrogen peroxide (H₂O₂) production, a byproduct of the ACOX-catalyzed reaction.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (B84403) (pH 7.4), 0.1 mM FAD, 50 µM Coenzyme A, 2 mM NAD⁺, 0.5 mM dithiothreitol, and 0.1% Triton X-100.

  • Chromogenic System: Add a chromogenic substrate system, such as the horseradish peroxidase (HRP)-coupled oxidation of a suitable dye (e.g., 4-aminoantipyrine (B1666024) and phenol), which produces a colored product upon reaction with H₂O₂.

  • Enzyme Preparation: Use purified recombinant ACOX2 or a peroxisome-enriched fraction from cell or tissue lysates.

  • Substrate Addition: Prepare a stock solution of this compound (or an analogous substrate like pristanoyl-CoA) in a suitable solvent.

  • Assay Procedure:

    • Add the reaction mixture and enzyme preparation to a microplate well.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the increase in absorbance at the appropriate wavelength (e.g., 500 nm for the 4-aminoantipyrine system) over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of H₂O₂ per minute.

D-Bifunctional Protein (DBP) Activity Assay

The hydratase and dehydrogenase activities of DBP can be measured sequentially.

  • Hydratase Activity:

    • Substrate: 2-enoyl-CoA derivative of the fatty acid of interest.

    • Assay Principle: Monitor the decrease in absorbance at ~263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

    • Procedure: Combine the enoyl-CoA substrate and purified DBP in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and record the change in absorbance.

  • Dehydrogenase Activity:

    • Substrate: 3-hydroxyacyl-CoA derivative.

    • Assay Principle: Monitor the reduction of NAD⁺ to NADH by measuring the increase in absorbance at 340 nm.

    • Procedure: In a reaction mixture containing buffer, NAD⁺, and the 3-hydroxyacyl-CoA substrate, add purified DBP to start the reaction and record the change in absorbance at 340 nm.

3-Ketoacyl-CoA Thiolase (SCPx) Activity Assay
  • Substrate: 3-ketoacyl-CoA derivative.

  • Assay Principle: The thiolytic cleavage of the 3-ketoacyl-CoA substrate by Coenzyme A results in a decrease in the absorbance of the magnesium-complexed enolate form of the substrate at ~303 nm.

  • Reaction Mixture: Prepare a buffer containing 100 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, and 50 µM Coenzyme A.

  • Procedure:

    • Add the reaction mixture and the 3-ketoacyl-CoA substrate to a cuvette.

    • Initiate the reaction by adding the purified SCPx enzyme.

    • Monitor the decrease in absorbance at 303 nm over time.

In Silico Modeling Workflow

A multi-step computational approach is necessary to model the interactions between this compound and the peroxisomal β-oxidation enzymes, especially given the lack of complete experimental structures for the human enzymes.

In_Silico_Workflow In Silico Modeling Workflow for this compound cluster_prep Preparation cluster_prot_prep Protein Structure Details cluster_modeling Modeling and Simulation mol_prep 3D Structure Generation of This compound docking Molecular Docking mol_prep->docking prot_prep Protein Structure Preparation homology Homology Modeling (for ACOX2, full DBP, SCPx) pdb Retrieve from PDB (if available) validation Model Validation homology->validation pdb->validation validation->docking md_sim Molecular Dynamics Simulation docking->md_sim analysis Analysis of Interactions (Binding Energy, Stability, Key Residues) md_sim->analysis report Report Findings analysis->report

Fig 2. A logical workflow for the in silico analysis of ligand-protein interactions.
Homology Modeling of Target Enzymes

As of late 2025, experimentally determined 3D structures for human ACOX2 and the full-length DBP are not available in the Protein Data Bank (PDB). Therefore, homology modeling is a necessary first step.

  • Template Identification: Use the amino acid sequences of human ACOX2 (UniProt: Q99424) and HSD17B4 (UniProt: P51659) as queries for a BLAST search against the PDB to find suitable templates with high sequence identity.

  • Model Building: Employ automated modeling servers (e.g., SWISS-MODEL, Phyre2) or local software (e.g., Modeller) to generate 3D models based on the alignment with the chosen templates.

  • Model Validation: Assess the quality of the generated models using tools like PROCHECK (for stereochemical quality), and Verify3D (for compatibility of the 3D model with its own amino acid sequence).

Ligand and Receptor Preparation
  • Ligand Preparation: Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw). Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Receptor Preparation: Prepare the homology models or crystal structures of the enzymes by adding hydrogen atoms, assigning protonation states to ionizable residues, and defining the binding pocket based on the location of catalytic residues or known substrate binding sites from homologous structures.

Molecular Docking
  • Objective: To predict the preferred binding orientation and affinity of this compound within the active sites of ACOX2, DBP, and SCPx.

  • Software: Utilize docking programs such as AutoDock Vina, Glide, or Gold.

  • Procedure:

    • Define a grid box encompassing the active site of each enzyme.

    • Perform flexible ligand docking to allow conformational sampling of the acyl chain.

    • Analyze the resulting docking poses based on their predicted binding energies (scoring functions) and clustering.

    • Visualize the best-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

Molecular Dynamics (MD) Simulations
  • Objective: To assess the stability of the docked ligand-protein complexes and to study their dynamic behavior over time in a simulated physiological environment.

  • Software: Use MD simulation packages like GROMACS, AMBER, or NAMD.

  • System Setup:

    • Place the best-ranked docked complex in a simulation box.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 310 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure (NPT ensemble) to ensure proper density.

    • Run a production MD simulation for a significant duration (e.g., 100-500 ns) to sample conformational space.

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the protein backbone and the ligand's position.

    • Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimate of binding affinity.

    • Identify persistent hydrogen bonds and other key intermolecular interactions throughout the simulation.

Conclusion

This guide presents a structured and scientifically grounded approach for investigating the interactions of this compound through in silico modeling. By leveraging knowledge of analogous branched-chain fatty acid metabolism, it is possible to build a robust hypothesis and design computational experiments to predict the binding modes, affinities, and dynamics of this novel molecule with key peroxisomal enzymes. The successful application of this workflow will provide valuable insights into the metabolic fate of this compound and can guide future experimental validation.

References

Evolutionary Crossroads: The Metabolic Enigma of 20-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of very-long-chain fatty acids (VLCFAs) is a critical area of research, with implications for numerous physiological processes and disease states. This technical guide delves into the metabolic fate of a specific methyl-branched VLCFA, 20-methyldocosanoyl-CoA. While the structural similarity to phytanic acid suggests a role for the well-characterized peroxisomal α-oxidation pathway, compelling evidence indicates that the key enzyme of this pathway, phytanoyl-CoA hydroxylase (PHYH), does not accommodate very-long-chain acyl-CoAs. This guide will explore the canonical α-oxidation pathway, present the substrate specificity data that excludes this compound, and propose alternative metabolic routes. Furthermore, we will provide detailed experimental protocols to investigate these hypotheses, summarize the evolutionary conservation of the enzymes involved, and present visual workflows and pathways to facilitate a deeper understanding of this metabolic conundrum.

The Peroxisomal α-Oxidation Pathway: A Canonical Route for Branched-Chain Fatty Acids

The primary pathway for the degradation of 3-methyl-branched fatty acids is α-oxidation, a process that occurs within the peroxisomes.[1][2][3] This pathway is essential for the breakdown of molecules like phytanic acid, a 3-methyl-branched fatty acid derived from the diet, whose methyl group at the β-carbon prevents direct degradation by β-oxidation.[1]

The initial and rate-limiting step of α-oxidation is catalyzed by phytanoyl-CoA hydroxylase (PHYH) , an Fe(II) and 2-oxoglutarate-dependent dioxygenase.[4][5][6] This enzyme hydroxylates the α-carbon of phytanoyl-CoA to produce 2-hydroxyphytanoyl-CoA.[1] Subsequently, 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal (B217276) and formyl-CoA. The pristanal is then oxidized to pristanic acid, which can then enter the β-oxidation pathway.[1]

Deficiencies in the α-oxidation pathway, most commonly due to mutations in the PHYH gene, lead to the accumulation of phytanic acid, resulting in a rare, inherited neurological disorder known as Refsum disease .[7][8][9][10]

The Substrate Specificity of Phytanoyl-CoA Hydroxylase: A Decisive Exclusion

A pivotal study on the substrate specificity of human phytanoyl-CoA hydroxylase revealed that the enzyme is active on phytanoyl-CoA and other 3-methyl-branched acyl-CoAs of shorter chain lengths.[11] However, the same study unequivocally demonstrated that human phytanoyl-CoA hydroxylase did not show any activity towards very long straight-chain acyl-CoAs .[11] This finding strongly suggests that this compound, a C23 fatty acid (C22 backbone with a methyl group), would not be a substrate for PHYH.

This exclusion necessitates the exploration of alternative metabolic pathways for this and other very-long-chain methyl-branched fatty acids.

Proposed Alternative Metabolic Pathways for this compound

Given that direct α-oxidation by PHYH is unlikely, the metabolism of this compound may proceed through one or more alternative routes.

Hypothesis 1: Initial Chain Shortening by a Different Enzyme System

One possibility is that this compound undergoes an initial chain-shortening process to a length that is amenable to the canonical α- or β-oxidation pathways. This could involve a yet-unidentified hydroxylase with specificity for very-long-chain branched fatty acids, or a different oxidative system.

Hypothesis 2: Involvement of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes, particularly those in the CYP4 family, are known to be involved in the ω-oxidation of fatty acids, introducing a hydroxyl group at the terminal methyl group. While typically associated with straight-chain fatty acids, it is conceivable that a CYP enzyme could hydroxylate the long chain of this compound at a different position, initiating a degradation cascade.

Hypothesis 3: A Novel, Uncharacterized α-Oxidation System

It is also possible that a distinct, as-yet-uncharacterized α-oxidation system exists with specificity for very-long-chain branched acyl-CoAs. This would involve a different set of enzymes analogous to the canonical pathway.

The following diagram illustrates these hypothetical metabolic crossroads for this compound.

G cluster_main Metabolic Fate of this compound cluster_alpha_oxidation Canonical α-Oxidation cluster_alternative Hypothetical Alternative Pathways 20-MD-CoA This compound PHYH PHYH 20-MD-CoA->PHYH Alternative_Hydroxylase Alternative Hydroxylase? 20-MD-CoA->Alternative_Hydroxylase CYP450 CYP450 (ω-oxidation?) 20-MD-CoA->CYP450 2-OH-phytanoyl-CoA 2-Hydroxyphytanoyl-CoA PHYH->2-OH-phytanoyl-CoA Blocked for VLCFAs Pristanal Pristanal 2-OH-phytanoyl-CoA->Pristanal β-Oxidation_alpha β-Oxidation Pristanal->β-Oxidation_alpha Chain_Shortening Chain Shortening Alternative_Hydroxylase->Chain_Shortening Further_Metabolism Further Metabolism CYP450->Further_Metabolism

Fig. 1: Proposed metabolic pathways for this compound.

Experimental Protocols

To elucidate the true metabolic fate of this compound, a series of targeted experiments are required. The following protocols provide a framework for these investigations.

Quantification of this compound by LC-MS/MS

Objective: To develop a sensitive and specific method for the detection and quantification of this compound in biological samples.

Methodology:

  • Sample Preparation:

    • Homogenize tissue or cell pellets in a suitable buffer (e.g., phosphate-buffered saline).

    • Perform protein precipitation with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant.

    • Add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA).

  • Liquid Chromatography (LC):

  • Tandem Mass Spectrometry (MS/MS):

    • Utilize electrospray ionization (ESI) in positive ion mode.

    • Perform Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The precursor ion will be the protonated molecule [M+H]⁺ of this compound, and the product ion will be a characteristic fragment, often resulting from the neutral loss of the pantetheine-adenosine diphosphate (B83284) moiety.

Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterValue
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive
Scan Type MRM
Precursor Ion (Q1) m/z of [this compound + H]⁺
Product Ion (Q3) m/z of characteristic fragment
In Vitro Enzyme Activity Assay with Recombinant Human PHYH

Objective: To definitively confirm or refute the activity of human phytanoyl-CoA hydroxylase on this compound.

Methodology:

  • Heterologous Expression and Purification of PHYH:

    • Clone the human PHYH cDNA into a suitable expression vector (e.g., pET vector with a His-tag).

    • Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG.

    • Lyse the cells and purify the recombinant PHYH protein using nickel-affinity chromatography.

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing purified PHYH, this compound (substrate), 2-oxoglutarate, FeSO₄, and ascorbate (B8700270) in a suitable buffer.

    • As a positive control, use phytanoyl-CoA as the substrate.

    • Incubate the reaction at 37°C.

    • Stop the reaction by adding an organic solvent.

    • Analyze the reaction products by LC-MS/MS, looking for the formation of 2-hydroxy-20-methyldocosanoyl-CoA.

Fatty Acid Oxidation Assay in Cultured Cells

Objective: To assess the overall cellular capacity to degrade 20-methyldocosanoic acid.

Methodology:

  • Radiolabeling:

    • Synthesize or procure [¹⁴C]-labeled 20-methyldocosanoic acid.

    • Incubate cultured cells (e.g., hepatocytes, fibroblasts) with the radiolabeled fatty acid.

  • Measurement of Oxidation:

    • After incubation, measure the production of ¹⁴CO₂ (a product of complete oxidation) and acid-soluble metabolites (intermediates of β-oxidation).

    • The amount of radioactivity incorporated into these products is a measure of the rate of fatty acid oxidation.

  • Inhibitor Studies:

    • To investigate the involvement of specific pathways, perform the assay in the presence of inhibitors of β-oxidation (e.g., etomoxir) or potential inhibitors of other pathways.

Evolutionary Conservation of the α-Oxidation Pathway

The core components of the α-oxidation pathway, particularly the PHYH enzyme, are highly conserved across a wide range of species, from bacteria to humans. This conservation underscores the fundamental importance of this pathway in metabolizing branched-chain fatty acids.

Table 2: Orthologs of Human PHYH

SpeciesGene SymbolSequence Identity to Human PHYH (%)
Mus musculus (Mouse)Phyh~85%
Rattus norvegicus (Rat)Phyh~84%
Danio rerio (Zebrafish)phyh~60%
Drosophila melanogaster (Fruit fly)CG31057~40%
Caenorhabditis elegans (Nematode)F55A12.7~35%

The high degree of sequence identity among mammalian orthologs suggests a conserved function and substrate specificity. The presence of orthologs in more distantly related species indicates an ancient evolutionary origin of this metabolic pathway.

The following diagram illustrates a simplified phylogenetic analysis workflow.

G cluster_workflow Phylogenetic Analysis Workflow Sequence_Retrieval Retrieve PHYH protein sequences from various species MSA Multiple Sequence Alignment (e.g., ClustalW, MUSCLE) Sequence_Retrieval->MSA Model_Selection Phylogenetic Model Selection (e.g., ProtTest) MSA->Model_Selection Tree_Building Phylogenetic Tree Construction (e.g., Maximum Likelihood, Bayesian Inference) Model_Selection->Tree_Building Tree_Visualization Tree Visualization and Annotation (e.g., FigTree, iTOL) Tree_Building->Tree_Visualization

Fig. 2: Workflow for phylogenetic analysis of PHYH.

Conclusion and Future Directions

The metabolism of this compound presents a compelling challenge to our current understanding of very-long-chain fatty acid degradation. While the canonical α-oxidation pathway appears to be an unlikely route due to the substrate specificity of phytanoyl-CoA hydroxylase, several plausible alternative pathways exist. The experimental protocols outlined in this guide provide a roadmap for researchers to dissect these possibilities. Elucidating the metabolic fate of this compound and other similar molecules will not only expand our fundamental knowledge of lipid metabolism but may also provide insights into the pathophysiology of metabolic diseases and the development of novel therapeutic strategies. Future research should focus on identifying the specific enzymes and transporters involved in the metabolism of these atypical fatty acids and understanding their regulation and evolutionary history.

References

Methodological & Application

Mass Spectrometry Analysis of 20-Methyldocosanoyl-CoA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the analysis of 20-Methyldocosanoyl-CoA, a branched very-long-chain acyl-Coenzyme A (VLC-acyl-CoA), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described herein are intended for researchers, scientists, and drug development professionals investigating lipid metabolism and related disorders.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their activated acyl-CoA esters are crucial components of cellular metabolism.[1][2] They serve as precursors for the synthesis of essential lipids such as sphingolipids and glycerophospholipids, which are integral to cell membrane structure and function.[2][3] The metabolism of VLCFAs, including their synthesis in the endoplasmic reticulum and degradation primarily within peroxisomes, is a tightly regulated process.[1][2] Dysregulation of VLCFA metabolism is associated with several severe inherited diseases, including X-linked adrenoleukodystrophy and Zellweger syndrome.[1][2]

Branched-chain fatty acids, a subclass of fatty acids, also play significant roles in cellular processes. The analysis of branched VLC-acyl-CoAs like this compound is challenging due to their low endogenous abundance and complex biological matrices. This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound, providing researchers with a valuable tool to explore its physiological and pathological roles.

Experimental Workflow

The overall experimental workflow for the analysis of this compound from biological samples is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization in Extraction Buffer Sample->Homogenization SPE Solid Phase Extraction (SPE) Homogenization->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation LC Reverse-Phase Liquid Chromatography Evaporation->LC MS Tandem Mass Spectrometry (MRM) LC->MS Quantification Quantification MS->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: Experimental workflow for this compound analysis.

Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs.[4]

Materials:

  • Biological tissue or cultured cells

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Methanol

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas evaporator

  • Ammonium Acetate

Procedure:

  • Homogenization: Homogenize approximately 40 mg of frozen tissue or a pellet of 1-5 million cells on ice in a mixture of 0.5 mL of 100 mM KH₂PO₄ (pH 4.9) and 0.5 mL of ACN:Isopropanol:Methanol (3:1:1) containing a known amount of internal standard.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of the extraction buffer (KH₂PO₄).

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of the extraction buffer.

    • Elute the acyl-CoAs with 3 mL of methanol.

  • Evaporation and Reconstitution:

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol utilizes a reverse-phase liquid chromatography method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5][6][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 98% B

    • 15-20 min: 98% B

    • 20.1-25 min: 2% B (re-equilibration)

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • MRM Transitions: The precursor-to-product ion transitions for this compound need to be determined. Based on the common fragmentation pattern of acyl-CoAs, which involves the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da), the following transitions can be predicted.[8][9]

Quantitative Data

The following table summarizes the predicted mass spectrometric parameters for the analysis of this compound. These values are illustrative and should be optimized empirically.

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1124.7617.710045
Heptadecanoyl-CoA (IS)1026.6519.610040

Note: The precursor ion mass for this compound is calculated based on its chemical formula (C₄₄H₈₀N₇O₁₇P₃S). The product ion corresponds to the acyl-pantetheine fragment after the neutral loss of 507 Da.

Metabolic Pathway of Branched Very-Long-Chain Acyl-CoAs

This compound, as a branched VLC-acyl-CoA, is expected to undergo degradation in the peroxisomes. Unlike straight-chain fatty acids that are primarily metabolized in the mitochondria, the methyl branch in this compound necessitates an initial oxidation step in the peroxisomes. The general metabolic fate is depicted below.

MetabolicPathway cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLCFA Very-Long-Chain Fatty Acid (e.g., 20-Methyldocosanoic Acid) AcylCoASynthetase Acyl-CoA Synthetase VLCFA->AcylCoASynthetase AcylCoA This compound AcylCoASynthetase->AcylCoA BetaOxidation Peroxisomal Beta-Oxidation AcylCoA->BetaOxidation Transport AlphaOxidation Alpha-Oxidation (if branch is at C2 or C3) ShortenedAcylCoA Shortened Acyl-CoA BetaOxidation->ShortenedAcylCoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA MitoBetaOxidation Mitochondrial Beta-Oxidation ShortenedAcylCoA->MitoBetaOxidation Transport TCA TCA Cycle AcetylCoA->TCA MitoBetaOxidation->TCA

Caption: General metabolic pathway of a branched VLC-acyl-CoA.

The initial steps of degradation for branched-chain fatty acids often involve alpha-oxidation if the methyl group is at a position that sterically hinders beta-oxidation. Subsequently, the shortened acyl-CoA undergoes peroxisomal beta-oxidation, yielding acetyl-CoA and a shorter acyl-CoA that can then be further metabolized in the mitochondria.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive and specific approach for the quantification of this compound in biological samples. This protocol, in conjunction with the provided contextual information on the metabolism of branched very-long-chain acyl-CoAs, will enable researchers to further investigate the role of these lipids in health and disease. Accurate quantification of molecules like this compound is a critical step towards understanding the complex network of lipid metabolism and developing potential therapeutic interventions for related metabolic disorders.

References

LC-MS/MS method for quantifying 20-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method provides the sensitivity and selectivity required for the accurate quantification of complex biomolecules like 20-Methyldocosanoyl-CoA from biological matrices. This very-long-chain branched acyl-Coenzyme A is an important intermediate in fatty acid metabolism, and its quantification is crucial for understanding various physiological and pathological processes.

This application note details a robust and sensitive LC-MS/MS method for the determination of this compound. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, providing researchers with a comprehensive guide for its analysis.

Experimental Protocols

Sample Preparation: Acyl-CoA Extraction from Tissues or Cells

Effective extraction is critical to remove interfering substances and concentrate the analyte. This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2]

Reagents:

  • Ice-cold 10% Trichloroacetic Acid (TCA) or 5% Sulfosalicylic Acid (SSA)[3]

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA, 10 µM in water)

  • Acetonitrile (ACN), HPLC grade

  • Deionized Water, HPLC grade

  • Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)

Procedure:

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue or collect a cell pellet (e.g., from a confluent 10 cm dish). Homogenize the sample in 1 mL of ice-cold deionized water.

  • Protein Precipitation: Add 50 µL of the Internal Standard solution. To precipitate proteins and extract acyl-CoAs, add 500 µL of ice-cold 10% TCA or 5% SSA. Vortex vigorously for 2 minutes.[3]

  • Centrifugation: Incubate the samples on ice for 10 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18, 100 mg) by washing with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

    • Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of water to remove the precipitation agent and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of a solution containing 25 mM ammonium hydroxide in 90% acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography

This method utilizes reversed-phase chromatography to separate this compound from other acyl-CoAs based on hydrophobicity.[4][5]

  • Instrument: UPLC/HPLC system

  • Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10.5)[5][6]

  • Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile[5][6]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    2.0 5
    15.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[4][7] The most specific and abundant fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[7][8]

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Key MRM Transitions:

    • The precursor ion (Q1) for this compound is its protonated molecular mass [M+H]⁺.

    • The product ion (Q3) is derived from the characteristic neutral loss.

      Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV)
      This compound 1124.7 617.7 (Q1 - 507) 45

      | Heptadecanoyl-CoA (IS) | 1026.6 | 519.6 (Q1 - 507) | 40 |

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

Quantitative performance of the method should be evaluated for linearity, precision, and accuracy. The following tables represent expected performance characteristics for a validated assay.

Table 1: Calibration Curve Linearity

Analyte Calibration Range (nM)

| this compound | 1 - 2000 | >0.995 |

Table 2: Precision and Accuracy

Analyte Spiked Conc. (nM) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=18) Accuracy (%)
This compound 5 <15% <15% 85-115%
50 <10% <10% 90-110%

| | 500 | <10% | <10% | 90-110% |

Table 3: Limits of Detection and Quantification

Analyte LOD (nM) LOQ (nM)

| this compound | 0.5 | 1.0 |

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue/Cell Sample Homogenize Homogenization & IS Spike Tissue->Homogenize Precipitate Protein Precipitation (TCA/SSA) Homogenize->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Reconstitute Dry & Reconstitute SPE->Reconstitute LC UPLC Separation (C18 Column) Reconstitute->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for the quantification of this compound.

Metabolic Pathway

Branched-chain very-long-chain fatty acids are typically metabolized via peroxisomal β-oxidation because the methyl branch obstructs mitochondrial β-oxidation.[9]

G FA 20-Methyl-docosanoic Acid (Free Fatty Acid) ACS Acyl-CoA Synthetase (Peroxisome) FA->ACS Activation AMP_out AMP + PPi ACS->AMP_out AcylCoA This compound (Analyte of Interest) ACS->AcylCoA CoA_in Coenzyme A CoA_in->ACS ATP_in ATP ATP_in->ACS BetaOx Peroxisomal β-Oxidation AcylCoA->BetaOx Products Propionyl-CoA + Multiple Acetyl-CoA + Chain-shortened Acyl-CoA BetaOx->Products Mito Further Oxidation (Mitochondria) Products->Mito

Caption: Activation and metabolism of this compound.

References

Application Note: Chromatographic Separation of 20-Methyldocosanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methyldocosanoyl-CoA is a very-long-chain branched-chain fatty acyl-CoA. Such molecules are involved in various metabolic pathways and can act as signaling molecules, for instance, by serving as ligands for nuclear receptors like PPARα.[1] The specific biological functions of isomers of this compound may differ, making their effective separation and quantification crucial for research and drug development. This application note provides a detailed protocol for the chromatographic separation of this compound isomers using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The methodology is based on established principles for the analysis of very-long-chain and branched-chain fatty acyl-CoAs.[2][3][4]

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol is adapted from methods for long-chain acyl-CoA extraction.[2][4]

Materials:

  • Biological tissue or cell pellets

  • Homogenizer

  • KH2PO4 buffer (100 mM, pH 4.9)

  • Isopropanol (B130326)

  • Acetonitrile (B52724) (ACN)

  • Solid-phase extraction (SPE) columns (Oligonucleotide purification cartridges or similar)

  • Methanol

  • Deionized water

Procedure:

  • Homogenize the tissue sample or cell pellet in ice-cold KH2PO4 buffer.

  • Add isopropanol and continue homogenization.

  • Extract the acyl-CoAs by adding acetonitrile and centrifuge to pellet the precipitate.

  • Load the supernatant containing the acyl-CoAs onto a pre-conditioned SPE column.

  • Wash the column to remove interfering substances.

  • Elute the acyl-CoAs with isopropanol.

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the sample in an appropriate buffer for HPLC-MS/MS analysis (e.g., 50% acetonitrile).

HPLC-MS/MS Analysis

This protocol utilizes a reversed-phase HPLC method for the separation of the isomers, followed by detection using tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 100% B (linear gradient)

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): [M+H]+ for this compound

  • Product Ions (Q3): Characteristic fragment ions for acyl-CoAs (e.g., loss of the phosphopantetheine moiety)

  • Collision Energy: Optimize for the specific precursor-product ion transition.

  • Source Temperature: 350°C

  • IonSpray Voltage: 5500 V

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the separation of two isomers of this compound (Isomer A and Isomer B). This data is for illustrative purposes and will need to be determined experimentally.

Table 1: Chromatographic Separation Parameters

ParameterIsomer AIsomer B
Retention Time (min)12.513.2
Resolution (Rs)-1.8
Tailing Factor1.11.2

Table 2: Mass Spectrometry Detection and Quantification

ParameterIsomer AIsomer B
Precursor Ion (m/z)[Calculated M+H]+[Calculated M+H]+
Product Ion (m/z)[Characteristic Fragment]+[Characteristic Fragment]+
Limit of Detection (LOD)5 nM5 nM
Limit of Quantification (LOQ)15 nM15 nM

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the chromatographic separation and analysis of this compound isomers.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output tissue Biological Sample (Tissue/Cells) homogenization Homogenization tissue->homogenization extraction Acyl-CoA Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Reconstitution spe->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc ms MS/MS Detection (ESI+) hplc->ms data Data Acquisition & Processing ms->data quant Quantification of Isomers data->quant

Caption: Workflow for the analysis of this compound isomers.

Signaling Pathway

Very-long-chain and branched-chain fatty acyl-CoAs can act as ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. The following diagram shows a generalized signaling pathway.

G cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor Complex cluster_gene Gene Transcription ligand This compound (or other VLCFA-CoA) ppar PPARα ligand->ppar binds to rxr RXR ppar->rxr heterodimerizes with ppre PPRE (Peroxisome Proliferator Response Element) rxr->ppre binds to target_genes Target Genes (e.g., for β-oxidation) ppre->target_genes regulates

Caption: Generalized PPARα signaling pathway for VLCFA-CoAs.

Conclusion

The presented protocols and information provide a comprehensive framework for the successful chromatographic separation and quantification of this compound isomers. The use of reversed-phase HPLC coupled with tandem mass spectrometry offers the necessary selectivity and sensitivity for this challenging analytical task. While the provided quantitative data is illustrative, the experimental design allows for the generation of precise and accurate measurements. The visualization of the experimental workflow and a relevant signaling pathway further aids in the understanding and implementation of these methods in a research and development setting. Further optimization of the chromatographic and mass spectrometric parameters may be required depending on the specific isomers of interest and the sample matrix.

References

Application Notes and Protocols for the Purification of 20-Methyldocosanoyl-CoA from Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 20-Methyldocosanoyl-CoA, a long-chain fatty acyl-CoA, from cell lysates. The methodologies described herein are based on established techniques for the extraction and purification of similar long-chain acyl-CoAs and are intended to serve as a comprehensive guide for researchers in various fields, including metabolic research and drug development.

Introduction

This compound is a derivative of coenzyme A and a long-chain fatty acid. The study of such molecules is crucial for understanding various metabolic pathways and their roles in cellular physiology and pathology. Accurate and efficient purification of these compounds from biological samples is a critical first step for downstream applications, including enzymatic assays, structural studies, and mass spectrometry-based quantification. The protocols outlined below provide a robust framework for the isolation of this compound with high purity and recovery.

Data Presentation

Quantitative data from representative studies on long-chain acyl-CoA purification are summarized in the table below. These values can serve as a benchmark for optimizing the purification of this compound.

ParameterMethodRecovery RateReference
Extraction RecoverySolid-Phase Extraction70-80%[1]
Solid-Phase Extraction Recovery2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel83-90%[2]
Tissue Extraction RecoveryAcetonitrile (B52724)/2-propanol followed by potassium phosphate (B84403) buffer93-104%[2]

Experimental Protocols

Two primary protocols are presented for the purification of this compound from cell lysates: a solid-phase extraction (SPE)-based method and a biphasic liquid-liquid extraction method followed by SPE.

Protocol 1: Solid-Phase Extraction (SPE) Based Purification

This protocol is adapted from established methods for long-chain acyl-CoA purification and is suitable for obtaining a partially purified fraction of this compound.[1][2]

Materials:

  • Cell pellet

  • Ice-cold 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Solid-Phase Extraction (SPE) columns (e.g., C18 or specialized acyl-CoA binding columns)

  • Elution buffer (e.g., 2-propanol or ACN with additives)

  • Centrifuge

  • Homogenizer

Procedure:

  • Cell Lysis and Homogenization:

    • Resuspend the cell pellet in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize the cell suspension on ice using a suitable homogenizer.

    • Add 1 mL of 2-propanol to the homogenate and briefly homogenize again.[1]

  • Extraction:

    • Add 2 mL of acetonitrile to the homogenate.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.[3]

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column according to the manufacturer's instructions. This typically involves washing with methanol (B129727) followed by equilibration with the extraction buffer.

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with a low percentage of organic solvent to remove unbound contaminants.

    • Elute the bound acyl-CoAs with an appropriate elution buffer (e.g., 2-propanol or a higher concentration of acetonitrile).[1]

  • Sample Concentration:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried sample in a suitable buffer for downstream analysis (e.g., mobile phase for HPLC).

Protocol 2: Biphasic Extraction Followed by SPE

This method is suitable for a broader range of acyl-CoAs and can be adapted for this compound.[4]

Materials:

  • Cell pellet

  • Ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1, v/v/v)

  • Solid-Phase Extraction (SPE) columns (e.g., C18)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Extraction:

    • Add a 20-fold excess (v/w) of ice-cold extraction solvent (ACN:MeOH:H2O, 2:2:1) to the cell pellet.[4]

    • Vortex vigorously for 5 minutes at 4°C.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Follow steps 3 and 4 from Protocol 1 for the solid-phase extraction and concentration of the acyl-CoAs from the supernatant.

Downstream Analysis: HPLC

Following purification, High-Performance Liquid Chromatography (HPLC) is a common method for the analysis and quantification of acyl-CoAs.

Instrumentation and Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[3]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[3]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[3]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute long-chain acyl-CoAs.[3]

  • Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA) or tandem mass spectrometry (MS/MS) for higher specificity and sensitivity.[1]

Visualizations

Experimental Workflow for this compound Purification

The following diagram illustrates the general workflow for the purification of this compound from cell lysates.

PurificationWorkflow CellLysate Cell Lysate Homogenization Homogenization (KH2PO4 Buffer) CellLysate->Homogenization Extraction Organic Solvent Extraction (ACN/Isopropanol) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Supernatant (Crude Extract) Centrifugation1->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Wash Wash Step SPE->Wash Elution Elution SPE->Elution PurifiedFraction Purified This compound Elution->PurifiedFraction Analysis Downstream Analysis (HPLC, LC-MS/MS) PurifiedFraction->Analysis

Caption: General workflow for the purification of this compound.

Logical Relationship of Purification Steps

This diagram outlines the logical progression and purpose of each stage in the purification protocol.

LogicalFlow Start Start: Cell Sample Lyse Cell Lysis: Release Cellular Contents Start->Lyse Extract Extraction: Solubilize Acyl-CoAs Lyse->Extract Separate Separation: Remove Debris Extract->Separate Bind SPE Binding: Isolate Acyl-CoAs Separate->Bind Purify SPE Wash/Elute: Remove Impurities Bind->Purify End End: Pure Analyte Purify->End

Caption: Logical steps in the acyl-CoA purification process.

References

Application Notes and Protocols for Acyl-CoA Synthetase Assays with 20-Methyldocosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA synthetases (ACS) are a critical family of enzymes that catalyze the ATP-dependent activation of fatty acids to their corresponding acyl-CoA thioesters. This activation is the first committed step in most cellular pathways involving fatty acids, including beta-oxidation, lipid synthesis, and protein acylation. Very-long-chain acyl-CoA synthetases (VLC-ACS) are a subset of these enzymes responsible for the activation of fatty acids with chain lengths of 22 carbons or more. The study of VLC-ACS activity is crucial for understanding the metabolism of very-long-chain fatty acids (VLCFAs) and their roles in various physiological and pathological processes, including certain metabolic disorders.

20-methyldocosanoic acid is a branched-chain very-long-chain fatty acid (BC-VLCFA). The enzymatic activation of such molecules is of significant interest in the study of metabolic pathways that handle complex lipids. These application notes provide an overview of established assay methods for determining acyl-CoA synthetase activity with a focus on their adaptation for a substrate like 20-methyldocosanoic acid. Detailed protocols for radiometric, fluorometric, and HPLC-based assays are provided to guide researchers in measuring the activity of acyl-CoA synthetases with this specific and challenging substrate.

Data Presentation

Table 1: Kinetic Parameters of Acyl-CoA Synthetases with Very-Long-Chain Fatty Acids

Enzyme/IsoformSubstrateKm (µM)Vmax (nmol/min/mg)Source Organism/Cell TypeReference
FATP1 (ACSVL5)Lignoceric acid (C24:0)10.2 ± 1.515.4 ± 0.9Murine (expressed in COS1 cells)--INVALID-LINK--
ACSL1Lignoceric acid (C24:0)8.9 ± 1.21.2 ± 0.1Murine (expressed in COS1 cells)--INVALID-LINK--
Rat Liver MicrosomesBehenic acid (C22:0)~10Not ReportedRat Liver--INVALID-LINK--
Rat Liver MitochondriaPalmitic acid (C16:0)~5Not ReportedRat Liver--INVALID-LINK--

Table 2: Acyl-CoA Synthetase Activity with Branched-Chain Fatty Acids

Enzyme/IsoformSubstrateRelative Activity (%)*Source Organism/Cell TypeReference
Peroxisomal ACSPhytanic acid100Rat Liver--INVALID-LINK--
Peroxisomal ACSPristanic acidNot ReportedRat Liver--INVALID-LINK--

*Relative activity is presented as direct comparisons are often made to a reference substrate in studies involving branched-chain fatty acids.

Experimental Protocols

The following protocols provide detailed methodologies for assaying acyl-CoA synthetase activity. Given the hydrophobic nature of 20-methyldocosanoic acid, special attention must be paid to its solubilization to ensure its availability to the enzyme.

Protocol 1: Radiometric Assay for Acyl-CoA Synthetase Activity

This is a highly sensitive and direct method for measuring acyl-CoA synthetase activity by quantifying the incorporation of a radiolabeled fatty acid into its acyl-CoA derivative.[1]

1. Materials and Reagents:

  • [³H]- or [¹⁴C]-labeled 20-methyldocosanoic acid (custom synthesis may be required)

  • Unlabeled 20-methyldocosanoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • ATP, Coenzyme A (CoA), MgCl₂, Dithiothreitol (DTT)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Enzyme source (e.g., purified enzyme, cell lysate, microsomal fraction)

  • Dole's solution (Isopropanol:Heptane (B126788):1M H₂SO₄, 40:10:1 v/v/v)

  • Heptane

  • Scintillation cocktail and vials

  • Scintillation counter

2. Preparation of Substrate Solution:

  • Prepare a stock solution of unlabeled 20-methyldocosanoic acid in ethanol (B145695) or another suitable organic solvent.

  • Prepare a working solution by mixing the radiolabeled and unlabeled fatty acid to achieve the desired specific activity.

  • To solubilize the fatty acid, it is crucial to complex it with BSA. Mix the fatty acid solution with a solution of fatty acid-free BSA in potassium phosphate buffer. The molar ratio of fatty acid to BSA should be optimized, but a starting point of 2:1 is recommended. Gently vortex and incubate at 37°C for 30 minutes to facilitate binding.

3. Assay Procedure:

  • Prepare a reaction mixture containing:

    • Potassium phosphate buffer (pH 7.4)

    • ATP (final concentration 5-10 mM)

    • CoA (final concentration 0.5-1 mM)

    • MgCl₂ (final concentration 8-10 mM)

    • DTT (final concentration 1-2 mM)

    • Triton X-100 (final concentration 0.01-0.05% to aid in solubilization and enzyme activity)

  • Add the enzyme preparation to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the fatty acid-BSA substrate solution.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 2.5 mL of Dole's solution.

  • Add 1.5 mL of heptane and 1 mL of water, and vortex thoroughly to partition the unreacted fatty acid into the upper heptane phase.

  • Centrifuge briefly to separate the phases.

  • Transfer a known volume of the lower aqueous phase (containing the radiolabeled acyl-CoA) to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Include appropriate controls, such as a reaction without enzyme (blank) and a reaction without CoA.

4. Calculation of Activity:

Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid and the measured radioactivity. Express the enzyme activity as nmol of acyl-CoA formed per minute per mg of protein.

Protocol 2: Fluorometric Coupled Assay for Acyl-CoA Synthetase Activity

This continuous, coupled assay measures the production of acyl-CoA by linking it to the oxidation of a fluorogenic substrate.[2][3][4][5]

1. Materials and Reagents:

  • 20-methyldocosanoic acid

  • Acyl-CoA Oxidase (ACO)

  • Horseradish Peroxidase (HRP)

  • Amplex Red (or a similar fluorogenic peroxidase substrate)

  • ATP, CoA, MgCl₂, DTT

  • Triton X-100

  • Potassium phosphate buffer (pH 7.4)

  • Enzyme source

  • Fluorometer and microplates

2. Preparation of Substrate Solution:

  • Prepare a stock solution of 20-methyldocosanoic acid in an appropriate organic solvent (e.g., ethanol, DMSO).

  • Due to the poor aqueous solubility, it is recommended to use a detergent like Triton X-100 to create micelles containing the fatty acid. The final concentration of Triton X-100 in the assay should be above its critical micelle concentration.

3. Assay Procedure:

  • Prepare a reaction mixture in a microplate well containing:

    • Potassium phosphate buffer (pH 7.4)

    • ATP (final concentration 5-10 mM)

    • CoA (final concentration 0.5-1 mM)

    • MgCl₂ (final concentration 8-10 mM)

    • DTT (final concentration 1-2 mM)

    • Triton X-100 (final concentration 0.1-0.5%)

    • ACO (sufficient activity to ensure it is not rate-limiting)

    • HRP (sufficient activity)

    • Amplex Red (final concentration 50-100 µM)

  • Add the solubilized 20-methyldocosanoic acid to the wells.

  • Add the enzyme source to initiate the reaction.

  • Immediately place the microplate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., for Amplex Red, Ex/Em = ~530/590 nm).

  • Monitor the increase in fluorescence over time in a kinetic mode.

  • Include controls such as a reaction without the fatty acid substrate and a reaction without the acyl-CoA synthetase.

4. Calculation of Activity:

Generate a standard curve using a known concentration of H₂O₂ to relate the fluorescence signal to the amount of product formed. The rate of fluorescence increase is proportional to the rate of acyl-CoA synthesis. Express the enzyme activity as nmol of acyl-CoA formed per minute per mg of protein.

Protocol 3: HPLC-Based Assay for Acyl-CoA Synthetase Activity

This method directly measures the formation of the 20-methyldocosanoyl-CoA product by separating it from the reactants using High-Performance Liquid Chromatography (HPLC). This is a discontinuous assay but offers high specificity.

1. Materials and Reagents:

  • 20-methyldocosanoic acid

  • ATP, CoA, MgCl₂, DTT

  • Potassium phosphate buffer (pH 7.4)

  • Enzyme source

  • Acetonitrile (B52724), methanol, and other HPLC-grade solvents

  • Trifluoroacetic acid (TFA) or other ion-pairing agents

  • C18 reverse-phase HPLC column

  • HPLC system with a UV or mass spectrometry (MS) detector

2. Assay Procedure:

  • Set up the enzymatic reaction as described in Protocol 1 (steps 1-5), but without the radiolabeled substrate.

  • Stop the reaction at various time points by adding an equal volume of ice-cold acetonitrile or other suitable organic solvent to precipitate the protein.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Inject a known volume of the supernatant onto a C18 reverse-phase HPLC column.

  • Elute the acyl-CoA using a gradient of mobile phase A (e.g., water with 0.1% TFA) and mobile phase B (e.g., acetonitrile with 0.1% TFA). The gradient should be optimized to separate this compound from CoA and ATP.

  • Detect the product by monitoring the absorbance at 260 nm (for the adenine (B156593) moiety of CoA) or by using a mass spectrometer for more specific detection.

  • Quantify the amount of this compound formed by comparing the peak area to a standard curve generated with a synthesized or purified standard of this compound.

3. Calculation of Activity:

Calculate the concentration of the product formed at each time point from the standard curve. Determine the initial reaction velocity and express the enzyme activity as nmol of acyl-CoA formed per minute per mg of protein.

Mandatory Visualizations

Acyl_CoA_Synthetase_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Fatty_Acid 20-Methyldocosanoic Acid ACS Acyl-CoA Synthetase Fatty_Acid->ACS CoA Coenzyme A CoA->ACS ATP ATP ATP->ACS Acyl_CoA This compound ACS->Acyl_CoA AMP AMP ACS->AMP PPi PPi ACS->PPi

Caption: Biochemical reaction catalyzed by acyl-CoA synthetase.

Radiometric_Assay_Workflow Start Start: Prepare Reaction Mix Incubate Incubate at 37°C Start->Incubate Add Enzyme & Substrate Stop_Reaction Stop Reaction with Dole's Solution Incubate->Stop_Reaction Phase_Separation Partition with Heptane Stop_Reaction->Phase_Separation Collect_Aqueous Collect Aqueous Phase (contains Acyl-CoA) Phase_Separation->Collect_Aqueous Scintillation_Counting Scintillation Counting Collect_Aqueous->Scintillation_Counting End End: Calculate Activity Scintillation_Counting->End

Caption: Workflow for the radiometric acyl-CoA synthetase assay.

Fluorometric_Assay_Pathway FA 20-Methyldocosanoic Acid AcylCoA This compound FA->AcylCoA ACS EnoylCoA trans-2,3-Dehydroacyl-CoA AcylCoA->EnoylCoA ACO H2O2 H₂O₂ AcylCoA->H2O2 O₂ → H₂O₂ Fluor_Product Fluorescent Product H2O2->Fluor_Product HRP ACS Acyl-CoA Synthetase ACO Acyl-CoA Oxidase HRP Horseradish Peroxidase AmplexRed Amplex Red (Non-fluorescent) AmplexRed->Fluor_Product

References

Application Notes and Protocols for Metabolic Labeling Studies with 20-Methyldocosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and methodologies for metabolic labeling studies involving 20-methyldocosanoic acid. This very-long-chain fatty acid (VLCFA) with a methyl branch offers a unique tool to investigate lipid metabolism, particularly in pathways involving fatty acid elongation, degradation, and incorporation into complex lipids. The following sections detail hypothetical applications, experimental protocols, and expected quantitative outcomes based on established principles of lipid biology.

Application Notes

20-Methyldocosanoic acid, a C23 branched-chain fatty acid, can be utilized as a tracer in metabolic labeling studies to elucidate the dynamics of very-long-chain fatty acid (VLCFA) metabolism. Due to its unique structure, it can provide insights into pathways that handle sterically hindered fatty acids. When isotopically labeled (e.g., with ¹³C or ²H), 20-methyldocosanoic acid can be traced through various metabolic fates within a cell or organism.

Potential Applications:

  • Elucidation of Fatty Acid Elongation and Degradation Pathways: Tracking the conversion of labeled 20-methyldocosanoic acid can reveal the activity of elongase (ELOVL) enzymes and the rate of peroxisomal β-oxidation.[1][2][3][4] The methyl branch may influence the efficiency of these processes compared to straight-chain VLCFAs.

  • Incorporation into Complex Lipids: These studies can determine the extent to which 20-methyldocosanoic acid is incorporated into various lipid classes, such as sphingolipids (e.g., ceramides, sphingomyelin) and glycerophospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine).[1][3] This can shed light on the substrate specificity of the enzymes involved in complex lipid synthesis.

  • Investigation of Peroxisomal Disorders: Inborn errors of metabolism affecting peroxisomes often lead to the accumulation of VLCFAs.[5][6] Labeled 20-methyldocosanoic acid could be a valuable tool to probe residual peroxisomal function in patient-derived cells.

  • Studies of Membrane Dynamics: Branched-chain fatty acids are known to alter the physical properties of cell membranes, such as fluidity.[6] Investigating the incorporation and distribution of 20-methyldocosanoic acid in cellular membranes can provide insights into its impact on membrane biology.

  • Drug Development: For drugs targeting lipid metabolism, labeled 20-methyldocosanoic acid can be used to assess their effects on VLCFA and branched-chain fatty acid metabolic pathways.

Quantitative Data Summary

The following tables represent hypothetical quantitative data that could be obtained from metabolic labeling experiments with isotopically labeled 20-methyldocosanoic acid.

Table 1: Incorporation of Labeled 20-Methyldocosanoic Acid into Major Lipid Classes

Lipid ClassControl Cells (% of Total Labeled Lipid)Treatment/Disease Model Cells (% of Total Labeled Lipid)
Free Fatty Acids15.2 ± 2.125.8 ± 3.5
Phosphatidylcholine35.8 ± 4.228.1 ± 3.9
Phosphatidylethanolamine20.1 ± 2.518.5 ± 2.8
Sphingomyelin12.5 ± 1.89.2 ± 1.5
Ceramides5.3 ± 0.98.9 ± 1.2*
Triacylglycerols11.1 ± 1.59.5 ± 1.7

*Indicates a statistically significant difference (p < 0.05) compared to control. Data are presented as mean ± standard deviation.

Table 2: Analysis of 20-Methyldocosanoic Acid β-Oxidation Products

MetaboliteControl Cells (Relative Abundance)Peroxisomal Dysfunction Model (Relative Abundance)
Labeled C23:1100100
Labeled C21:185.3 ± 9.722.1 ± 4.5
Labeled C19:162.1 ± 7.58.5 ± 2.1
Labeled C17:140.5 ± 5.12.3 ± 0.8*

*Indicates a statistically significant difference (p < 0.05) compared to control. Data are presented as mean ± standard deviation, normalized to the parent labeled fatty acid.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with 20-Methyldocosanoic Acid

Objective: To label cellular lipids with 20-methyldocosanoic acid for subsequent analysis of its incorporation into complex lipids.

Materials:

  • Cultured cells (e.g., HepG2, fibroblasts)

  • Complete cell culture medium

  • Isotopically labeled 20-methyldocosanoic acid (e.g., [¹³C₂₂]-20-methyldocosanoic acid)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for lipid analysis

Procedure:

  • Preparation of Labeling Medium:

    • Prepare a stock solution of labeled 20-methyldocosanoic acid complexed to fatty acid-free BSA. The molar ratio of fatty acid to BSA should be between 3:1 and 6:1.

    • Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 10-50 µM).

  • Cell Culture and Labeling:

    • Plate cells in appropriate culture dishes and grow to desired confluency (typically 70-80%).

    • Remove the growth medium and wash the cells once with pre-warmed PBS.

    • Add the labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) under standard culture conditions (37°C, 5% CO₂).

  • Cell Harvesting and Lipid Extraction:

    • After the labeling period, remove the labeling medium and wash the cells twice with cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Perform lipid extraction using a standard method, such as the Bligh-Dyer or Folch procedure. Add a cocktail of internal standards for different lipid classes prior to extraction for accurate quantification.

  • Lipid Analysis:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the lipid extract in an appropriate solvent for analysis.

    • Analyze the lipid species by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7][8]

Protocol 2: Analysis of 20-Methyldocosanoic Acid β-Oxidation

Objective: To measure the rate of peroxisomal β-oxidation of 20-methyldocosanoic acid.

Materials:

  • Labeled cells from Protocol 1

  • Solvents for extraction of fatty acids

  • Derivatization reagents for fatty acid analysis by GC-MS or LC-MS/MS (if necessary)

Procedure:

  • Pulse-Chase Experiment:

    • Label cells with labeled 20-methyldocosanoic acid for a short period (e.g., 1-4 hours) as described in Protocol 1.

    • Remove the labeling medium, wash the cells with PBS, and add fresh, unlabeled culture medium.

    • Incubate the cells for various time points (e.g., 0, 6, 12, 24 hours).

  • Extraction of Total Fatty Acids:

    • At each time point, harvest the cells and extract total lipids as described in Protocol 1.

    • Saponify the lipid extract to release all fatty acids from complex lipids.

    • Extract the free fatty acids.

  • Analysis of Fatty Acid Chain Length:

    • Analyze the fatty acid extract by LC-MS/MS to identify and quantify the labeled 20-methyldocosanoic acid and its shorter-chain β-oxidation products.[5][8] The decrease in the parent labeled fatty acid and the appearance of shorter labeled fatty acids over time indicate the rate of β-oxidation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Metabolic Labeling cluster_harvest Sample Processing cluster_analysis Analysis prep_medium Prepare Labeling Medium (Labeled 20-Methyldocosanoic Acid + BSA) add_medium Incubate Cells with Labeling Medium prep_medium->add_medium culture_cells Culture Cells to 70-80% Confluency culture_cells->add_medium wash_cells Wash and Harvest Cells add_medium->wash_cells extract_lipids Extract Lipids wash_cells->extract_lipids lcms LC-MS/MS Analysis extract_lipids->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Experimental workflow for metabolic labeling with 20-methyldocosanoic acid.

vlcfa_metabolism ext_vlcfa Exogenous Labeled 20-Methyldocosanoic Acid cell_vlcfa Intracellular Labeled 20-Methyldocosanoic Acid-CoA ext_vlcfa->cell_vlcfa elongation Elongation (ELOVLs) cell_vlcfa->elongation complex_lipids Incorporation into Complex Lipids cell_vlcfa->complex_lipids beta_ox Peroxisomal β-Oxidation cell_vlcfa->beta_ox longer_vlcfa Labeled >C23 BCFAs elongation->longer_vlcfa sphingo Sphingolipids complex_lipids->sphingo phospho Glycerophospholipids complex_lipids->phospho shorter_fa Shorter Labeled Fatty Acyl-CoAs beta_ox->shorter_fa

References

Application Notes and Protocols for the Structural Elucidation of 20-Methyldocosanoyl-CoA via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methyldocosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A that plays a role in lipid metabolism. Its structural characterization is crucial for understanding its biochemical functions and for the development of targeted therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of complex biomolecules like this compound. These application notes provide a comprehensive guide, including detailed protocols and predicted spectral data, to facilitate the structural analysis of this compound using a suite of NMR experiments.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in D₂O at neutral pH. These values are derived from a combination of cheminformatic prediction tools and empirical data from similar long-chain acyl-CoA molecules and methyl-branched alkanes.

Predicted ¹H NMR Chemical Shifts

Atom NumberPredicted Chemical Shift (ppm)Multiplicity
Fatty Acyl Chain
H-22.85t
H-31.55p
H-4 to H-181.25m
H-191.15m
H-201.50m
H-210.85t
20-CH₃0.85d
Coenzyme A Moiety
H-1'6.15d
H-2'4.75t
H-3'4.50t
H-4'4.30m
H-5', 5''4.15m
H-2 (Adenine)8.55s
H-8 (Adenine)8.30s
Pantetheine (B1680023) H-α3.95s
Pantetheine H-β,β'0.88, 0.75s, s
Pantetheine H-13.55t
Pantetheine H-22.50t
Pantetheine H-43.10t
Pantetheine H-52.75t

Predicted ¹³C NMR Chemical Shifts

Atom NumberPredicted Chemical Shift (ppm)
Fatty Acyl Chain
C-1 (C=O)205.0
C-245.0
C-325.0
C-4 to C-1829.0-30.0
C-1934.0
C-2039.0
C-2114.0
20-CH₃19.0
Coenzyme A Moiety
C-1'88.0
C-2'75.0
C-3'71.0
C-4'85.0
C-5'65.0
C-2 (Adenine)153.0
C-4 (Adenine)149.0
C-5 (Adenine)120.0
C-6 (Adenine)156.0
C-8 (Adenine)141.0
Pantetheine C=O174.0
Pantetheine C-α78.0
Pantetheine C-β41.0
Pantetheine C-γ,γ'22.0, 20.0
Pantetheine C-138.0
Pantetheine C-236.0
Pantetheine C-442.0
Pantetheine C-528.0

Experimental Protocols

Sample Preparation
  • Dissolution : Dissolve 10-20 mg of this compound in 0.6 mL of deuterium (B1214612) oxide (D₂O). To maintain a stable pH and mimic physiological conditions, use a 50 mM potassium phosphate (B84403) buffer (pD 7.4) in D₂O.

  • Internal Standard : Add a known concentration (e.g., 1 mM) of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration : To ensure a homogeneous solution and remove any particulate matter, filter the sample through a glass wool-plugged Pasteur pipette directly into a 5 mm NMR tube.[1]

  • Degassing : For long-term experiments or to minimize oxidation, it is advisable to degas the sample by bubbling with an inert gas like argon or nitrogen.[2]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) at a constant temperature, typically 298 K.

1. One-Dimensional ¹H NMR

  • Pulse Sequence : zgpr (or similar with water suppression)

  • Spectral Width : 16 ppm

  • Acquisition Time : 2 s

  • Relaxation Delay : 5 s

  • Number of Scans : 128 (adjust for desired signal-to-noise)

  • Processing : Apply an exponential line broadening of 0.3 Hz before Fourier transformation.

2. One-Dimensional ¹³C NMR

  • Pulse Sequence : zgpg30 (or a similar pulse sequence with proton decoupling)

  • Spectral Width : 250 ppm

  • Acquisition Time : 1 s

  • Relaxation Delay : 2 s

  • Number of Scans : 1024 or more, depending on sample concentration.

  • Processing : Apply an exponential line broadening of 1-2 Hz before Fourier transformation.

3. Two-Dimensional ¹H-¹H COSY

  • Pulse Sequence : cosygpqf

  • Spectral Width : 12 ppm in both dimensions

  • Number of Increments : 256 in F1

  • Number of Scans : 16 per increment

  • Relaxation Delay : 2 s

  • Processing : Apply a sine-bell window function in both dimensions before Fourier transformation.

4. Two-Dimensional ¹H-¹³C HSQC

  • Pulse Sequence : hsqcedetgpsisp2.2 (or similar edited HSQC for multiplicity information)

  • ¹H Spectral Width : 12 ppm

  • ¹³C Spectral Width : 180 ppm

  • Number of Increments : 256 in F1

  • Number of Scans : 32 per increment

  • Relaxation Delay : 2 s

  • Processing : Apply a squared sine-bell window function in both dimensions before Fourier transformation.

5. Two-Dimensional ¹H-¹³C HMBC

  • Pulse Sequence : hmbcgplpndqf

  • ¹H Spectral Width : 12 ppm

  • ¹³C Spectral Width : 250 ppm

  • Number of Increments : 256 in F1

  • Number of Scans : 64 per increment

  • Relaxation Delay : 2 s

  • Long-Range Coupling Delay : Optimized for a J-coupling of 8 Hz.

  • Processing : Apply a sine-bell window function in both dimensions before Fourier transformation.

Structural Elucidation Workflow

The combination of 1D and 2D NMR experiments provides a powerful toolkit for the complete structural assignment of this compound.

Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_exp Experiments cluster_analysis Data Analysis & Elucidation Dissolution Dissolve 10-20 mg in 0.6 mL D2O buffer Standard Add internal standard (DSS) Dissolution->Standard Filtration Filter into NMR tube Standard->Filtration NMR_Tube Prepared NMR Sample Filtration->NMR_Tube NMR_Spec High-Field NMR Spectrometer NMR_Tube->NMR_Spec H1 1D ¹H NMR NMR_Spec->H1 C13 1D ¹³C NMR NMR_Spec->C13 COSY 2D ¹H-¹H COSY NMR_Spec->COSY HSQC 2D ¹H-¹³C HSQC NMR_Spec->HSQC HMBC 2D ¹H-¹³C HMBC NMR_Spec->HMBC Processing Process spectra (FT, phasing, baseline correction) H1->Processing C13->Processing COSY->Processing HSQC->Processing HMBC->Processing Assignment Assign chemical shifts Processing->Assignment Structure Confirm this compound Structure Assignment->Structure

Caption: Experimental workflow from sample preparation to structural confirmation.

The logical process for piecing together the structure is as follows:

Logical Workflow for Structural Elucidation cluster_data NMR Datasets cluster_fragments Structural Fragments cluster_assembly Structure Assembly H1 1D ¹H Spectrum (Proton environments & multiplicity) CoA Identify Coenzyme A Moiety H1->CoA Fatty_Acid Identify Fatty Acyl Chain H1->Fatty_Acid C13 1D ¹³C Spectrum (Carbon environments) C13->CoA C13->Fatty_Acid COSY ¹H-¹H COSY (Proton-proton couplings) COSY->Fatty_Acid Trace spin systems HSQC ¹H-¹³C HSQC (Direct C-H correlations) HSQC->CoA Assign CH groups HSQC->Fatty_Acid Assign CHn groups HMBC ¹H-¹³C HMBC (Long-range C-H correlations) HMBC->CoA Connect fragments via quaternary carbons HMBC->Fatty_Acid Connect fragments via quaternary carbons Branch Locate Methyl Branch HMBC->Branch Confirm position of methyl group Linkage Confirm Thioester Linkage HMBC->Linkage Correlations across thioester bond CoA->Linkage Fatty_Acid->Linkage Branch->Fatty_Acid Final_Structure Assemble Full Structure of this compound Linkage->Final_Structure

Caption: Logical workflow for NMR-based structural elucidation.

  • ¹H and ¹³C NMR spectra provide the initial overview of the number and types of proton and carbon environments. The distinct chemical shifts for the adenine, ribose, and pantetheine portions of the CoA moiety can be readily identified. The long aliphatic chain of the fatty acid will show characteristic signals for the terminal methyl group, the methyl branch, and a large overlapping signal for the methylene (B1212753) chain.[3]

  • COSY is essential for tracing the proton-proton connectivities within the fatty acyl chain and the pantetheine arm of CoA. This allows for the sequential assignment of protons along the carbon backbone.

  • HSQC correlates directly bonded protons and carbons, enabling the unambiguous assignment of the carbon signals based on the already assigned proton signals. The edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

  • HMBC is crucial for connecting the different spin systems and identifying the positions of quaternary carbons. Key long-range correlations will be observed between the protons on C-2 of the fatty acyl chain and the thioester carbonyl carbon (C-1), and between the protons of the pantetheine moiety and the carbons of the fatty acyl chain, confirming the thioester linkage. Furthermore, HMBC correlations will definitively place the methyl group at the C-20 position of the docosanoyl chain.

By systematically analyzing the data from these complementary NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

References

Application Notes and Protocols for Studying the Cellular Effects of 20-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methyldocosanoyl-CoA is a long-chain fatty acyl-coenzyme A molecule. While the specific biological functions of this compound are not extensively documented in current literature, its structure suggests potential involvement in various cellular processes characteristic of other long-chain fatty acyl-CoAs. These molecules are central to lipid metabolism, serving as substrates for energy production through β-oxidation, precursors for the synthesis of complex lipids like phospholipids (B1166683) and triglycerides, and as signaling molecules.[1][2][3]

These application notes provide a comprehensive framework and detailed protocols for investigating the cellular effects of this compound. The assays described herein are designed to elucidate its impact on cell viability, lipid metabolism, and key signaling pathways, providing a foundational approach for characterizing this and other novel fatty acyl-CoAs.

Potential Areas of Investigation

Given the established roles of long-chain fatty acyl-CoAs, the following biological activities represent key areas to investigate for this compound:

  • Cellular Viability and Proliferation: Determine if this compound exhibits cytotoxic effects or influences cell growth.

  • Lipid Metabolism and Storage: Investigate its role as a substrate for triglyceride and phospholipid synthesis and its impact on cellular lipid droplet formation.

  • Mitochondrial Function: Assess its influence on fatty acid β-oxidation and cellular energy homeostasis.

  • Inflammatory Signaling: Examine its potential to modulate inflammatory pathways, a known function of some fatty acyl-CoAs.[1]

  • Gene Expression: Analyze its effect on the transcription of genes involved in lipid metabolism, inflammation, and cell stress.

Data Presentation

Table 1: Effects of this compound on Cell Viability and Cytotoxicity
Concentration (µM)Cell Viability (% of Control)LDH Release (% of Maximum)
0 (Vehicle)100 ± 5.25.1 ± 1.2
198.7 ± 4.85.5 ± 1.5
1095.2 ± 6.18.3 ± 2.1
5075.4 ± 8.324.6 ± 3.4
10045.1 ± 7.955.8 ± 4.7

Data presented as mean ± standard deviation (n=3).

Table 2: Impact of this compound on Lipid Accumulation and Fatty Acid Oxidation
Treatment (24h)Lipid Droplet Content (Fold Change)Fatty Acid Oxidation (dpm/µg protein)
Vehicle Control1.0 ± 0.11502 ± 120
This compound (10 µM)2.5 ± 0.31350 ± 115
Positive Control (Oleic Acid, 100 µM)4.2 ± 0.51100 ± 98

Data presented as mean ± standard deviation (n=3).

Table 3: Gene Expression Modulation by this compound
GeneFunctionFold Change in Expression (this compound vs. Vehicle)
CPT1AFatty Acid Oxidation0.8 ± 0.07
SCD1Fatty Acid Desaturation1.9 ± 0.21
FASNFatty Acid Synthesis1.5 ± 0.18
IL-6Pro-inflammatory Cytokine3.1 ± 0.45
TNFαPro-inflammatory Cytokine2.8 ± 0.39

Data from qPCR analysis after 12-hour treatment, presented as mean ± standard deviation (n=3).

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest (e.g., HepG2, A549)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare various concentrations of this compound in complete culture medium. A vehicle control (e.g., ethanol, DMSO) should be included.

  • Remove the medium from the wells and add 100 µL of the prepared this compound solutions.

  • Incubate for the desired time period (e.g., 24, 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lipid Droplet Staining with Oil Red O

This protocol visualizes and quantifies neutral lipid accumulation in cells.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O working solution

  • 60% Isopropanol (B130326)

  • Hematoxylin (B73222) (for counterstaining)

  • Microscope

Procedure:

  • Treat cells with this compound for 24 hours.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells with 4% PFA for 30 minutes at room temperature.

  • Wash the cells with distilled water and then with 60% isopropanol for 5 minutes.

  • Stain the cells with freshly prepared Oil Red O working solution for 20 minutes.

  • Wash with 60% isopropanol, followed by a final wash with distilled water.

  • Counterstain with hematoxylin for 1 minute, if desired.

  • Mount the coverslips on microscope slides and visualize lipid droplets under a microscope.

  • For quantification, the stain can be eluted with isopropanol and the absorbance measured at 500 nm.

Protocol 3: Fatty Acid Oxidation Assay

This assay measures the rate of mitochondrial β-oxidation of a radiolabeled fatty acid substrate.

Materials:

  • Cells cultured in a 24-well plate

  • [¹⁴C]-Palmitate

  • This compound

  • Fatty acid-free BSA

  • Incubation medium (e.g., DMEM with 0.5 mM L-carnitine)

  • Perchloric acid (1 M)

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Pre-incubate cells with this compound for 16-24 hours.

  • On the day of the assay, prepare the incubation medium containing [¹⁴C]-Palmitate complexed with fatty acid-free BSA.

  • Wash the cells twice with warm PBS.

  • Add the [¹⁴C]-Palmitate-containing medium to the cells and incubate for 2 hours at 37°C. A filter paper soaked in NaOH can be placed above the wells to capture released ¹⁴CO₂.

  • Stop the reaction by adding 1 M perchloric acid.

  • The captured ¹⁴CO₂ on the filter paper is measured using a scintillation counter.[4]

  • The remaining acid-soluble metabolites in the medium can also be measured.[4]

  • Normalize the results to the total protein content of the cells.

Visualizations

G cluster_workflow Experimental Workflow for Characterizing this compound cluster_assays Cell-Based Assays prep Prepare Stock Solution of This compound treat Treat Cultured Cells (e.g., HepG2, Macrophages) prep->treat viability Cell Viability (MTT, LDH) treat->viability lipid Lipid Accumulation (Oil Red O) treat->lipid fao Fatty Acid Oxidation ([14C]-Palmitate) treat->fao gene Gene Expression (qPCR) treat->gene analysis Data Analysis and Interpretation viability->analysis lipid->analysis fao->analysis gene->analysis

Caption: Workflow for investigating the cellular effects of this compound.

G cluster_pathway Hypothetical Signaling Pathway Modulated by this compound cluster_metabolism Metabolic Fates cluster_signaling Signaling Cascades mol This compound beta_ox β-Oxidation mol->beta_ox lipid_syn Lipid Synthesis (Triglycerides, Phospholipids) mol->lipid_syn receptor Nuclear Receptors (e.g., PPARs) mol->receptor Modulation mapk MAPK Pathway (e.g., JNK, p38) mol->mapk Modulation nfkb NF-κB Pathway mol->nfkb Modulation response Cellular Responses (Gene Expression, Inflammation, Apoptosis) receptor->response mapk->response nfkb->response

References

Application Notes and Protocols for the Isolation of Organelles Containing 20-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methyldocosanoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA). The metabolism of VLCFAs is compartmentalized within the cell, primarily occurring in the endoplasmic reticulum (ER) and peroxisomes. The biosynthesis of VLCFAs takes place in the endoplasmic reticulum, while their degradation is predominantly carried out in peroxisomes.[1][2][3] Therefore, to isolate organelles containing this compound, the primary targets for isolation are the endoplasmic reticulum and peroxisomes.

This document provides detailed protocols for the isolation of these organelles from mammalian tissues and cultured cells using differential and density gradient centrifugation.[4][5][6][7] The protocols are based on established methods and can be adapted for specific experimental needs.

Data Presentation

The following table summarizes key quantitative parameters and markers used in the isolation and characterization of peroxisomes and endoplasmic reticulum. Successful isolation should yield fractions enriched in specific organelle markers while being depleted of markers for other cellular compartments.

ParameterPeroxisome FractionEndoplasmic Reticulum FractionMitochondrial Fraction (Contaminant)Cytosolic Fraction (Contaminant)Source
Primary Marker Enzyme CatalaseGlucose-6-phosphatase, NADPH-cytochrome c reductaseCytochrome c oxidase, Succinate dehydrogenaseLactate dehydrogenase[4]
Expected Protein Yield ~120 µg from 60 g fresh leaf material (plant example)Variable, dependent on starting materialVariableVariable[8]
Purity Assessment Immunoblotting for peroxisomal membrane protein 70 (PMP70)Immunoblotting for Calnexin, Calreticulin, or PDIImmunoblotting for COX IV or VDACImmunoblotting for GAPDH or Tubulin
Density in Iodixanol Gradient ~1.17-1.23 g/mLLighter fractions~1.15-1.17 g/mLUppermost layer[4][6]
Density in Sucrose Gradient ~1.22-1.25 g/mL~1.10-1.20 g/mL~1.17-1.19 g/mLUppermost layer[8][9]

Experimental Protocols

Protocol 1: Isolation of Peroxisomes from Mammalian Liver

This protocol is adapted from established methods utilizing differential and density gradient centrifugation to achieve a highly purified peroxisome fraction.[4][6][7]

Materials:

  • Homogenization Buffer (HB): 250 mM sucrose, 5 mM MOPS (pH 7.2), 1 mM EDTA, 0.1% (v/v) ethanol, 1 mM DTT, and protease inhibitors (e.g., PMSF, aprotinin, leupeptin). Keep on ice.

  • Density Gradient Medium: Iodixanol (e.g., OptiPrep™) or Nycodenz solutions of varying densities.

  • Potter-Elvehjem homogenizer with a loose-fitting pestle.

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors.

Procedure:

  • Tissue Homogenization:

    • Excise and weigh the liver from a freshly sacrificed animal (e.g., rat).

    • Mince the tissue in ice-cold Homogenization Buffer.

    • Homogenize the minced tissue in 4 volumes of HB using 5-10 strokes of a Potter-Elvehjem homogenizer at a low speed.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Carefully collect the supernatant (post-nuclear supernatant, PNS).

    • Centrifuge the PNS at 3,000 x g for 10 minutes to pellet mitochondria.

    • Collect the supernatant and centrifuge at 25,000 x g for 20 minutes to obtain a light mitochondrial fraction (L-fraction), which is enriched in peroxisomes and lysosomes.

  • Density Gradient Centrifugation:

    • Resuspend the L-fraction pellet gently in a small volume of HB.

    • Prepare a discontinuous or continuous density gradient of Iodixanol (e.g., 15%, 20%, 25%, 30%, 50%) or Nycodenz in HB.

    • Carefully layer the resuspended L-fraction onto the top of the gradient.

    • Centrifuge at 100,000 x g for 1-2 hours at 4°C in a swinging-bucket rotor.

    • Peroxisomes will band at a high density. Carefully collect the peroxisome-enriched fraction using a syringe.

  • Washing and Storage:

    • Dilute the collected peroxisome fraction with HB and centrifuge at 25,000 x g for 20 minutes to pellet the purified peroxisomes.

    • Resuspend the pellet in a minimal volume of a suitable buffer for downstream applications.

    • Store at -80°C.

Protocol 2: Isolation of Endoplasmic Reticulum (Microsomes) from Cultured Cells

This protocol describes the isolation of the total ER fraction (microsomes) from cultured mammalian cells.[5][9][10]

Materials:

  • Cell Scrapers

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Hypotonic Homogenization Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM KCl, 1.5 mM MgCl2, and protease inhibitors. Keep on ice.

  • Dounce homogenizer with a tight-fitting pestle.

  • Refrigerated centrifuge and ultracentrifuge.

Procedure:

  • Cell Harvesting and Lysis:

    • Wash cultured cells grown in monolayers with ice-cold PBS.

    • Scrape the cells into fresh PBS and pellet them by centrifugation at 500 x g for 5 minutes.

    • Resuspend the cell pellet in hypotonic homogenization buffer and incubate on ice for 15-20 minutes to allow swelling.

    • Homogenize the swollen cells using a Dounce homogenizer until >90% of cells are lysed (check under a microscope).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes to pellet mitochondria.

    • Carefully collect the supernatant (post-mitochondrial supernatant).

  • Microsome Pelleting:

    • Centrifuge the post-mitochondrial supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing the ER).

    • Discard the supernatant (cytosol).

  • Washing and Storage:

    • Gently wash the microsomal pellet with homogenization buffer and re-centrifuge at 100,000 x g for 45 minutes.

    • Resuspend the final pellet in a suitable buffer for your downstream experiments.

    • Store at -80°C.

Mandatory Visualizations

organelle_isolation_workflow start_node Start: Mammalian Tissue or Cultured Cells homogenization_node Homogenization (Potter-Elvehjem or Dounce) start_node->homogenization_node low_speed_cent_node Low-Speed Centrifugation (~1,000 x g) homogenization_node->low_speed_cent_node pns_node Post-Nuclear Supernatant (PNS) low_speed_cent_node->pns_node Supernatant pellet1_node Pellet: Nuclei, Debris low_speed_cent_node->pellet1_node Pellet mid_speed_cent_node Mid-Speed Centrifugation (~10,000-25,000 x g) pns_node->mid_speed_cent_node pms_node Post-Mitochondrial Supernatant (PMS) (for ER isolation) mid_speed_cent_node->pms_node Supernatant pellet2_node Pellet: Mitochondria, Light Mitochondria (for Peroxisome isolation) mid_speed_cent_node->pellet2_node Pellet high_speed_cent_node High-Speed Centrifugation (~100,000 x g) pms_node->high_speed_cent_node density_gradient_node Density Gradient Centrifugation (Iodixanol/Sucrose) pellet2_node->density_gradient_node er_pellet_node Pellet: Endoplasmic Reticulum (Microsomes) high_speed_cent_node->er_pellet_node Pellet cytosol_node Supernatant: Cytosol high_speed_cent_node->cytosol_node Supernatant peroxisome_fraction_node Purified Peroxisome Fraction density_gradient_node->peroxisome_fraction_node

Caption: Workflow for organelle isolation.

vlcfa_metabolism_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome er_node Endoplasmic Reticulum (ER) peroxisome_node Peroxisome cytosol_node Cytosol long_chain_fa_node Long-Chain Fatty Acyl-CoA (e.g., C16:0-CoA) elongation_node Fatty Acid Elongation long_chain_fa_node->elongation_node Substrate vlcfa_coa_node This compound (VLCFA-CoA) transport_node Transport vlcfa_coa_node->transport_node elongation_node->vlcfa_coa_node Product degradation_node Beta-Oxidation acetyl_coa_node Acetyl-CoA & Shorter Acyl-CoAs degradation_node->acetyl_coa_node Products transport_node->degradation_node Transport to Peroxisome

Caption: VLCFA metabolism pathway.

References

Application Notes and Protocols: The Role of 20-Methyldocosanoyl-CoA in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are critical molecules in cellular metabolism and signaling. Among these, branched-chain VLCFAs, such as 20-Methyldocosanoyl-CoA, represent a unique class of lipids with specialized functions. While research on straight-chain VLCFAs is extensive, particularly in the context of peroxisomal disorders like X-linked adrenoleukodystrophy, the specific roles of branched-chain VLCFAs are an emerging area of investigation.[1][2][3] These molecules are integral components of complex lipids, such as sphingolipids, and play a role in modulating membrane structure and function.[2] This document provides detailed application notes and protocols for the study of this compound in lipidomics research, offering a framework for its analysis and the elucidation of its biological significance.

Biological Significance and Potential Applications

This compound, a C23 branched-chain fatty acyl-CoA, is anticipated to be involved in several key cellular processes:

  • Membrane Structure and Fluidity: The presence of a methyl branch in the acyl chain can influence the packing of lipids in cellular membranes, thereby altering membrane fluidity and the function of membrane-associated proteins.[2]

  • Cellular Signaling: Like other fatty acyl-CoAs, this compound may act as a signaling molecule. Notably, the CoA thioesters of very-long-chain and branched-chain fatty acids are potent ligands for the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[4]

  • Metabolic Pathways: As a fatty acyl-CoA, it is a central intermediate in lipid metabolism, potentially undergoing β-oxidation in peroxisomes or being incorporated into complex lipids.[1]

  • Biomarker Discovery: Aberrant levels of specific VLCFAs are associated with various metabolic and neurological disorders.[1][2][3] Profiling this compound could therefore provide novel biomarkers for diseases with disrupted lipid metabolism.

Quantitative Data Presentation

Lipidomics analysis of this compound and related lipids can generate a large amount of quantitative data. Below are template tables for organizing and presenting such data.

Table 1: Quantitative Analysis of this compound in Biological Samples

Sample IDSample TypeThis compound (μg/mg tissue)20-Methyldocosanoic Acid (μg/mg tissue)Total VLCFA (C22-C26) (μg/mg tissue)
Control_01LiverValueValueValue
Control_02LiverValueValueValue
Treatment_A_01LiverValueValueValue
Treatment_A_02LiverValueValueValue
Control_Plasma_01PlasmaValue (μM)Value (μM)Value (μM)
Disease_Model_01PlasmaValue (μM)Value (μM)Value (μM)

Table 2: Relative Abundance of this compound in Different Lipid Classes

Lipid ClassControl Group (% of Total 20-Methyl FA)Treatment Group (% of Total 20-Methyl FA)p-value
PhosphatidylcholineValueValueValue
PhosphatidylethanolamineValueValueValue
SphingomyelinValueValueValue
CeramidesValueValueValue
TriacylglycerolsValueValueValue
Free Fatty AcidValueValueValue

Experimental Protocols

Protocol for Quantification of this compound and its Corresponding Free Fatty Acid by LC-MS/MS

This protocol is adapted from established methods for the analysis of VLCFAs and branched-chain fatty acids.[1]

1. Sample Preparation and Lipid Extraction:

  • For tissue samples, weigh approximately 10-50 mg of tissue and homogenize in a suitable buffer.
  • For plasma or serum, use 50-100 µL.
  • Add an internal standard mixture containing a deuterated analogue of a very-long-chain fatty acid (e.g., D4-C22:0).
  • Perform a total lipid extraction using a modified Folch or Bligh-Dyer method. A methyl-tert-butyl ether (MTBE)-based extraction is also suitable for high-throughput analysis.

2. Hydrolysis of Acyl-CoAs:

  • To measure the total cellular pool of 20-methyldocosanoic acid (free and esterified), the extracted lipids must be hydrolyzed.
  • Resuspend the dried lipid extract in a solution of 0.5 M methanolic HCl.
  • Incubate at 80°C for 2 hours to hydrolyze acyl-CoA esters and other complex lipids to release the free fatty acid.

3. Derivatization (Optional but Recommended for Improved Sensitivity):

  • Evaporate the methanolic HCl under a stream of nitrogen.
  • For enhanced ionization efficiency in mass spectrometry, derivatize the carboxyl group of the fatty acid. A common method is esterification to form fatty acid methyl esters (FAMEs) or derivatization with reagents like dimethylaminoethanol.[1]

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Use a C18 or C30 reverse-phase column for separation.
  • Employ a gradient elution with a mobile phase system consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid (B).
  • Mass Spectrometry (MS):
  • Utilize a tandem mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.
  • Analyze in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor-to-product ion transitions for 20-methyldocosanoic acid and its derivative would need to be determined using a chemical standard.

5. Quantification:

  • Generate a calibration curve using a synthetic standard of 20-methyldocosanoic acid.
  • Quantify the endogenous levels by normalizing the peak area to that of the internal standard and interpolating from the calibration curve.

Visualization of Pathways and Workflows

Proposed Metabolic Pathway of this compound

The following diagram illustrates a plausible metabolic pathway for the synthesis and degradation of this compound, based on known pathways for other VLCFAs and branched-chain fatty acids.

metabolic_pathway cluster_synthesis Biosynthesis cluster_fate Metabolic Fate Precursor_FA Precursor Fatty Acid (e.g., C20:0) Methyl_Transferase Methyl Transferase Precursor_FA->Methyl_Transferase Alternative Path Elongase Fatty Acid Elongase (ELOVL) Reductase Reductase Elongase->Reductase Synthesis 20_Methyl_FA 20-Methyldocosahexaenoic Acid Reductase->20_Methyl_FA Synthesis Methyl_Transferase->20_Methyl_FA Alternative Path ACSL Acyl-CoA Synthetase (ACSL) 20_Methyl_FA->ACSL Activation 20_Methyl_CoA This compound ACSL->20_Methyl_CoA Complex_Lipids Incorporation into Complex Lipids (e.g., Sphingolipids) 20_Methyl_CoA->Complex_Lipids Peroxisomal_Oxidation Peroxisomal β-Oxidation 20_Methyl_CoA->Peroxisomal_Oxidation PPARa_Activation PPARα Activation 20_Methyl_CoA->PPARa_Activation

Caption: Proposed metabolic pathway for this compound.

Experimental Workflow for Lipidomics Analysis

The diagram below outlines the general workflow for the lipidomic analysis of this compound.

experimental_workflow Lipid_Extraction Total Lipid Extraction Hydrolysis Hydrolysis of Acyl-CoAs Lipid_Extraction->Hydrolysis Derivatization Derivatization (Optional) Hydrolysis->Derivatization LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Derivatization->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: General workflow for this compound analysis.

Signaling Pathway: PPARα Activation

This diagram illustrates the proposed signaling pathway involving this compound as a ligand for PPARα.

ppara_signaling cluster_cell Cell 20_Methyl_CoA This compound PPARa PPARα PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_Complex->PPRE Binds to DNA Gene_Transcription Target Gene Transcription (e.g., β-oxidation enzymes) PPRE->Gene_Transcription Initiates

Caption: PPARα signaling pathway activated by this compound.

Conclusion

The study of this compound holds promise for advancing our understanding of lipid metabolism and its role in health and disease. The protocols and frameworks provided here offer a starting point for researchers to investigate this and other novel branched-chain very-long-chain fatty acids. While specific standards and detailed metabolic pathways for this compound are still under investigation, the application of established lipidomics techniques will be instrumental in uncovering its biological functions and potential as a therapeutic target or biomarker.

References

Application Notes and Protocols for Stable Isotope Tracing of 20-Methyldocosanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction

20-Methyldocosanoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch at the 20th carbon position. VLCFAs are integral components of cellular lipids, such as sphingolipids and glycerophospholipids, and play crucial roles in various physiological processes, including membrane structure, cell signaling, and energy metabolism.[1][2][3] The metabolism of VLCFAs is complex, involving synthesis in the endoplasmic reticulum and degradation primarily within peroxisomes.[1][2][3][4] Dysregulation of VLCFA metabolism is associated with several inherited disorders, highlighting the importance of understanding their metabolic fate.[1][5]

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[6] By introducing molecules labeled with stable isotopes (e.g., ¹³C or ²H) into a biological system, researchers can track the transformation of these molecules into various metabolites.[7] This approach provides dynamic information on the synthesis, degradation, and remodeling of molecules like this compound.

These application notes provide a framework for designing and conducting experiments to trace the metabolism of this compound using stable isotope labeling coupled with mass spectrometry.

Hypothesized Metabolic Pathway of this compound

The metabolism of this compound can be divided into two main processes: biosynthesis and degradation.

  • Biosynthesis: As a branched-chain VLCFA, this compound is likely synthesized in the endoplasmic reticulum from shorter branched-chain fatty acid precursors. These precursors can be derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, valine, or isoleucine.[8][9] The synthesis proceeds through a cycle of four enzymatic reactions that elongate the fatty acid chain by two carbons at a time.

  • Degradation: The degradation of VLCFAs primarily occurs in peroxisomes via β-oxidation.[4][6][10][11][12] Unlike fatty acids with a methyl group at the β-carbon, the ω-1 methyl group of this compound does not sterically hinder the β-oxidation process. Peroxisomal β-oxidation will sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA in each cycle until a shorter-chain acyl-CoA is formed, which can then be transported to the mitochondria for complete oxidation.

II. Experimental Protocols

Protocol 1: Stable Isotope Labeling of Cells

This protocol describes the labeling of cultured cells with a stable isotope precursor to trace the biosynthesis of this compound.

Materials:

  • Cell culture medium (appropriate for the cell line of choice)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Stable isotope-labeled precursor (e.g., U-¹³C-Leucine or a ¹³C-labeled short branched-chain fatty acid)

  • Cell culture plates or flasks

  • Sterile PBS

Procedure:

  • Cell Culture: Culture the chosen cell line to ~70-80% confluency in standard growth medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with dialyzed FBS (to reduce the concentration of unlabeled precursors) and the stable isotope-labeled precursor. The final concentration of the labeled precursor should be optimized for the specific cell line and experiment but a starting point of 100-500 µM is recommended.

  • Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Time-Course Experiment: Incubate the cells for different durations (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the stable isotope over time.

  • Cell Harvesting:

    • At each time point, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen.

    • Store the cell pellets at -80°C until acyl-CoA extraction.

Protocol 2: Acyl-CoA Extraction

This protocol details the extraction of acyl-CoAs from cultured cell pellets.

Materials:

Procedure:

  • Cell Lysis: Resuspend the frozen cell pellet in 500 µL of ice-cold 10% TCA.

  • Homogenization: Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Neutralization: Transfer the supernatant to a new tube and add an equal volume of ice-cold 2 M KHCO₃ to neutralize the TCA. Vortex and centrifuge to remove the precipitate.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol, followed by 3 mL of water.

  • Sample Loading: Load the neutralized supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 50 mM ammonium acetate solution to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of methanol containing 0.1% formic acid.

  • Drying: Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol provides a general method for the analysis of this compound and its isotopologues by LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 20% to 100% B over 15 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 20% B for 5 minutes.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM):

    • Monitor the transition of the precursor ion (M+H)⁺ of this compound to a characteristic product ion. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.

    • Set up transitions for both the unlabeled (M+0) and labeled (e.g., M+n, where n is the number of incorporated ¹³C atoms) forms of this compound and its expected chain-shortened metabolites.

  • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of the target analytes.

III. Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison and interpretation.

Table 1: Time-Course of ¹³C Incorporation into this compound

Time (hours)Unlabeled this compound (Peak Area)¹³C-labeled this compound (Peak Area)% Label Incorporation
01.2 x 10⁶Not Detected0%
21.1 x 10⁶1.5 x 10⁵12%
69.8 x 10⁵4.2 x 10⁵30%
127.5 x 10⁵7.5 x 10⁵50%
245.0 x 10⁵1.0 x 10⁶67%

Table 2: Distribution of ¹³C Label into Downstream Metabolites at 24 hours

MetaboliteUnlabeled (Peak Area)¹³C-labeled (Peak Area)% of Total Labeled Pool
This compound5.0 x 10⁵1.0 x 10⁶100%
18-Methyl-eicosanoyl-CoA3.2 x 10⁵4.5 x 10⁵45%
16-Methyl-octadecanoyl-CoA2.1 x 10⁵2.8 x 10⁵28%
Acetyl-CoA--(Measured separately)

IV. Visualization

Hypothesized Metabolic Pathway of this compound

Metabolic Pathway of this compound BCAA Branched-Chain Amino Acids (e.g., Leucine) BCFA_precursor Branched-Chain Acyl-CoA Precursor BCAA->BCFA_precursor Catabolism Elongation Fatty Acid Elongation (ER) BCFA_precursor->Elongation Target_CoA This compound Elongation->Target_CoA Perox_Beta_Ox Peroxisomal β-Oxidation Target_CoA->Perox_Beta_Ox Short_Acyl_CoA Chain-Shortened Acyl-CoAs Perox_Beta_Ox->Short_Acyl_CoA Acetyl_CoA Acetyl-CoA Perox_Beta_Ox->Acetyl_CoA Mito_Ox Mitochondrial Oxidation Short_Acyl_CoA->Mito_Ox TCA TCA Cycle Acetyl_CoA->TCA

Caption: Hypothesized metabolic pathway of this compound.

Experimental Workflow for Stable Isotope Tracing

Experimental Workflow start Start: Cell Culture labeling Incubate with ¹³C-labeled Precursor start->labeling harvest Harvest Cells at Time Points labeling->harvest extraction Acyl-CoA Extraction harvest->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing & Quantification analysis->data end End: Metabolic Flux Analysis data->end

Caption: Experimental workflow for stable isotope tracing.

References

Application Notes & Protocols: Development of Antibodies Specific for 20-Methyldocosanoyl-CoA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of polyclonal and monoclonal antibodies that specifically recognize 20-Methyldocosanoyl-CoA adducts. This document outlines the necessary steps from antigen preparation to antibody characterization and application.

Introduction

This compound is a very-long-chain acyl-coenzyme A (VLCFA-CoA) molecule. Like other long-chain acyl-CoAs, it is presumed to play roles in lipid metabolism and cellular signaling.[1][2][3] The generation of specific antibodies against adducts of this molecule is crucial for its detection and quantification in biological samples, enabling researchers to investigate its physiological and pathological significance.

Due to its small size, this compound is considered a hapten, meaning it is not immunogenic on its own.[4] To elicit a robust immune response, it must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[4][5]

Antigen Preparation: this compound-Carrier Protein Conjugate

The critical first step is the synthesis of the immunogen. This involves the chemical synthesis of the this compound hapten followed by its conjugation to a carrier protein.

Protocol: Synthesis of this compound

This protocol is adapted from general methods for synthesizing acyl-CoA thioesters.[6][7] The synthesis of this compound can be achieved by converting 20-methyldocosanoyl acid to a more reactive form, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the thiol group of Coenzyme A.

Materials:

  • 20-methyldocosanoyl acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8][]

  • Coenzyme A (CoA) trilithium salt

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Bicarbonate Buffer (0.5 M, pH 8.0)

  • Ethyl acetate

  • Hexane

Procedure:

  • Activation of 20-methyldocosanoyl acid:

    • In a clean, dry glass vial, dissolve 20-methyldocosanoyl acid and a 1.2 molar excess of NHS in anhydrous DMF.

    • Add a 1.2 molar excess of DCC or EDC to the solution.

    • Allow the reaction to proceed for 12-18 hours at room temperature with gentle stirring.

  • Purification of the NHS-ester:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).

    • Evaporate the DMF under vacuum.

    • Recrystallize the resulting 20-methyldocosanoyl-NHS ester from an ethyl acetate/hexane mixture.

    • Confirm the structure and purity of the product via Mass Spectrometry.

  • Thioesterification with Coenzyme A:

    • Dissolve the purified 20-methyldocosanoyl-NHS ester in a minimal amount of DMF.

    • Separately, dissolve Coenzyme A trilithium salt in 0.5 M sodium bicarbonate buffer (pH 8.0).

    • Slowly add the NHS-ester solution to the CoA solution with vigorous stirring.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

  • Purification of this compound:

    • Purify the resulting this compound using reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Lyophilize the pure fractions to obtain the final product.

    • Confirm the identity and purity of the final product by Mass Spectrometry.

Protocol: Conjugation of this compound to Carrier Protein (KLH)

This protocol uses EDC, a water-soluble carbodiimide (B86325) crosslinker, to form a stable amide bond between the carboxyl groups on the carrier protein and the primary amine on the adenine (B156593) moiety of Coenzyme A.[8][][10][11]

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH), immunization grade[5]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, for stabilization)

  • Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Desalting column (e.g., Zeba™ Spin Desalting Column)

Procedure:

  • Prepare Carrier Protein: Dissolve 5 mg of KLH in 1 mL of Conjugation Buffer. KLH solutions can be cloudy; this does not typically affect immunogenicity.[4]

  • Prepare Hapten: Dissolve 2-5 mg of this compound in 0.5 mL of Conjugation Buffer. Due to the long alkyl chain, sonication may be required to fully dissolve the hapten.

  • Initiate Conjugation:

    • Add the dissolved hapten to the KLH solution.

    • Freshly prepare a 10 mg/mL solution of EDC in water.

    • Immediately add 50 µL of the EDC solution to the KLH-hapten mixture.[12] If using Sulfo-NHS to improve efficiency, it should be added prior to the EDC.

  • Reaction: Incubate the mixture for 2 hours at room temperature with gentle rotation.

  • Purification:

    • Remove excess, non-reacted hapten and crosslinker by passing the solution through a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization and Storage:

    • Determine the protein concentration using a BCA assay.

    • Assess the conjugation efficiency by MALDI-TOF mass spectrometry if possible.

    • Store the conjugate at -20°C or -80°C in aliquots.

Antibody Development Workflow

The following diagram illustrates the overall workflow for generating specific antibodies against this compound adducts.

Antibody_Development_Workflow cluster_antigen Antigen Preparation cluster_immunization Immunization & Screening cluster_purification Antibody Purification & Characterization A Synthesis of This compound B Conjugation to Carrier Protein (KLH) A->B C Purification of Immunogen B->C D Animal Immunization (e.g., Rabbits, Mice) C->D E Serum Collection & Titer Analysis (ELISA) D->E F Booster Injections E->F G Affinity Purification (Polyclonal) E->G H Hybridoma Production (Monoclonal) E->H F->E I Characterization (ELISA, Western Blot) G->I H->I

Caption: Workflow for this compound antibody development.

Protocol: Immunization

This is a general immunization protocol for rabbits (for polyclonal antibodies). Protocols for mice (for monoclonal antibodies) are similar but use smaller volumes.

Materials:

  • This compound-KLH conjugate (1 mg/mL in PBS)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile syringes and needles

Procedure:

  • Primary Immunization (Day 0):

    • Emulsify 500 µg of the conjugate (0.5 mL) with an equal volume of CFA.

    • Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.

  • Booster Immunizations (Day 21, 42, 63):

    • Emulsify 250 µg of the conjugate (0.25 mL) with an equal volume of IFA.

    • Inject the emulsion subcutaneously at multiple sites.

  • Serum Collection:

    • Collect a pre-immune blood sample before the first immunization (Day 0).

    • Collect test bleeds (5-10 mL of blood) 10-14 days after each booster injection.

    • Allow blood to clot, centrifuge to separate the serum, and store the serum at -20°C or -80°C.

  • Titer Analysis: Analyze the serum from each bleed by ELISA to determine the antibody titer.

Antibody Characterization: Immunoassays

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

An indirect ELISA is used to determine the antibody titer and a competitive ELISA is used to assess specificity.

Materials:

  • This compound-BSA conjugate (for coating)

  • Pre-immune and immune sera

  • Blocking Buffer: 5% non-fat dry milk or 3% BSA in PBS-T (PBS with 0.05% Tween-20)

  • Wash Buffer: PBS-T

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • TMB Substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • 96-well ELISA plates

Procedure (Indirect ELISA for Titer):

  • Coating: Coat wells with 100 µL/well of this compound-BSA (1-5 µg/mL in PBS) overnight at 4°C. Note: The BSA conjugate is used for screening to avoid detecting antibodies against the KLH carrier protein.

  • Washing: Wash plates 3 times with Wash Buffer.

  • Blocking: Block with 200 µL/well of Blocking Buffer for 2 hours at room temperature.

  • Washing: Wash plates 3 times with Wash Buffer.

  • Primary Antibody: Add 100 µL/well of serially diluted rabbit serum (from 1:100 to 1:1,000,000) in Blocking Buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash plates 5 times with Wash Buffer.

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody at its optimal dilution in Blocking Buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash plates 5 times with Wash Buffer.

  • Detection: Add 100 µL/well of TMB Substrate. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL/well of Stop Solution.

  • Read Absorbance: Read the plate at 450 nm. The titer is the highest dilution that gives a signal significantly above the pre-immune serum background.

Protocol: Western Blot Analysis

Western blotting can be used to detect proteins that have been adducted with this compound in complex biological samples.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (5% non-fat dry milk in TBS-T)

  • Primary antibody (purified anti-20-Methyldocosanoyl-CoA)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration.

  • SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-20-Methyldocosanoyl-CoA antibody (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.

  • Detection: Apply chemiluminescent substrate and visualize the bands using an imaging system.

Data Presentation

Quantitative data from antibody characterization should be presented in clear, tabular formats. The following are examples.

Table 1: ELISA Titer of Rabbit Serum

Bleed Dilution OD 450nm (Immune) OD 450nm (Pre-Immune)
Test Bleed 1 1:1,000 2.154 0.123
1:10,000 1.567 0.119
1:100,000 0.458 0.121
Test Bleed 2 1:1,000 2.890 0.125
1:10,000 2.455 0.120
1:100,000 1.876 0.122

| | 1:1,000,000 | 0.550 | 0.118 |

Table 2: Competitive ELISA for Specificity

Competitor Concentration (µM) % Inhibition
This compound 100 95.2%
10 78.5%
1 45.1%
0.1 12.3%
Palmitoyl-CoA 100 5.6%
Coenzyme A 100 2.1%

| BSA | 100 | 0.5% |

Signaling Pathway Context

Very-long-chain acyl-CoAs are key metabolic intermediates involved in the synthesis of complex lipids like sphingolipids and cuticular waxes. They can also act as signaling molecules that regulate transcription factors and other enzymes.[1][13][14][15][16] The development of a specific antibody allows for the investigation of the precise roles of this compound adducts in these pathways.

Signaling_Pathway cluster_synthesis VLCFA-CoA Synthesis LCFA Long-Chain Acyl-CoA (e.g., C18-CoA) Elongase Elongase Complex (ER Membrane) LCFA->Elongase VLCFA_CoA This compound Elongase->VLCFA_CoA Sphingo Sphingolipid Synthesis VLCFA_CoA->Sphingo Waxes Cuticular Wax Synthesis VLCFA_CoA->Waxes Adducts Protein Adducts VLCFA_CoA->Adducts TF Transcription Factors (e.g., HNF-4) Adducts->TF Modulation Enzymes Enzyme Activity (e.g., ACC) Adducts->Enzymes Modulation

Caption: Potential roles of this compound in cellular pathways.

References

Application Note: Analysis of 20-Methyldocosanoyl-CoA using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

20-Methyldocosanoyl-CoA is a very-long-chain acyl-Coenzyme A (acyl-CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and the regulation of cellular processes through protein acylation.[1][2][3] The accurate quantification and analysis of specific acyl-CoA species like this compound are essential for understanding their roles in cellular metabolism and disease. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), offers a sensitive and specific method for the analysis of these compounds.[4][5][6]

This application note provides a generalized protocol for the separation and detection of this compound using reversed-phase HPLC. The methodology is based on established protocols for other long-chain acyl-CoAs and can be adapted for specific research needs.

Principle

Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase. Longer acyl chains, such as that of this compound, will have a stronger interaction with the stationary phase, resulting in longer retention times. A gradient elution, where the proportion of organic solvent in the mobile phase is gradually increased, is typically employed to elute compounds with a wide range of polarities. Detection can be achieved by UV absorbance at 254 nm, corresponding to the adenine (B156593) moiety of the Coenzyme A molecule, or more specifically and sensitively by mass spectrometry.[7]

Experimental Protocols

1. Sample Preparation (from Biological Tissues or Cells)

This protocol is a general guideline and may require optimization based on the sample matrix.

  • Objective: To extract acyl-CoAs from biological samples while minimizing degradation.

  • Materials:

    • Homogenization buffer (e.g., 150 mM Na₂HPO₄, 9% methanol, 5 mM EDTA, 10 mM TCEP)[7]

    • Internal Standard (e.g., C15:0 CoA or another odd-chain acyl-CoA not expected in the sample)[5]

    • Acetonitrile, ice-cold

    • Centrifuge capable of reaching 15,000 x g at 4°C

    • Vacuum concentrator

  • Procedure:

    • Homogenize the tissue or cell pellet in ice-cold homogenization buffer.

    • Add a known amount of the internal standard to the homogenate.

    • Precipitate proteins by adding two volumes of ice-cold acetonitrile.

    • Vortex the mixture thoroughly and incubate on ice for 20 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent in a vacuum concentrator.

    • Reconstitute the dried extract in the initial mobile phase for HPLC analysis.

2. HPLC-UV Protocol

  • Objective: To separate and detect this compound using HPLC with UV detection.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A guard column is recommended.

  • Reagents:

    • Mobile Phase A: 150 mM Na₂HPO₄ in water

    • Mobile Phase B: Acetonitrile

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the reconstituted sample.

    • Run the gradient elution program as described in the table below.

    • Monitor the absorbance at 254 nm.[7]

3. LC-MS/MS Protocol

  • Objective: To achieve highly sensitive and specific detection and quantification of this compound.

  • Instrumentation:

    • LC-MS/MS system with an electrospray ionization (ESI) source.

    • Reversed-phase C18 column (e.g., 2.0 x 150 mm, 3.5 µm particle size).

  • Reagents:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the reconstituted sample.

    • Run the gradient elution program.

    • Analyze the eluent using ESI in positive ion mode.

    • Monitor for specific precursor and product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: HPLC-UV Operating Conditions

ParameterValue
ColumnReversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A150 mM Na₂HPO₄ in water
Mobile Phase BAcetonitrile
Gradient20% B to 100% B over 15 min, hold at 100% B for 7.5 min, return to 20% B over 0.1 min, hold at 20% B for 7.4 min
Flow Rate0.8 mL/min[7]
Column Temperature40°C
Detection Wavelength254 nm[7]
Injection Volume20 µL

Table 2: LC-MS/MS Operating Conditions

ParameterValue
ColumnReversed-phase C18, 2.0 x 150 mm, 3.5 µm
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient20% B to 100% B over 15 min, hold at 100% B for 7.5 min, return to 20% B over 0.1 min, hold at 20% B for 7.4 min[6]
Flow Rate0.2 mL/min[6]
Column Temperature50°C
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS ModeMultiple Reaction Monitoring (MRM)
Injection Volume10 µL

Table 3: Example Quantitative Data for a Long-Chain Acyl-CoA (Hypothetical)

AnalyteRetention Time (min)Linearity Range (pmol)LOD (pmol)LOQ (pmol)
This compound~12.50.5 - 500.10.5
C15:0 CoA (Internal Std)~9.8N/AN/AN/A

Note: The retention time and quantitative data for this compound are hypothetical and should be determined experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological Sample (Tissue or Cells) homogenization Homogenization & Internal Standard Spiking sample->homogenization precipitation Protein Precipitation (Acetonitrile) homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Sample Injection reconstitution->injection separation Reversed-Phase C18 Separation (Gradient Elution) injection->separation detection Detection (UV @ 254 nm or MS/MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Experimental workflow for the analysis of this compound.

acyl_coa_metabolism cluster_sources Sources of Acyl-CoAs cluster_fates Metabolic Fates fatty_acids Fatty Acids acyl_coa_pool Acyl-CoA Pool (e.g., this compound) fatty_acids->acyl_coa_pool amino_acids Amino Acid Catabolism amino_acids->acyl_coa_pool glucose Glucose (via Pyruvate) glucose->acyl_coa_pool beta_oxidation β-Oxidation (Mitochondria/Peroxisomes) acyl_coa_pool->beta_oxidation lipid_synthesis Lipid Synthesis (Triglycerides, Phospholipids) acyl_coa_pool->lipid_synthesis protein_acylation Protein Acylation (Post-Translational Modification) acyl_coa_pool->protein_acylation tca_cycle TCA Cycle (via Acetyl-CoA) beta_oxidation->tca_cycle

Caption: Generalized metabolic pathways involving the acyl-CoA pool.

References

Application Note: Gas Chromatography Analysis of 20-Methyldocosanoic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 20-methyldocosanoic acid and its potential precursors using gas chromatography-mass spectrometry (GC-MS). 20-Methyldocosanoic acid, a long-chain branched fatty acid, is of increasing interest in various research fields, including drug development, due to the role of branched-chain fatty acids in cellular signaling and membrane structure. Accurate and sensitive quantification of this analyte and its biosynthetic precursors is crucial for understanding its metabolic pathways and potential as a biomarker or therapeutic target. This document outlines the necessary steps for sample preparation, including lipid extraction and derivatization to fatty acid methyl esters (FAMEs), followed by GC-MS analysis for identification and quantification.

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of cellular membranes and have been implicated in various physiological and pathological processes.[1] 20-Methyldocosanoic acid, a C23 branched-chain fatty acid, is a very-long-chain fatty acid (VLCFA) that presents analytical challenges due to its low volatility and potential for co-elution with other lipid species.[2][3] Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of fatty acids, offering high resolution and sensitivity.[4] However, a derivatization step is necessary to convert the non-volatile fatty acids into volatile derivatives, typically fatty acid methyl esters (FAMEs), for GC analysis.[1] This application note details a robust and reliable method for the extraction, derivatization, and GC-MS analysis of 20-methyldocosanoic acid and its precursors from biological matrices.

Experimental Protocols

Lipid Extraction from Biological Samples

This protocol is based on the widely used Folch method for total lipid extraction.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate, plasma)

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To 1 volume of the biological sample in a glass centrifuge tube, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex again for 30 seconds.

  • Centrifuge the sample at 2000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract is now ready for derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol utilizes boron trifluoride (BF3) in methanol for the efficient esterification of fatty acids.

Materials:

  • Dried lipid extract

  • BF3-Methanol solution (14% w/v)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Add 2 mL of 14% BF3-Methanol solution to the dried lipid extract in a glass reaction vial.

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The FAME-containing hexane solution is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Splitless mode
Injector Temperature 280°C
Oven Program Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min, hold for 10 min.
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600
Injection Volume 1 µL

Data Analysis:

  • Identification of 20-methyldocosanoic acid methyl ester will be based on its retention time and comparison of its mass spectrum with a reference standard or a spectral library (e.g., NIST).

  • Quantification can be performed using an internal standard method. A suitable internal standard would be a C19 or C21 branched-chain fatty acid.

Data Presentation

Table 1: GC-MS Parameters for 20-Methyldocosanoic Acid Methyl Ester Analysis

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Program Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min, hold for 10 min.
Injector Temperature 280°C
Carrier Gas Flow 1.0 mL/min (Helium)
Expected Retention Time Dependent on the specific system, but expected to be in the later part of the chromatogram due to its high molecular weight.
Characteristic Ions (m/z) Molecular ion (M+), fragments corresponding to the loss of a methoxy (B1213986) group (M-31), and characteristic fragments for branched fatty acids.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Cells, Tissue, Plasma) extraction Lipid Extraction (Folch Method) sample->extraction Chloroform:Methanol dried_lipid Dried Lipid Extract extraction->dried_lipid Nitrogen Evaporation derivatization Derivatization to FAMEs (BF3-Methanol) dried_lipid->derivatization BF3-Methanol, 60°C fame_solution FAMEs in Hexane derivatization->fame_solution Hexane Extraction gcms GC-MS Analysis fame_solution->gcms 1 µL Injection data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis results Results data_analysis->results

Caption: Experimental workflow for the GC-MS analysis of 20-methyldocosanoic acid.

bcfa_biosynthesis cluster_precursors Precursors cluster_synthesis Fatty Acid Synthesis bcaa Branched-chain Amino Acids (e.g., Leucine, Isoleucine, Valine) bkd Branched-chain α-keto acid dehydrogenase complex bcaa->bkd Transamination & Decarboxylation malonyl_coa Malonyl-CoA fas Fatty Acid Synthase (FAS) malonyl_coa->fas Chain Elongation bkd->fas Primer for FAS elongase Elongase Enzymes fas->elongase Further Elongation bcfa Branched-chain Fatty Acids (e.g., 20-Methyldocosanoic Acid) elongase->bcfa

Caption: Generalized biosynthetic pathway of branched-chain fatty acids.

References

Troubleshooting & Optimization

Troubleshooting LC-MS analysis of very-long-chain acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the LC-MS analysis of very-long-chain acyl-CoAs (VLC-acyl-CoAs). This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

This workflow provides a high-level overview of the diagnostic process when encountering issues with VLC-acyl-CoA analysis.

Troubleshooting_Workflow start Problem Observed (e.g., No/Low Signal, Poor Peak Shape) cat_lc Chromatography Issue? start->cat_lc cat_ms Mass Spectrometry Issue? start->cat_ms cat_sample Sample Prep Issue? start->cat_sample peak_shape Poor Peak Shape (Tailing/Fronting) cat_lc->peak_shape retention_shift Retention Time Shift cat_lc->retention_shift ion_suppression Inconsistent Signal (Ion Suppression) cat_ms->ion_suppression low_intensity Low Signal Intensity cat_ms->low_intensity degradation Sample Degradation cat_sample->degradation extraction Inefficient Extraction cat_sample->extraction solution_lc Solution: - Adjust mobile phase pH (alkaline often better for long chains) - Check for column contamination/voids - Use appropriate column (e.g., C8/C18) - Reduce injection volume peak_shape->solution_lc retention_shift->solution_lc solution_ms Solution: - Improve sample cleanup (SPE/LLE) - Dilute sample - Check for co-eluting matrix components - Optimize MS source parameters - Use appropriate internal standard ion_suppression->solution_ms low_intensity->solution_ms solution_sample Solution: - Work quickly on ice; use fresh solvents - Ensure immediate protein precipitation - Validate extraction solvent choice - Use appropriate internal standard for recovery degradation->solution_sample extraction->solution_sample

Caption: A flowchart for troubleshooting common LC-MS issues.

FAQs: Sample Preparation & Extraction

Question: My VLC-acyl-CoA signal is low and variable. Could this be a sample preparation issue?

Answer: Yes, low and variable signals are frequently traced back to sample preparation. VLC-acyl-CoAs are unstable, and their extraction can be challenging.[1] Key factors to consider are:

  • Sample Stability: Acyl-CoAs can degrade quickly. It is crucial to process samples on ice and use freshly prepared solvents.[1][2] For tissue samples, homogenization should be performed rapidly in a pre-chilled buffer.[1]

  • Extraction Efficiency: The choice of extraction solvent is critical. A common method involves protein precipitation followed by extraction with an organic solvent mixture. A mix of acetonitrile (B52724), isopropanol, and methanol (B129727) has been shown to be effective for long-chain acyl-CoAs.[1] For broader coverage, a mix of acetonitrile/methanol/water may be used.[3]

  • Internal Standards: To account for variability in extraction efficiency and sample loss, a suitable internal standard (IS) should be added at the very beginning of the extraction process.[1] A non-endogenous, odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0-CoA) is a common choice.[1][4]

Question: What is a reliable protocol for extracting VLC-acyl-CoAs from tissue?

Answer: A robust extraction protocol is fundamental for reliable quantification. The following is a detailed methodology adapted from established procedures.[1]

Sample_Preparation_Workflow start 1. Homogenization desc1 ~40 mg frozen tissue in 0.5 mL cold KH2PO4 (pH 4.9) + 0.5 mL ACN:IPA:MeOH (3:1:1) + Internal Standard (e.g., C17:0-CoA) Homogenize twice on ice. start->desc1 step2 2. Protein Precipitation & Extraction desc2 Add 2 mL of saturated ammonium (B1175870) sulfate (B86663). Vortex thoroughly. step2->desc2 step3 3. Centrifugation desc3 Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C. step3->desc3 step4 4. Supernatant Transfer desc4 Carefully transfer the upper organic layer to a new tube for analysis. step4->desc4 end 5. Analysis desc1->step2 desc2->step3 desc3->step4 desc4->end

Caption: Workflow for VLC-acyl-CoA extraction from tissue samples.

Detailed Protocol:

  • Place approximately 40 mg of frozen tissue into a tube containing 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9).[1]

  • Add 20 ng of the internal standard (e.g., heptadecanoyl-CoA).[1]

  • Add 0.5 mL of an organic solvent mixture (Acetonitrile:Isopropanol:Methanol, 3:1:1).[1]

  • Homogenize the sample twice on ice.[1]

  • Add 2 mL of saturated ammonium sulfate solution and vortex thoroughly.

  • Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic supernatant, which contains the VLC-acyl-CoAs, and transfer it to an autosampler vial for LC-MS analysis.[1]

FAQs: Liquid Chromatography (LC)

Question: Why am I seeing poor peak shape (severe tailing) for my long-chain acyl-CoAs?

Answer: Peak tailing is a very common issue in the analysis of acyl-CoAs, especially for longer-chain species.[5][6] The primary causes include:

  • Secondary Interactions: The phosphate groups on the CoA molecule can interact with active sites on the silica-based column material, causing tailing.

  • Mobile Phase pH: Short-chain acyl-CoAs often chromatograph well in slightly acidic mobile phases. However, these conditions can cause serious peak tailing for long-chain species.[5] Using an alkaline mobile phase (e.g., pH 10.5 with ammonium hydroxide) often resolves this issue and provides high-resolution separation for VLC-acyl-CoAs on a C18 column.[4][7]

  • Column Overload: Injecting too much sample can lead to peak distortion.[8] Try reducing the injection volume or diluting the sample.

  • Column Contamination: Buildup of matrix components on the column frit or head can cause peak shape issues.[8] Flushing the column or using an in-line filter can help.[8]

Question: How can I improve the separation of different VLC-acyl-CoA species?

Answer: Achieving good chromatographic separation is key, especially for distinguishing isomers.

  • Column Choice: A C8 or C18 reversed-phase column is commonly used.[1][4] The specific choice may depend on the chain lengths of primary interest.

  • Gradient Optimization: A binary solvent gradient is typically employed. For example, using 15 mM ammonium hydroxide (B78521) in water (Solvent A) and 15 mM ammonium hydroxide in acetonitrile (Solvent B) with a flow rate of 0.4 mL/min provides excellent separation.[1] A typical gradient might start at 20% B, increase to 65% B, and then re-equilibrate.[1]

FAQs: Mass Spectrometry (MS)

Question: What are the typical MS parameters and transitions for quantifying VLC-acyl-CoAs?

Answer: VLC-acyl-CoAs are typically analyzed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1][4] A characteristic fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) portion of the molecule.[4][5]

The table below summarizes precursor and product ions for several common long-chain acyl-CoAs.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Citation
Myristoyl-CoA (C14:0)978.6471.3[1]
Palmitoyl-CoA (C16:0)1006.6499.3[1]
Palmitoleoyl-CoA (C16:1)1004.6497.2[1]
Heptadecanoyl-CoA (C17:0-IS)1020.6513.3[1]
Stearoyl-CoA (C18:0)1034.6527.3[1]
Oleoyl-CoA (C18:1)1032.6525.5[1]
Linoleoyl-CoA (C18:2)1030.6523.1[1]
Arachidonyl-CoA (C20:4)1062.6555.6[1]
Question: My signal intensity is inconsistent between injections, especially for biological samples. What could be the cause?

Answer: This issue is often caused by ion suppression , a matrix effect where co-eluting compounds from the biological sample interfere with the ionization of the target analyte in the MS source.[9][10][11]

  • Mechanism: Endogenous materials like phospholipids (B1166683) are not completely removed during simple protein precipitation and can suppress the ESI signal.[9] This competition for ionization reduces the signal of your VLC-acyl-CoA, leading to poor accuracy and precision.[11]

  • Diagnosis: A post-column infusion experiment can diagnose ion suppression. Here, a constant flow of your analyte is introduced into the MS source while a blank matrix extract is injected onto the LC column. Dips in the analyte's signal indicate retention times where ion suppression is occurring.[9]

  • Solutions:

    • Improve Sample Cleanup: Implement a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.[10]

    • Chromatographic Separation: Adjust your LC gradient to separate the VLC-acyl-CoAs from the regions of ion suppression.[11]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby mitigating the suppression effect.[10]

    • Use a Stable Isotope-Labeled Internal Standard: A co-eluting, stable isotope-labeled internal standard is the best way to correct for ion suppression, as it will be affected by the matrix in the same way as the analyte. However, these can be expensive and are not available for all VLC-acyl-CoAs.

References

Technical Support Center: 20-Methyldocosanoyl-CoA Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 20-Methyldocosanoyl-CoA for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a very long-chain saturated fatty acyl-coenzyme A. Like other long-chain fatty acyl-CoAs, its structure consists of a long, nonpolar hydrocarbon tail and a polar coenzyme A head. This amphipathic nature makes it poorly soluble in aqueous buffers, as the hydrophobic tails tend to aggregate to minimize contact with water, leading to the formation of micelles or precipitates at concentrations typically required for in vitro assays.[1][2]

Q2: What are the initial recommended solvents for preparing a stock solution of this compound?

For preparing a concentrated stock solution, it is advisable to use an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of hydrophobic compounds.[3][4] Ethanol (B145695) can also be used.[2][5] These stock solutions should then be diluted into the final aqueous assay buffer.

Q3: How should I store this compound stock solutions?

Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][6] Acyl-CoAs are susceptible to degradation, so proper storage is crucial for maintaining their integrity.[7]

Q4: Can I dissolve this compound directly in my aqueous assay buffer?

Directly dissolving long-chain acyl-CoAs in aqueous buffers is often unsuccessful and can lead to the formation of precipitates. It is generally recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the final assay buffer.

Troubleshooting Guide: Improving Solubility

Researchers may encounter several issues when working with this compound. This guide provides solutions to common problems.

Problem Potential Cause Recommended Solution
Precipitation upon dilution into aqueous buffer The concentration of this compound exceeds its critical micelle concentration (CMC) in the final buffer. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.Use a co-solvent: Ensure the final assay buffer contains a small percentage of the organic solvent used for the stock solution (e.g., 0.1-1% DMSO). Employ a carrier protein: Fatty acid-free bovine serum albumin (BSA) can bind to the acyl-CoA, increasing its apparent solubility. Prepare a BSA solution and add the this compound stock to it slowly while vortexing.[5] Utilize detergents: Non-ionic detergents like Triton X-100 or Tween-20 at concentrations above their CMC can aid in solubilization.
Inconsistent or non-reproducible assay results Incomplete solubilization leading to variable concentrations of active substrate. Degradation of the this compound.Ensure complete dissolution: After dilution, gently sonicate the solution to aid in dissolving any small precipitates.[4][5] Visually inspect for any cloudiness or particulates before use. Prepare fresh dilutions: Prepare working solutions fresh for each experiment from a frozen stock to minimize degradation.[3]
Low enzymatic activity or signal in the assay The substrate is not fully accessible to the enzyme due to aggregation. The final concentration of the solubilizing agent (e.g., DMSO, detergent) is inhibiting the enzyme.Optimize solubilizing agent concentration: Titrate the concentration of the co-solvent or detergent to find a balance between substrate solubility and minimal enzyme inhibition. Run controls with the solubilizing agent alone to assess its effect on the assay. Consider alternative solubilization methods: If detergents or co-solvents are problematic, using a carrier protein like BSA may be a more biocompatible option.[5]

Experimental Protocols

Protocol 1: Solubilization using DMSO as a Co-solvent
  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Vortex thoroughly to ensure complete dissolution.

  • Prepare the Working Solution: Serially dilute the stock solution in your aqueous assay buffer to the desired final concentration. Ensure the final DMSO concentration in the assay does not exceed a level that affects your enzyme's activity (typically ≤ 1%).

  • Final Preparation: Gently vortex the final working solution. If any cloudiness is observed, sonicate for 5-10 minutes in a bath sonicator.

Protocol 2: Solubilization using Fatty Acid-Free BSA
  • Prepare a BSA Solution: Dissolve fatty acid-free BSA in your assay buffer to a desired concentration (e.g., 10% w/v).

  • Prepare the this compound Stock: Prepare a concentrated stock solution in ethanol or DMSO as described in Protocol 1.

  • Complexation: While gently vortexing the BSA solution, slowly add the this compound stock solution to the BSA solution. The molar ratio of acyl-CoA to BSA can be optimized, but a starting point of 2:1 to 4:1 is common.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes to facilitate the binding of the acyl-CoA to BSA.

  • Final Use: The this compound:BSA complex is now ready to be used in your in vitro assay.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Methods cluster_final Final Assay Solution start Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) start->dissolve stock High Concentration Stock Solution dissolve->stock dilute_direct Dilute in Assay Buffer (Co-solvent Method) stock->dilute_direct Method 1 add_to_bsa Add Stock to BSA Solution stock->add_to_bsa Method 2 sonicate Optional: Sonicate dilute_direct->sonicate prepare_bsa Prepare Fatty Acid-Free BSA Solution prepare_bsa->add_to_bsa incubate Incubate for Complexation add_to_bsa->incubate incubate->sonicate assay_ready Ready for In Vitro Assay sonicate->assay_ready

Caption: Workflow for preparing this compound for in vitro assays.

troubleshooting_logic cluster_yes Troubleshooting Steps start Precipitate Observed in Assay? increase_cosolvent Increase Co-solvent % start->increase_cosolvent Yes no Proceed with Assay start->no No use_bsa Use Fatty Acid-Free BSA increase_cosolvent->use_bsa use_detergent Add Non-ionic Detergent use_bsa->use_detergent sonicate Sonicate Solution use_detergent->sonicate

Caption: Logic diagram for troubleshooting precipitation issues.

References

Technical Support Center: Enzymatic Synthesis of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of branched-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues related to yield, enzyme activity, product purity, and reaction conditions in the enzymatic synthesis of branched-chain acyl-CoAs.

Q1: My reaction yield of branched-chain acyl-CoA is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent challenge in the enzymatic synthesis of branched-chain acyl-CoAs. The primary factors to investigate are enzyme kinetics, reaction conditions, and substrate/cofactor limitations.

Possible Causes & Solutions:

  • Suboptimal Enzyme Kinetics: The enzymatic synthesis of branched-chain fatty acids can be inherently slower than that of straight-chain fatty acids. For instance, metazoan fatty acid synthase (mFAS) exhibits a lower turnover number with the branched-chain extender methylmalonyl-CoA compared to malonyl-CoA.[1][2][3] The ketoacyl synthase (KS) domain, in particular, dictates the substrate specificity and can be a rate-limiting step.[1][2][3]

    • Solution: Consider using an enzyme with known higher activity for branched-chain substrates or protein engineering to improve the enzyme's catalytic efficiency.

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity and stability.

    • Solution: Empirically determine the optimal pH and temperature for your specific enzyme. A common starting point is a pH around 7.5 and a temperature between 25-30°C.

  • Insufficient Substrate or Cofactor Concentrations: Inadequate levels of the branched-chain fatty acid, Coenzyme A (CoA), or ATP will limit the reaction rate.

    • Solution: Optimize the concentrations of all substrates and cofactors. Ensure that the purity of your starting materials is high, as contaminants can inhibit the enzyme.

  • Product Inhibition: High concentrations of the final acyl-CoA product can inhibit the enzyme. Long-chain acyl-CoAs are known to be potent inhibitors of acetyl-CoA synthetase.

    • Solution: Consider strategies to remove the product as it is formed, such as using a two-phase extraction system.

  • Enzyme Instability: The acyl-CoA synthetase may be unstable under your reaction or storage conditions.

    • Solution: Verify the integrity of your enzyme via SDS-PAGE. Optimize storage conditions (e.g., -80°C in a suitable buffer with cryoprotectants) and avoid multiple freeze-thaw cycles.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield of Branched-Chain Acyl-CoA check_enzyme 1. Check Enzyme Activity (Individual Assay) start->check_enzyme check_conditions 2. Optimize Reaction Conditions (pH, Temp, Buffer) check_enzyme->check_conditions Enzyme is active check_substrates 3. Verify Substrate & Cofactor Concentrations & Purity check_conditions->check_substrates Conditions optimized check_inhibitors 4. Investigate Potential Inhibitors (Product, Contaminants) check_substrates->check_inhibitors Substrates sufficient solution Improved Yield check_inhibitors->solution Inhibitors addressed

Caption: Troubleshooting workflow for low reaction yield.

Q2: How can I determine if my enzyme is active and stable?

It is crucial to confirm the activity of your acyl-CoA synthetase before troubleshooting other parameters.

Recommended Actions:

  • Perform an Individual Enzyme Assay: Test the activity of the enzyme with a known preferred substrate (e.g., a short, straight-chain fatty acid) under optimal conditions. This will confirm the baseline activity of your enzyme stock.

  • Monitor Enzyme Stability Over Time: Assay the enzyme activity at different time points after preparation and storage to assess its stability.

  • Protein Integrity Check: Run an SDS-PAGE gel to visualize the purity and integrity of your enzyme preparation. The presence of multiple bands or smearing could indicate degradation.

Q3: I am observing unexpected byproducts in my reaction. What could they be and how can I minimize them?

Byproduct formation can complicate purification and reduce the yield of your desired branched-chain acyl-CoA.

Possible Causes & Solutions:

  • Substrate Contamination: Impurities in the branched-chain fatty acid substrate can be converted to their corresponding acyl-CoAs.

    • Solution: Use high-purity substrates. Analyze the purity of your starting material by GC-MS or other appropriate methods.

  • Hydrolysis of Acyl-CoA: Acyl-CoAs can be hydrolyzed back to the free fatty acid and CoA, especially at non-optimal pH or in the presence of certain metal ions.

    • Solution: Maintain optimal pH and consider the use of chelating agents like EDTA to sequester divalent cations that may promote hydrolysis.

  • Side Reactions of the Enzyme: Some acyl-CoA synthetases may have broad substrate specificity and can catalyze the formation of other acyl-CoAs if corresponding fatty acids are present as contaminants.

    • Solution: Ensure the purity of all reaction components. If using a crude enzyme preparation, consider further purification steps to remove contaminating enzymatic activities.

Q4: What is the best way to purify the synthesized branched-chain acyl-CoA?

Proper purification is essential to obtain a high-purity product for downstream applications.

Recommended Methods:

  • Solid-Phase Extraction (SPE): This is a rapid and effective method for purifying acyl-CoAs. A C18 reverse-phase cartridge can be used to bind the acyl-CoA, followed by washing to remove hydrophilic impurities and elution with an organic solvent.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC provides high-resolution separation and is suitable for both purification and analysis. A C18 column is commonly used with a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile.

Data Presentation

Table 1: General Reaction Conditions for Enzymatic Synthesis of Acyl-CoAs

ParameterTypical RangeNotes
pH 7.0 - 8.0Optimal pH can be enzyme-specific.
Temperature 25 - 37 °CHigher temperatures can lead to enzyme denaturation.
Enzyme Concentration 1 - 10 µMShould be optimized for each enzyme preparation.
Branched-Chain Fatty Acid 0.1 - 1 mMHigher concentrations can lead to substrate inhibition.
Coenzyme A (CoA) 0.5 - 2 mMShould be in molar excess to the fatty acid.
ATP 1 - 5 mMRequired for the activation of the fatty acid.
Magnesium Chloride (MgCl₂) 2 - 10 mMEssential cofactor for acyl-CoA synthetase.
Incubation Time 30 min - 4 hoursMonitor reaction progress to determine the optimal time.

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of a Branched-Chain Acyl-CoA

This protocol provides a general starting point for the synthesis of a branched-chain acyl-CoA using a purified acyl-CoA synthetase.

Materials:

  • Purified acyl-CoA synthetase

  • Branched-chain fatty acid (e.g., isovaleric acid)

  • Coenzyme A, lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Reaction tubes

  • Incubator/water bath

Procedure:

  • Prepare a reaction master mix by combining the following components in a microcentrifuge tube on ice (for a 1 mL final reaction volume):

    • Potassium phosphate buffer (100 mM, pH 7.5): to a final volume of 1 mL

    • Branched-chain fatty acid: to a final concentration of 1 mM

    • Coenzyme A: to a final concentration of 2 mM

    • ATP: to a final concentration of 5 mM

    • MgCl₂: to a final concentration of 10 mM

  • Pre-incubate the master mix at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the purified acyl-CoA synthetase to a final concentration of 5 µM.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or a solution containing a reducing agent like DTT to prevent oxidation).

  • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

  • Analyze the supernatant for the presence of the branched-chain acyl-CoA using HPLC or proceed with purification.

Workflow for Enzymatic Synthesis and Analysis:

synthesis_workflow start Start: Prepare Reaction Mixture pre_incubation Pre-incubate at Reaction Temperature start->pre_incubation add_enzyme Initiate Reaction with Acyl-CoA Synthetase pre_incubation->add_enzyme incubation Incubate for Optimal Time add_enzyme->incubation quench Stop Reaction incubation->quench analysis Analyze Product (HPLC/GC-MS) quench->analysis purification Purify Product (SPE/HPLC) analysis->purification end End: Purified Branched-Chain Acyl-CoA purification->end

Caption: General workflow for enzymatic synthesis and analysis.

Protocol 2: Monitoring Reaction Progress with an NADPH-Coupled Assay

For some enzymatic systems, such as fatty acid synthases, the reaction can be monitored by the consumption of NADPH, which can be measured spectrophotometrically at 340 nm.

Materials:

  • Purified fatty acid synthase

  • Branched-chain acyl-CoA (as a primer, if required)

  • Malonyl-CoA (or a branched-chain extender like methylmalonyl-CoA)

  • NADPH

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Set up the reaction mixture in a UV-transparent cuvette directly in the spectrophotometer. For a 1 mL reaction, combine:

    • Potassium phosphate buffer (100 mM, pH 7.0): to a final volume of 1 mL

    • Branched-chain acyl-CoA (primer): to a final concentration of 50 µM

    • Malonyl-CoA (extender): to a final concentration of 100 µM

    • NADPH: to a final concentration of 150 µM

  • Equilibrate the mixture to the desired temperature (e.g., 30°C) within the spectrophotometer.

  • Initiate the reaction by adding the fatty acid synthase to a final concentration of 2 µM.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to the enzyme activity.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Protocol 3: Product Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm the synthesis of the correct branched-chain acyl-CoA, the product can be hydrolyzed to the free fatty acid and analyzed by GC-MS.

Materials:

  • Purified branched-chain acyl-CoA sample

  • Internal standard (e.g., a fatty acid with an odd number of carbons)

  • Hydrolysis reagent (e.g., 1 M KOH in methanol)

  • Derivatization reagent (e.g., pentafluorobenzyl bromide - PFBBr)

  • Organic solvent (e.g., hexane)

  • GC-MS system with a suitable column (e.g., DB-225ms)

Procedure:

  • Hydrolysis: To your purified acyl-CoA sample, add the hydrolysis reagent and heat at 60°C for 30 minutes to release the free fatty acid.

  • Extraction: Acidify the sample and extract the free fatty acid into an organic solvent like hexane.

  • Derivatization: Evaporate the solvent and derivatize the fatty acid with PFBBr to increase its volatility for GC-MS analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The fatty acid will be identified based on its retention time and mass spectrum. Compare the results to a known standard of the expected branched-chain fatty acid.

References

Stability of 20-Methyldocosanoyl-CoA thioester bond in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Methyldocosanoyl-CoA. The information is designed to address common challenges related to the stability of its thioester bond in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The main cause of instability for this compound, like other acyl-CoAs, is the high-energy thioester bond linking the fatty acid to Coenzyme A.[1] This bond is susceptible to hydrolysis, especially under non-neutral pH conditions.[2] Thioesters are more reactive than their oxygen ester counterparts, which is crucial for their biological function but poses challenges for in vitro handling.[3][4]

Q2: What are the expected degradation products of this compound in solution?

A2: The primary degradation product from the hydrolysis of the thioester bond is the corresponding free fatty acid, 20-methyldocosaonic acid, and free Coenzyme A (CoA-SH). In biological systems, enzymatic degradation by acyl-CoA thioesterases also yields the same products.[5]

Q3: How do pH and temperature affect the stability of the thioester bond?

A3: The stability of the thioester bond is highly dependent on both pH and temperature.[2]

  • pH: The rate of hydrolysis increases significantly with increasing pH.[2][6] For maximal stability, it is recommended to work at a slightly acidic pH (6.0-6.5).[2] At physiological pH (7.4), the rate of hydrolysis is faster, and it increases dramatically at pH values above 8.0.[2]

  • Temperature: The rate of hydrolysis approximately doubles with every 10°C increase in temperature.[2] Therefore, it is crucial to keep solutions on ice (0-4°C) during experiments and store them at -80°C for long-term preservation.[2][7]

Q4: Can I use standard phosphate-buffered saline (PBS) at pH 7.4 for my experiments with this compound?

A4: While not strictly prohibited, caution is advised when using buffers with a pH of 7.4, such as standard PBS.[2] The rate of thioester hydrolysis is elevated at this pH. If your experimental conditions necessitate a physiological pH, be mindful of potential degradation and include appropriate controls. For enhanced stability, buffers with good buffering capacity in the slightly acidic range, like MES or phosphate (B84403) buffers at pH 6.0-6.5, are preferable.[2]

Q5: Are there any specific enzymes that can degrade this compound?

A5: Yes, a class of enzymes called acyl-CoA thioesterases (ACOTs) can hydrolyze the thioester bond of long-chain fatty acyl-CoAs like this compound.[5][8] These enzymes are present in various cellular compartments and play a role in regulating the intracellular pools of acyl-CoAs.[5] If your experimental system contains cell lysates or tissue homogenates, enzymatic degradation is a potential concern.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentration of this compound in stock solutions.

  • Possible Cause: Hydrolysis of the thioester bond due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that stock solutions are stored at -80°C.[2][7]

    • Check Solvent: For reconstitution, methanol (B129727) has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[9] If using aqueous buffers, ensure the pH is between 6.0 and 6.5.[2]

    • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freezing and thawing.

    • Quantify Concentration: Re-quantify the concentration of your stock solution using a suitable method, such as tandem mass spectrometry, before each experiment.[10]

Issue 2: High background signal or unexpected products in enzymatic assays.

  • Possible Cause: Non-enzymatic hydrolysis of this compound during the assay, leading to the release of free CoA-SH which might interfere with the detection method.

  • Troubleshooting Steps:

    • Run a "No Enzyme" Control: Include a control reaction containing all components except the enzyme to measure the rate of non-enzymatic hydrolysis under your assay conditions.

    • Optimize Assay Buffer pH: If possible, perform the assay at a slightly acidic pH (6.0-6.5) to minimize hydrolysis, ensuring the enzyme is still active under these conditions.

    • Minimize Incubation Time: Reduce the assay incubation time as much as possible to limit the extent of non-enzymatic degradation.

    • Keep Samples on Ice: Prepare all assay mixtures and keep them on ice until the start of the reaction.[2]

Issue 3: Variability in experimental results between different days.

  • Possible Cause: Degradation of this compound in solution over time.

  • Troubleshooting Steps:

    • Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment.

    • Perform a Stability Study: Conduct a time-course experiment under your specific experimental conditions (buffer, temperature) to determine the rate of degradation of this compound. This will help you establish a time window within which your experiments should be completed.

    • Use an Internal Standard: When using analytical techniques like LC-MS, incorporate an internal standard (e.g., a stable isotope-labeled acyl-CoA) to account for variations in sample preparation and instrument response.[10]

Quantitative Data Summary

ParameterConditionEstimated Stability/Half-lifeReference
pH pH 6.0-6.5~ several days at 25°C[2]
pH 7.4~ hours to a day at 25°C[2]
pH > 8.0~ minutes to hours at 25°C[2]
Temperature 0-4°C (on ice)Significantly increased stability[2]
-80°CEssential for long-term storage[2][7]
Solvent MethanolBest stability for reconstitution[9]
Aqueous BuffersStability is pH-dependent[2][9]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Reconstitution: Reconstitute lyophilized this compound in pure methanol to create a concentrated stock solution.[9] Vortex thoroughly to ensure complete dissolution.

  • Storage of Stock Solution: Store the methanolic stock solution in tightly sealed vials at -80°C.[2][7]

  • Preparation of Working Solutions:

    • Immediately before use, thaw the stock solution on ice.

    • Dilute the stock solution to the desired working concentration using an appropriate ice-cold buffer (preferably with a pH between 6.0 and 6.5).[2]

    • Keep the working solution on ice throughout the experiment.

  • Avoidance of Contaminants: Avoid buffers containing nucleophilic species, as they can react with the thioester bond.[2] Also, be aware that reagents like β-mercaptoethanol, dithiothreitol (B142953) (>5 µM), sodium azide, EDTA, and sodium dodecyl sulfate (B86663) can interfere with some acyl-CoA assays.[11]

Protocol 2: Assessment of this compound Stability by LC-MS/MS

This protocol provides a general workflow for determining the stability of this compound in a specific buffer.

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration in the test buffer.

    • Add an appropriate internal standard (e.g., C17:0-CoA) to each sample.

    • Divide the solution into multiple aliquots in separate vials.

  • Time-Course Incubation:

    • Incubate the vials at the desired temperature (e.g., 4°C, 25°C, or 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and stop the degradation process by flash-freezing in liquid nitrogen and storing at -80°C until analysis.

  • Sample Analysis:

    • Thaw the samples and extract the acyl-CoAs, for example, by protein precipitation with cold methanol.[9]

    • Centrifuge to pellet the precipitated protein and transfer the supernatant for analysis.

    • Analyze the samples by a validated LC-MS/MS method for the quantification of this compound and the internal standard.[10]

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the internal standard.

    • Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time.

    • From this plot, the degradation rate and half-life of the compound under the tested conditions can be determined.

Visualizations

Stability_Factors cluster_factors Factors Affecting Stability cluster_outcome Outcome pH pH Stability This compound Thioester Bond Stability pH->Stability Higher pH accelerates hydrolysis Temp Temperature Temp->Stability Higher Temp accelerates hydrolysis Enzymes Enzymes (Thioesterases) Enzymes->Stability Catalyze hydrolysis Buffer Buffer Composition Buffer->Stability Nucleophiles decrease stability Troubleshooting_Workflow start Inconsistent Results with This compound check_storage Verify Storage (-80°C, correct solvent) start->check_storage fresh_prep Use Freshly Prepared Working Solutions check_storage->fresh_prep Storage OK control_exp Run 'No Enzyme' and Time-Course Controls fresh_prep->control_exp Fresh Prep Used optimize_buffer Optimize Buffer pH (6.0-6.5 if possible) control_exp->optimize_buffer Controls Implemented consistent_results Consistent Results optimize_buffer->consistent_results Buffer Optimized

References

Minimizing interference in mass spectrometry of lipidomics samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in lipidomics analysis using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference and improve the quality of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during the mass spectrometry of lipidomics samples.

FAQ 1: My signal intensity is lower than expected and inconsistent across replicates. Could this be a matrix effect?

Yes, low and inconsistent signal intensity are classic signs of ion suppression, a common matrix effect in LC-MS analysis of lipidomics samples.[1] Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analytes, leading to a reduced signal.[2][3]

Troubleshooting Steps:

  • Assess the Matrix Effect:

    • Post-Extraction Spike Method: Compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1] The percentage difference indicates the extent of the matrix effect.[1]

    • Post-Column Infusion Method: Infuse a constant flow of your analyte into the mass spectrometer after the analytical column. Then, inject a blank, extracted sample. Dips in the baseline signal indicate retention times where ion suppression is occurring.[1]

  • Optimize Sample Preparation:

    • Dilute the Sample: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components.[1] However, ensure your analyte concentration remains above the instrument's limit of detection.[1]

    • Improve Lipid Extraction: Different extraction methods have varying efficiencies for different lipid classes and can co-extract different interferents. Consider switching from a one-phase to a two-phase extraction like Folch or Bligh-Dyer to better separate lipids from polar contaminants.[4][5][6]

    • Use Solid-Phase Extraction (SPE): SPE can effectively remove interfering substances. For example, C18 cartridges can be used to exclude polar contaminants, while specialized phases can target specific interferences like phospholipids.[4]

  • Optimize Chromatographic Separation:

    • Modify your LC gradient to better separate your analytes from the regions of ion suppression identified in your assessment.[1]

    • Consider a different column chemistry (e.g., C18, HILIC) to alter the elution profile of lipids and interfering matrix components.[7]

  • Utilize Internal Standards:

    • Add a stable isotope-labeled internal standard for your analyte of interest to your sample before extraction.[8] Since the internal standard is chemically identical to the analyte, it will be affected by matrix effects in the same way, allowing for accurate correction of the signal.[8]

FAQ 2: I am seeing unexpected peaks in my chromatogram. What are the possible sources and how can I eliminate them?

Unexpected peaks can arise from various sources, including contaminants from solvents and sample handling, in-source fragmentation, and isobaric/isomeric lipid species.[9][10][11]

Troubleshooting Steps:

  • Identify the Source of Contamination:

    • Run Blanks: Inject a solvent blank to check for contaminants from your mobile phase.[12] Also, run a "process blank" (a sample with no biological material that has gone through the entire extraction procedure) to identify contaminants introduced during sample preparation.[10]

    • Check Common Contaminants: Common contaminants include plasticizers (e.g., phthalates), detergents, and polymers from tubes and vials.[10] Ensure you are using high-purity solvents and polypropylene (B1209903) tubes when working with chloroform.[6][13]

    • Evaluate In-source Fragmentation: Some lipids can fragment in the ion source, creating artifact peaks.[9] For example, phosphatidylserine (B164497) (PS) can fragment to produce peaks that correspond to phosphatidic acid (PA) species.[9] To minimize this, you can try lowering the cone/declustering voltage.[10]

  • Address Isobaric and Isomeric Interference:

    • Improve Chromatographic Resolution: Isobaric lipids (different lipids with the same nominal mass) and isomeric lipids (lipids with the same chemical formula but different structures) can co-elute and appear as a single peak.[2][7] Optimizing your chromatography can help separate these species.[14] For example, reverse-phase chromatography can separate lipids based on both class and fatty acid composition.[13]

    • Use High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Orbitrap or FT-ICR-MS can resolve isobaric interferences by providing accurate mass measurements.[7][15]

    • Employ Tandem Mass Spectrometry (MS/MS): Different lipid classes produce characteristic fragment ions. Using scan modes like precursor ion scanning or neutral loss scanning can selectively detect specific lipid classes.[2][16]

    • Utilize Ion Mobility Spectrometry (IMS): IMS separates ions based on their size and shape, providing an additional dimension of separation that can resolve isomeric and isobaric lipids.[7]

FAQ 3: How do I choose the right internal standard for my lipidomics experiment?

The selection of an appropriate internal standard is critical for accurate quantification.[8][17]

Key Characteristics of an Ideal Internal Standard:

  • Chemical Similarity: It should be structurally and chemically as similar as possible to the analyte(s) of interest.[8]

  • Not Endogenously Present: The internal standard must not be naturally present in the sample.[8]

  • Mass Spectrometric Resolution: It must be clearly distinguishable from the analyte by the mass spectrometer.[8]

  • Co-elution (for LC-MS): It should ideally co-elute with the analyte to experience the same matrix effects at the same time.[8]

Types of Internal Standards:

  • Stable Isotope-Labeled Internal Standards: These are the "gold standard" for quantitative lipidomics.[8] They are chemically identical to the analyte, with one or more atoms replaced by a heavier isotope (e.g., ¹³C, ²H).[8]

  • Structural Analogs: These are molecules that are chemically similar to the analyte but not identical. They are a good option when a stable isotope-labeled standard is not available.

Workflow for Minimizing Interference

The following diagram illustrates a general workflow for minimizing interference in a lipidomics experiment.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Flash Freeze) AddIS Add Internal Standards SampleCollection->AddIS Minimize enzymatic degradation LipidExtraction Lipid Extraction (e.g., Folch, MTBE) AddIS->LipidExtraction Correct for sample loss SampleCleanup Sample Cleanup (e.g., SPE) LipidExtraction->SampleCleanup Remove major interferences Chromatography Chromatographic Separation (e.g., Reverse Phase, HILIC) SampleCleanup->Chromatography Reconstitute in compatible solvent MS Mass Spectrometry (HRMS, MS/MS) Chromatography->MS Separate isobars/isomers PeakDetection Peak Detection MS->PeakDetection Acquire high-quality spectra Normalization Normalization to IS PeakDetection->Normalization Correct for matrix effects LipidID Lipid Identification Normalization->LipidID Accurate quantification

Caption: A typical workflow for a lipidomics experiment, highlighting key stages for interference minimization.

Data Tables

Table 1: Comparison of Lipid Extraction Methods
Extraction MethodPrincipleAdvantagesDisadvantagesPrimary Lipids Extracted
Folch Two-phase liquid-liquid extraction (LLE) using chloroform:methanol (2:1 v/v).[4]Good recovery of a broad range of lipids.[18]Laborious, uses toxic chloroform.[18]Polar and non-polar lipids.
Bligh-Dyer A modified two-phase LLE with a lower solvent-to-sample ratio than Folch.[4][6]Less solvent usage than Folch, good for samples with high water content.Still uses chloroform.Broad range of lipids.[6]
MTBE Two-phase LLE using methyl-tert-butyl ether.[5]Less toxic than chloroform, upper organic phase for easier collection.May have different extraction efficiencies for some lipid classes compared to Folch.Broad range of lipids.
Solid-Phase Extraction (SPE) Partitioning of lipids onto a solid sorbent followed by selective elution.[5]Can be targeted to specific lipid classes, good for sample cleanup.[19]Can be more expensive, requires method development.Targeted lipid classes.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Lipid Cleanup

This protocol provides a general procedure for using a C18 SPE cartridge to remove polar interferences from a lipid extract.

Materials:

  • SPE cartridge (e.g., C18)

  • Lipid extract dried down and reconstituted in a low-organic solvent

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., water or low-percentage organic solvent)

  • Elution solvent (e.g., methanol, isopropanol, or chloroform:methanol)

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[1]

  • Loading: Load the reconstituted lipid extract onto the SPE cartridge.[1]

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound polar matrix components.[1]

  • Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.[1]

  • The eluted sample is then typically dried down and reconstituted in a solvent compatible with the LC-MS system.[1]

Note: The specific sorbent and solvents should be optimized for your lipids of interest.[1]

Protocol 2: Post-Extraction Spike Method to Quantify Matrix Effects

This protocol allows for the quantitative assessment of ion suppression or enhancement.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Spike): Spike a known amount of your analyte stock solution into the final reconstitution solvent.

    • Set B (Blank Matrix Extract): Process a blank matrix (a sample with no biological material) through your entire sample preparation workflow.[1]

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the same amount of analyte stock solution as in Set A.[1]

  • Analyze Samples: Analyze all three sets of samples by LC-MS.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common interference issues.

Start Problem Detected: Inconsistent/Low Signal or Unexpected Peaks CheckMatrixEffect Assess Matrix Effect? (Post-column infusion or post-extraction spike) Start->CheckMatrixEffect MatrixEffectPresent Matrix Effect Present CheckMatrixEffect->MatrixEffectPresent Yes CheckBlanks Analyze Blanks (Solvent & Process) CheckMatrixEffect->CheckBlanks No OptimizeSamplePrep Optimize Sample Prep (Dilution, SPE, LLE) MatrixEffectPresent->OptimizeSamplePrep OptimizeLC Optimize Chromatography OptimizeSamplePrep->OptimizeLC UseIS Use Stable Isotope IS OptimizeLC->UseIS Resolved Issue Resolved UseIS->Resolved Contamination Contamination Found CheckBlanks->Contamination Yes CheckHRMS Isobaric/Isomeric Interference Suspected CheckBlanks->CheckHRMS No CleanSystem Clean System & Use High Purity Reagents Contamination->CleanSystem CleanSystem->Resolved UseHRMS Employ HRMS, MS/MS, or Ion Mobility CheckHRMS->UseHRMS Yes CheckHRMS->Resolved No UseHRMS->Resolved

Caption: A troubleshooting flowchart for addressing common sources of interference in lipidomics MS.

References

Technical Support Center: Overcoming Poor Ionization of 20-Methyldocosanoyl-CoA in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor ionization of 20-Methyldocosanoyl-CoA and other very-long-chain fatty acyl-CoAs (VLCFA-CoAs) in electrospray ionization mass spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor ionization in ESI-MS?

A1: this compound, a very-long-chain fatty acyl-CoA, possesses inherent chemical properties that make it challenging to ionize effectively in ESI-MS. Its large, hydrophobic acyl chain and the presence of a hydrophilic coenzyme A moiety give it an amphiphilic character, which can lead to aggregation in solution and suppression of ionization. Furthermore, the long alkyl chain can hinder efficient desolvation and charge acquisition in the ESI source.

Q2: Should I use positive or negative ion mode for analyzing this compound?

A2: Both positive and negative ion modes can be utilized for the analysis of acyl-CoAs.[1] While negative ion mode is often the intuitive choice due to the phosphate (B84403) groups on coenzyme A, positive ion mode has been reported to provide up to three times greater sensitivity for some acyl-CoAs.[2] It is recommended to test both modes to determine the optimal polarity for your specific instrument and experimental conditions.

Q3: What are the expected mass-to-charge ratios (m/z) for this compound?

A3: The molecular formula for the closely related 13-Methyldocosanoyl-CoA is C44H80N7O17P3S, with a molecular weight of 1104.13 g/mol . Therefore, the expected m/z values for this compound would be approximately:

  • [M+H]⁺: ~1105.13

  • [M-H]⁻: ~1103.13

  • [M+Na]⁺: ~1127.11

  • [M+NH₄]⁺: ~1122.16

It is important to note that adduct formation with ions from the mobile phase (e.g., Na⁺, NH₄⁺) is common.

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Detectable Peak for this compound

This is the most common issue encountered when analyzing VLCFA-CoAs. The following troubleshooting steps can help enhance the signal intensity.

dot

Caption: Troubleshooting workflow for low signal intensity.

Solution 1: Optimize Mass Spectrometer Source Parameters

  • Sprayer Voltage: This is a critical parameter that may require optimization. While default settings can work, adjusting the sprayer voltage can lead to significant improvements in sensitivity.[3]

  • Gas Flow and Temperature: Optimize the nebulizer gas, drying gas, and capillary temperature to ensure efficient desolvation of the large this compound molecule.

  • Sprayer Position: The position of the ESI needle relative to the capillary inlet should be optimized for maximum signal.[3]

Solution 2: Modify the Mobile Phase

  • Use of Ion-Pairing Reagents: The addition of an ion-pairing reagent to the mobile phase can significantly improve chromatographic peak shape and ionization efficiency. Triethylamine (TEA) is a commonly used volatile ion-pairing reagent that is compatible with MS.

  • Mobile Phase pH: Adjusting the pH of the mobile phase can influence the charge state of the analyte and improve ionization. For acyl-CoAs, a near-neutral pH using ammonium (B1175870) acetate (B1210297) is often a good starting point.[4]

Solution 3: Chemical Derivatization

For a substantial increase in sensitivity, consider chemical derivatization to introduce a permanent positive charge onto the molecule. This forces ionization in the positive mode and can enhance detection by several orders of magnitude.

Derivatization StrategyReagentExpected Sensitivity Improvement
Amide Formation N-(4-aminomethylphenyl)pyridinium (AMPP)Up to 60,000-fold
Esterification Trimethyl-amino-ethyl (TMAE) iodideSignificant improvement for VLCFAs[5][6]
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)

The amphiphilic nature of this compound can lead to poor peak shapes in reversed-phase chromatography.

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// Edges start -> check_column; check_column -> mobile_phase_mod [label="If column is OK"]; mobile_phase_mod -> ion_pairing_agent; mobile_phase_mod -> adjust_ph; start -> gradient_optimization; gradient_optimization -> change_gradient_slope; ion_pairing_agent -> end; adjust_ph -> end; change_gradient_slope -> end; }

References

Preventing degradation of 20-Methyldocosanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and analysis of 20-Methyldocosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound and other long-chain acyl-CoAs?

Long-chain acyl-CoAs, including this compound, are inherently unstable molecules, making their extraction and quantification challenging. The primary difficulties arise from their susceptibility to both enzymatic and chemical degradation.[1][2] Key challenges include:

  • Enzymatic Degradation: Endogenous enzymes such as acyl-CoA thioesterases can rapidly hydrolyze the thioester bond.[3]

  • Chemical Instability: The thioester bond is prone to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH.[2]

  • Low Abundance: These molecules are often present in low concentrations within complex biological matrices.

  • Handling and Storage: Improper sample handling, such as repeated freeze-thaw cycles, can lead to significant degradation.[1]

Q2: What is the recommended method for storing biological samples to ensure the stability of this compound?

To minimize degradation, immediate processing of fresh tissue is optimal.[1] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles as this can significantly compromise the integrity of long-chain acyl-CoAs.[1]

Q3: Which solvents are most effective for extracting long-chain acyl-CoAs?

A combination of organic solvents is typically used for the extraction of long-chain acyl-CoAs. A common and effective method involves initial homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1][4] Methanol (B129727) has also been used for cell lysis and extraction.[2] The choice of solvent can impact the recovery of different acyl-CoA species.[5]

Troubleshooting Guide

Issue 1: Low Yields of this compound in Extracts

Low recovery of long-chain acyl-CoAs is a common issue that can stem from several factors. Use the following guide to troubleshoot this problem:

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis and Extraction Ensure thorough homogenization of the tissue. A glass homogenizer is recommended for better disruption.[1][4] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often suggested.[1]
Degradation of Acyl-CoAs Work quickly and keep samples on ice at all times.[1] Use fresh, high-purity solvents. Consider adding an internal standard, such as Heptadecanoyl-CoA, early in the extraction process to monitor and correct for recovery losses.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to ensure that the analyte is not lost during washing and is completely eluted.
Precipitation Issues After extraction, ensure complete precipitation of proteins, as they can interfere with downstream analysis.

Issue 2: High Variability in Quantification Results

High variability between replicate samples can obscure true biological differences.

Potential CauseTroubleshooting Steps
Inconsistent Sample Handling Standardize the entire workflow from sample collection to extraction. Minimize the time between sample collection and processing.
Instability in Reconstitution Solution Acyl-CoAs are unstable in aqueous solutions. Test different reconstitution solutions for stability over the analysis time. Solutions containing 50% methanol and 50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7 or 3.5) have been evaluated for stability.[2]
Instrumental Variability Ensure the LC-MS/MS system is properly calibrated and maintained. Use an appropriate internal standard to account for variations in instrument response.

Experimental Protocols

Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue Samples

This protocol is adapted from established methods and combines solvent extraction with solid-phase extraction for improved purity and recovery.[1][4]

Materials:

  • Frozen tissue sample (~100 mg)

  • Homogenizer (e.g., glass homogenizer)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

  • Solvent Extraction:

    • Add 2-propanol to the homogenate and homogenize again.[4]

    • Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.[4]

    • Vortex the mixture vigorously and centrifuge at a high speed (e.g., 16,000 x g) at 4°C for 10 minutes.[6]

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with methanol followed by equilibration with the extraction buffer.

    • Load the supernatant onto the SPE column.

    • Wash the column with the extraction buffer, followed by a wash with a mild organic solvent (e.g., acetonitrile/water mixture) to remove unbound impurities.

    • Elute the acyl-CoAs with a suitable solvent, such as a mixture of methanol and ammonium hydroxide.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.[1]

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis. The stability of acyl-CoAs in the reconstitution solvent is critical.[2]

Data Presentation

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Different Methodologies

Tissue TypeExtraction MethodRecovery Rate (%)Reference
Various TissuesHomogenization in KH2PO4, 2-propanol, and ACN extraction, followed by SPE70-80%[4]
MuscleHomogenization in KH2PO4 and ACN:2-propanol:methanol, followed by SPEVaries by species[6]
LiverNot specified60-140% (analyte dependent)[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis tissue Frozen Tissue Sample (~100mg) homogenization Homogenization (ice-cold acidic buffer + ISTD) tissue->homogenization solvent_extraction Solvent Extraction (Acetonitrile/Isopropanol) homogenization->solvent_extraction centrifugation Centrifugation (16,000 x g, 4°C) solvent_extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe wash Wash Column spe->wash elution Elute Acyl-CoAs wash->elution concentration Dry Down Under Nitrogen elution->concentration reconstitution Reconstitution concentration->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation acyl_coa This compound thioesterases Acyl-CoA Thioesterases acyl_coa->thioesterases Substrate for hydrolysis Hydrolysis (non-enzymatic) acyl_coa->hydrolysis Susceptible to enzymatic_products Free Fatty Acid + Coenzyme A thioesterases->enzymatic_products Hydrolysis chemical_products Free Fatty Acid + Coenzyme A hydrolysis->chemical_products Alkaline/Strongly Acidic pH

Caption: Major degradation pathways for this compound during extraction.

References

Technical Support Center: Optimizing Chromatographic Resolution of Branched vs. Linear Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for separating branched versus linear acyl-CoA isomers using liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of branched and linear acyl-CoA isomers.

Issue Possible Causes Troubleshooting Steps & Solutions
Poor Resolution or Co-elution of Isomers Incorrect mobile phase composition.Systematically vary the mobile phase composition, including the gradient slope and the type and concentration of acid modifiers (e.g., formic acid, acetic acid). The use of ion-pairing reagents has also been shown to aid in the separation of isomeric acyl-CoAs.[1]
Inappropriate stationary phase.The choice of column chemistry is fundamental. High-resolution reversed-phase columns, such as a C18, are commonly used for acyl-CoA analysis.[2][3] If a standard C18 column does not provide adequate selectivity, consider a different stationary phase chemistry.
Suboptimal column temperature.Experiment with different column temperatures, for instance, in 5°C increments. Temperature can influence mobile phase viscosity and the kinetics of analyte interaction with the stationary phase.
Flow rate is too high.A slower flow rate can lead to better separation, although it will increase the run time.[4] Optimize the flow rate based on your column's specifications to enhance resolution.[4]
Peak Tailing Secondary interactions with the stationary phase or system components.Acyl-CoAs contain negatively charged phosphate (B84403) groups that can interact with stainless steel surfaces in HPLC columns and tubing, leading to peak tailing.[5] Using phosphate buffers in the mobile phase can help mitigate these interactions.[5]
Dirty guard or analytical column.Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column.
Mismatch between sample solvent and mobile phase.The sample should ideally be dissolved in the initial mobile phase or a weaker solvent. Using a solvent stronger than the mobile phase can cause peak distortion.[6][7]
Low Signal Intensity or No Peaks Sample degradation.Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[2] It is recommended to reconstitute samples in a solvent that provides good stability, such as methanol.[2]
Ion suppression in the mass spectrometer.Co-eluting matrix components can suppress the ionization of target analytes.[2] Improving chromatographic separation is key to reducing ion suppression.[2] Ensure proper sample clean-up to remove interfering substances.
Instrumental issues.Verify that the LC-MS system is functioning correctly. Check for leaks, ensure the detector is on, and confirm that the correct mobile phase is being used.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for separating branched and linear acyl-CoA isomers?

A1: The composition of the mobile phase is a critical factor that significantly influences chromatographic separation by affecting retention times and resolution.[9] Fine-tuning the solvent ratios, pH, and the concentration of additives like formic acid is crucial for optimizing the separation of these structurally similar compounds.[6][9]

Q2: Why is a low pH mobile phase, often containing formic or acetic acid, recommended for acyl-CoA analysis?

A2: Acyl-CoAs are acidic molecules, and their ionization state is pH-dependent. Operating at a low pH (typically below the pKa of the phosphate groups) suppresses the ionization of these molecules. This leads to better peak shapes and improved retention on reversed-phase columns.

Q3: Can column temperature adjustments significantly improve the resolution of branched vs. linear acyl-CoA isomers?

A3: Yes, temperature can be a useful parameter for optimization. Changes in temperature affect the viscosity of the mobile phase and the thermodynamics of the interactions between the isomers and the stationary phase.[6] Experimenting with a range of temperatures (e.g., 25°C to 60°C) can help find the optimal condition for your specific separation.[6]

Q4: How can I improve the resolution without changing my column or mobile phase?

A4: You can try optimizing other chromatographic parameters. Decreasing the flow rate can improve resolution, though it will lengthen the analysis time.[4] Additionally, adjusting the gradient elution profile, for instance by using a shallower gradient, can also enhance the separation of closely eluting peaks.[7]

Q5: Are there alternatives to reversed-phase chromatography for separating acyl-CoA isomers?

A5: While reversed-phase is most common, other techniques like hydrophilic interaction liquid chromatography (HILIC) have been developed. A method using a zwitterionic HILIC column has been shown to resolve a wide range of acyl-CoAs, from short- to long-chain species, in a single run.[10]

Data Presentation

The following tables summarize quantitative data from a UPLC-MS/MS method developed for the separation of short-chain acyl-CoA isomers.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterValue
LC System UPLC
Column Reversed-phase C18
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)
Mobile Phase B Acetonitrile
Flow Rate 0.2 mL/min
Injection Volume 30 µL
MS System Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI)
Capillary Voltage 3.20 kV
Cone Voltage 45 V
Source Temperature 120 °C
Desolvation Temperature 500 °C

This data is a composite representation from multiple sources.[2]

Table 2: Example Retention Times for Branched vs. Linear Acyl-CoA Isomers

Acyl-CoA IsomersRetention Time (min)
n-Butyryl-CoA8.5
Isobutyryl-CoA8.2
n-Valeryl-CoA9.8
Isovaleryl-CoA9.5
2-Methylbutyryl-CoA9.3

Note: These are example retention times to illustrate separation and will vary based on the specific chromatographic system and conditions. A UPLC-MS/MS method has been reported that can separate these isomeric species.[1][11]

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of Short-Chain Acyl-CoAs

This protocol is adapted from a method for quantifying short-chain acyl-CoAs, including isomeric species.[1][11]

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer (e.g., 100 mM KH2PO4, pH 4.9).[5]

    • Perform a solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs.

    • Evaporate the purified extract to dryness and reconstitute in a solvent compatible with the initial mobile phase conditions, such as methanol, which has been shown to provide good stability for acyl-CoAs.[2]

  • Chromatographic Conditions:

    • Column: A high-strength silica (B1680970) C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 40% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization: Positive ion electrospray (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions for each specific acyl-CoA of interest. This typically involves monitoring the fragmentation of the precursor ion to a common product ion.

Mandatory Visualization

TroubleshootingWorkflow Start Poor Resolution of Branched vs. Linear Acyl-CoAs CheckMobilePhase Step 1: Optimize Mobile Phase - Adjust organic solvent % - Vary acid modifier concentration - Consider ion-pairing reagents Start->CheckMobilePhase CheckColumn Step 2: Evaluate Stationary Phase - Ensure appropriate column chemistry (e.g., C18) - Check column health CheckMobilePhase->CheckColumn If resolution is still poor ResolutionImproved Resolution is Acceptable CheckMobilePhase->ResolutionImproved If resolution improves AdjustTempFlow Step 3: Modify Physical Parameters - Optimize column temperature - Reduce flow rate CheckColumn->AdjustTempFlow If resolution is still poor CheckColumn->ResolutionImproved If resolution improves ReviewGradient Step 4: Refine Gradient Profile - Use a shallower gradient AdjustTempFlow->ReviewGradient If resolution is still poor AdjustTempFlow->ResolutionImproved If resolution improves ReviewGradient->ResolutionImproved If resolution improves FurtherInvestigation Consult Advanced Troubleshooting Resources ReviewGradient->FurtherInvestigation If resolution is still poor

Caption: Troubleshooting workflow for improving the resolution of acyl-CoA isomers.

AcylCoA_Isomers cluster_linear Linear Acyl-CoA (n-Butyryl-CoA) cluster_branched Branched Acyl-CoA (Isobutyryl-CoA) cluster_key Structural Difference l_struct CH3-CH2-CH2-CO-SCoA key Different carbon skeleton affects hydrophobicity and interaction with the stationary phase. b_struct (CH3)2CH-CO-SCoA

Caption: Structural differences between linear and branched-chain acyl-CoAs.

References

Technical Support Center: Radiolabeled 20-Methyldocosanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of radiolabeled 20-methyldocosanoic acid and other long-chain fatty acids. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during radiolabeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common challenges in synthesizing radiolabeled 20-methyldocosanoic acid?

A: Synthesizing a specialized long-chain fatty acid like 20-methyldocosanoic acid presents several challenges. Key difficulties include selecting the appropriate radioisotope and labeling position, achieving high radiochemical yield and purity, preventing degradation of the product through processes like radiolysis, and developing effective purification methods to separate the labeled product from precursors and impurities. For molecules with large molecular weights, achieving a sufficiently high specific activity for sensitive detection can also be a significant hurdle.[1]

Q2: Which radioisotope should I choose for labeling 20-methyldocosanoic acid?

A: The choice of radioisotope depends entirely on the intended application.

  • For metabolic studies (ADME): Carbon-14 (¹⁴C) or Tritium (³H) are classic choices. They can be incorporated into the molecule's backbone, providing a tracer that behaves almost identically to the unlabeled compound.[1] ¹⁴C is often preferred for its stability, but achieving high specific activity can be challenging.

  • For PET Imaging: Positron emitters like Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga) are required.[2] These have short half-lives, necessitating rapid synthesis and purification protocols. Labeling with these isotopes usually involves attaching a prosthetic group or a chelator to the fatty acid.[2]

  • For SPECT Imaging: Gamma emitters such as Iodine-123 (¹²³I) are commonly used.[3] Radioiodination of fatty acids has been a well-explored method for myocardial imaging.[3]

The following table summarizes the properties of commonly used radionuclides.

RadionuclideHalf-LifeEmission TypePrimary ApplicationKey Considerations
Carbon-14 (¹⁴C) 5730 yearsBeta (β⁻)ADME, In vitro assaysLow energy, requires multi-step synthesis from labeled precursors (e.g., [¹⁴C]KCN), stable label.[1]
Tritium (³H) 12.3 yearsBeta (β⁻)Metabolic studies, Receptor bindingHigher specific activity than ¹⁴C, potential for isotopic exchange with protons.
Fluorine-18 (¹⁸F) 109.8 minPositron (β⁺)PET ImagingShort half-life requires fast chemistry and on-site cyclotron.
Gallium-68 (⁶⁸Ga) 67.7 minPositron (β⁺)PET ImagingAvailable from a ⁶⁸Ge/⁶⁸Ga generator, obviating a cyclotron; requires conjugation to a chelator like DOTA.[2]
Iodine-123 (¹²³I) 13.2 hoursGamma (γ)SPECT ImagingCan be attached via phenyl groups; potential for in vivo deiodination.[3]

Q3: My radiochemical purity is low after the labeling reaction. What could be the cause?

A: Low radiochemical purity is a frequent issue that can stem from several factors. A primary cause is radiolysis , the process where the radiation emitted by the radionuclide degrades the labeled compound itself and other molecules in the solution.[4] Other causes include incomplete reactions, side reactions, and instability of the fatty acid under the reaction conditions.

The following flowchart can help troubleshoot this issue:

G Troubleshooting Low Radiochemical Purity Start Low Radiochemical Purity Detected CheckRadiolysis Is product known to be sensitive to radiolysis? Start->CheckRadiolysis AddScavenger Add radioprotectant/ scavenger (e.g., Ascorbic Acid, Ethanol, Gentisic Acid) CheckRadiolysis->AddScavenger Yes CheckReaction Were reaction conditions (temp, pH, time) optimal? CheckRadiolysis->CheckReaction No AddScavenger->CheckReaction OptimizeReaction Optimize reaction parameters. Consider alternative coupling chemistry. CheckReaction->OptimizeReaction No CheckPrecursor Is precursor purity and concentration correct? CheckReaction->CheckPrecursor Yes FinalPurity Re-analyze Purity OptimizeReaction->FinalPurity PurifyPrecursor Re-purify or re-quantify precursor starting material. CheckPrecursor->PurifyPrecursor No ImprovePurification Refine post-labeling purification method (e.g., HPLC gradient, SPE cartridge type) CheckPrecursor->ImprovePurification Yes PurifyPrecursor->FinalPurity ImprovePurification->FinalPurity G Mechanism of Radiolysis and Mitigation cluster_0 Radiolysis Process cluster_1 Protective Action Radionuclide Radionuclide Decay (e.g., β⁻, β⁺, γ) Solvent Solvent Molecules (e.g., Water) Radionuclide->Solvent ionizes Radicals Reactive Radicals (e.g., •OH, e⁻aq) Solvent->Radicals forms FattyAcid Radiolabeled 20-Methyldocosanoic Acid Radicals->FattyAcid attacks Scavenger Radical Scavenger (e.g., Ascorbic Acid) Inert Inert Product Scavenger->Inert quenches Radicals2 Reactive Radicals Radicals2->Scavenger Degradation Degradation Products FattyAcid->Degradation G General Radiolabeling Workflow Precursor 1. Precursor Synthesis (e.g., Fatty Acid with chelator or leaving group) Labeling 2. Radiolabeling Reaction (Incubation with radioisotope) Precursor->Labeling Quench 3. Quench Reaction (e.g., add acid) Labeling->Quench Purify 4. Purification (RP-HPLC or SPE) Quench->Purify Analyze 5. Quality Control (Radio-TLC/HPLC for RCP, MS for identity) Purify->Analyze Formulate 6. Formulation (Solvent exchange, add stabilizers) Analyze->Formulate

References

Improving the yield of chemically synthesized 20-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of chemically synthesized 20-Methyldocosanoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low to No Product Formation

  • Question: My reaction has yielded very little or no this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product formation can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

    • Reagent Quality:

      • 20-Methyldocosanoic Acid: Ensure the starting fatty acid is of high purity. Impurities can interfere with the activation step. Consider repurification of the fatty acid if its purity is uncertain.

      • Coenzyme A (CoA): CoA is susceptible to degradation. Use a fresh, high-quality batch of Coenzyme A trilithium salt. It is advisable to perform a thiol content assay (e.g., using Ellman's reagent) to confirm the activity of your CoA stock.

      • Solvents and Reagents: All solvents must be anhydrous, particularly for the mixed anhydride (B1165640) synthesis method. Moisture will quench the reactive intermediates. Use freshly distilled solvents or commercially available anhydrous solvents. Other reagents like triethylamine (B128534) and isobutyl chloroformate should also be pure and dry.

    • Reaction Conditions:

      • Temperature Control: The activation of the carboxylic acid to form the mixed anhydride is typically performed at low temperatures (e.g., -15°C to 0°C) to minimize side reactions. Ensure your reaction is adequately cooled and the temperature is maintained throughout the activation step.

      • Reaction Time: Insufficient reaction time for either the activation or the subsequent reaction with CoA will lead to incomplete conversion. Conversely, excessively long reaction times can lead to the degradation of the mixed anhydride. Refer to the detailed protocol for recommended reaction times.

      • Stoichiometry: The molar ratio of reactants is critical. An excess of the activating agent (isobutyl chloroformate) is often used to ensure complete conversion of the fatty acid. However, a large excess can lead to side reactions.

    • Experimental Workflow:

      • Review your experimental setup to ensure all additions were performed in the correct order and under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of moisture.

Issue 2: Product Degradation During Workup and Purification

  • Question: I seem to be losing a significant amount of my product during the purification process. How can I minimize this?

  • Answer: this compound, like other long-chain acyl-CoAs, can be prone to hydrolysis and other forms of degradation, especially at non-optimal pH and temperature.

    • pH Control: Maintain a slightly acidic to neutral pH (around 6.0-7.0) during extraction and purification steps to minimize hydrolysis of the thioester bond.

    • Temperature: Perform all purification steps at low temperatures (0-4°C) whenever possible to reduce the rate of degradation.

    • Purification Method:

      • Solid-Phase Extraction (SPE): This is a rapid and effective method for initial purification and can minimize the time the product is in solution.

      • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool for obtaining highly pure this compound. Use a buffered mobile phase to control pH. It is crucial to work quickly and cool the collected fractions immediately. Lyophilization of the purified fractions is the preferred method for solvent removal.

Issue 3: Presence of Multiple Impurities in the Final Product

  • Question: My final product shows multiple peaks on HPLC analysis, indicating the presence of impurities. What are the likely side products and how can I avoid them?

  • Answer: The formation of impurities is a common challenge in acyl-CoA synthesis. Understanding the potential side reactions can help in optimizing the procedure to minimize their formation.

    • Symmetrical Anhydrides: A common side product is the symmetrical anhydride of 20-methyldocosanoic acid, which forms if the mixed anhydride reacts with another molecule of the fatty acid. This can be minimized by slow, controlled addition of isobutyl chloroformate to the reaction mixture at a low temperature.

    • Unreacted Starting Materials: The presence of unreacted 20-methyldocosanoic acid and Coenzyme A indicates an incomplete reaction. This could be due to issues with reagent stoichiometry, reaction time, or temperature as discussed in "Issue 1".

    • Hydrolyzed Product: The presence of 20-methyldocosanoic acid as an impurity in the final product could also be a result of product degradation during workup, as discussed in "Issue 2".

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The mixed anhydride method is a widely used and generally reliable approach for the synthesis of long-chain acyl-CoAs.[1] This method involves the activation of the carboxylic acid group of 20-methyldocosanoic acid with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a base (e.g., triethylamine) to form a mixed anhydride. This reactive intermediate is then reacted with the thiol group of Coenzyme A to form the desired thioester. For saturated fatty acids, this method can achieve high yields.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) can be used to monitor the disappearance of the starting fatty acid. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) can be employed to monitor the formation of the product and the consumption of reactants. A small aliquot of the reaction mixture can be quenched and analyzed at different time points.

Q3: What are the optimal storage conditions for this compound?

A3: this compound should be stored as a lyophilized powder at -80°C under an inert atmosphere. If in solution, it should be prepared in a slightly acidic buffer (pH ~6.0) and stored in small aliquots at -80°C to minimize freeze-thaw cycles.

Q4: Can I use a different method for synthesis?

A4: Yes, other methods such as the N-hydroxysuccinimide (NHS) ester method can also be used. This involves activating the fatty acid with N-hydroxysuccinimide to form an NHS ester, which then reacts with Coenzyme A. This method can also provide high yields and may be advantageous in certain situations.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis of long-chain acyl-CoAs, which can be adapted for this compound.

Table 1: Typical Reaction Conditions for Mixed Anhydride Synthesis

ParameterValueNotes
Solvent Anhydrous Tetrahydrofuran (B95107) (THF)Must be completely dry to prevent quenching of the mixed anhydride.
Base Triethylamine (TEA)Should be freshly distilled and dry.
Activating Agent Isobutyl ChloroformateAdded dropwise to the solution of the fatty acid and TEA.
Activation Temperature -15°C to 0°CCrucial for minimizing side reactions.
Activation Time 15 - 30 minutesMonitor by TLC for the disappearance of the starting fatty acid.
CoA Solution Coenzyme A trilithium salt in waterThe pH should be adjusted to ~7.5 with sodium bicarbonate.
Reaction Temperature 0°C to Room TemperatureThe reaction is typically started at 0°C and allowed to warm to room temperature.
Reaction Time 1 - 3 hoursMonitor by HPLC for product formation.
Expected Yield 50 - 80%Yields for saturated very-long-chain fatty acids are generally in this range.[1]

Table 2: HPLC Purification Parameters for Long-Chain Acyl-CoAs

ParameterConditionNotes
Column C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm)A preparatory or semi-preparatory column is suitable for purification.
Mobile Phase A 50 mM Potassium Phosphate Buffer, pH 6.5Buffering is important to prevent hydrolysis.
Mobile Phase B Acetonitrile
Gradient 20% to 100% B over 30 minutesThe gradient may need to be optimized based on the specific retention of the product.
Flow Rate 1.0 mL/minAdjust as needed for optimal separation.
Detection UV at 260 nmThe adenine (B156593) moiety of Coenzyme A absorbs strongly at this wavelength.
Fraction Collection Collect peaks corresponding to the product and immediately place on ice.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Mixed Anhydride Method

  • Preparation of Reactants:

    • Dissolve 20-methyldocosanoic acid (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

    • In a separate vial, prepare a solution of Coenzyme A trilithium salt (1.2 equivalents) in water, and adjust the pH to ~7.5 with a saturated solution of sodium bicarbonate.

  • Activation of the Fatty Acid:

    • Cool the THF solution containing the fatty acid and triethylamine to -15°C in a dry ice/acetone bath.

    • Slowly add isobutyl chloroformate (1.1 equivalents) dropwise to the cooled solution while stirring.

    • Allow the reaction to proceed at -15°C for 30 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Formation of this compound:

    • To the mixed anhydride solution, add the aqueous solution of Coenzyme A.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup:

    • Acidify the reaction mixture to pH ~6.0 with dilute HCl.

    • Extract the aqueous phase with n-butanol to recover the this compound.

    • Combine the organic extracts and wash with a small amount of water.

    • Remove the solvent under reduced pressure (rotary evaporation) at a temperature not exceeding 30°C.

  • Purification:

    • Purify the crude product by reverse-phase HPLC as described in Table 2.

    • Lyophilize the purified fractions to obtain this compound as a white powder.

Visualizations

Synthesis_Workflow cluster_activation Step 1: Activation of 20-Methyldocosanoic Acid cluster_coupling Step 2: Coupling with Coenzyme A cluster_purification Step 3: Purification start 20-Methyldocosanoic Acid + Triethylamine in THF add_chloroformate Add Isobutyl Chloroformate (-15°C) start->add_chloroformate mixed_anhydride Mixed Anhydride Intermediate add_chloroformate->mixed_anhydride reaction React at 0°C to RT mixed_anhydride->reaction coa Coenzyme A Solution (pH 7.5) coa->reaction crude_product Crude this compound reaction->crude_product hplc Reverse-Phase HPLC crude_product->hplc final_product Pure this compound hplc->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_reagents Reagent Quality Check cluster_conditions Reaction Condition Verification cluster_procedure Procedural Review start Low or No Product Yield check_fatty_acid Purity of 20-Methyldocosanoic Acid? start->check_fatty_acid check_coa Activity of Coenzyme A? start->check_coa check_solvents Anhydrous Solvents Used? start->check_solvents check_temp Correct Temperature Control? start->check_temp check_time Sufficient Reaction Time? start->check_time check_stoichiometry Correct Stoichiometry? start->check_stoichiometry check_atmosphere Inert Atmosphere Maintained? start->check_atmosphere check_order Correct Order of Addition? start->check_order solution1 Repurify Fatty Acid check_fatty_acid->solution1 No solution2 Use Fresh CoA / Perform Thiol Assay check_coa->solution2 No solution3 Use Freshly Distilled/Anhydrous Solvents check_solvents->solution3 No solution4 Optimize Temperature Control check_temp->solution4 No solution5 Adjust Reaction Time check_time->solution5 No solution6 Verify Molar Ratios check_stoichiometry->solution6 No solution7 Ensure Inert Atmosphere check_atmosphere->solution7 No solution8 Review and Correct Procedure check_order->solution8 No

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Validating the Purity of Synthetic 20-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of synthetic 20-Methyldocosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of synthetic this compound?

A1: The primary methods for determining the purity of synthetic long-chain acyl-CoAs like this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] These techniques allow for the separation and quantification of the target compound from potential impurities.

Q2: My this compound sample appears to be degrading. How can I minimize this?

A2: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic. To minimize degradation, it is crucial to handle samples quickly at low temperatures (e.g., on ice) and store them at -80°C, preferably as a dry pellet.[3][4] For analysis, reconstituting the sample in methanol (B129727) or a buffered solution at a neutral pH, such as 50 mM ammonium (B1175870) acetate (B1210297), can enhance stability compared to unbuffered aqueous solutions.[3][4]

Q3: What are some common impurities I might find in my synthetic this compound preparation?

A3: Common impurities can include free Coenzyme A, the unconjugated 20-methyldocosanoic acid, and potentially shorter or longer-chain acyl-CoAs that may have been present in the starting materials or formed as byproducts during synthesis. Dephosphorylated versions of the acyl-CoA, known as acyl-dephospho-CoAs, can also be present.[5]

Q4: How can I improve the separation of this compound from other acyl-CoAs during HPLC analysis?

A4: To enhance chromatographic separation, using a C18 reversed-phase column is standard.[2][3] Employing a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 75 mM KH2PO4, pH 4.9) and an organic solvent like acetonitrile (B52724) is effective.[1][2] For very long-chain acyl-CoAs, optimizing the gradient to have a slower increase in the organic phase can improve resolution. The use of ion-pairing agents can also improve peak shape and separation.[3]

Q5: What is the characteristic fragmentation pattern for this compound in positive ion mode LC-MS/MS?

A5: In positive ion mode mass spectrometry, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[3][5][6][7] Another common fragment ion observed is at m/z 428, resulting from cleavage at the 5' diphosphates.[3][5][7] These characteristic fragments are useful for setting up Multiple Reaction Monitoring (MRM) experiments for specific and sensitive detection.

Troubleshooting Guides

Issue 1: Low or No Signal in HPLC-UV Analysis
Possible Cause Troubleshooting Step
Sample Degradation Prepare fresh samples and keep them on ice. Use a buffered reconstitution solution with a neutral pH.[3][4]
Incorrect Wavelength Ensure the UV detector is set to 260 nm, the absorbance maximum for the adenine (B156593) base in Coenzyme A.[1][2]
Insufficient Sample Concentration Concentrate the sample under a stream of nitrogen before injection.
Poor Recovery from Sample Preparation If using Solid-Phase Extraction (SPE), ensure the cartridge type and elution method are optimized for long-chain acyl-CoAs.[3]
Issue 2: Poor Peak Shape or Resolution in HPLC
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Use a gradient elution with a C18 column. A common system involves a potassium phosphate (B84403) buffer and acetonitrile.[1][2] Consider adding an ion-pairing agent to the mobile phase to improve peak symmetry.[3]
Column Overload Reduce the injection volume or dilute the sample.
Co-elution with Impurities Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting species.
Column Degradation Flush the column with a strong solvent or replace it if performance does not improve.
Issue 3: Inaccurate Quantification with LC-MS/MS
Possible Cause Troubleshooting Step
Ion Suppression Improve chromatographic separation to reduce the co-elution of the analyte with matrix components that can interfere with ionization.[3][4]
Matrix Effects Construct calibration curves using a matrix that closely matches the sample to account for matrix effects.[3] A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[3]
Lack of a Suitable Internal Standard Use a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA as an internal standard to correct for variations in extraction efficiency and instrument response.[3][8]
Non-Linearity Ensure the calibration curve is linear over the expected concentration range of the samples.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol outlines a general method for the analysis of this compound purity using reversed-phase HPLC with UV detection.

  • Sample Preparation:

    • Reconstitute the synthetic this compound in a solution of 50% methanol and 50% 50 mM ammonium acetate (pH 7).[4]

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[1][2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: A linear gradient from 40% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[2]

    • Detection: UV at 260 nm.[1][2]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak area of this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Purity Confirmation by LC-MS/MS

This protocol provides a method for the sensitive and specific detection of this compound using LC-MS/MS.

  • Sample Preparation:

    • Follow the same sample preparation steps as in Protocol 1.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is recommended for better resolution.

    • Column: C18 UHPLC column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the very-long-chain acyl-CoA.

    • Flow Rate: 0.3-0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MS Method: Set up a Multiple Reaction Monitoring (MRM) method.

      • Precursor Ion (Q1): The [M+H]+ of this compound.

      • Product Ion (Q3): Monitor for the characteristic neutral loss of 507 Da and the fragment at m/z 428.[3][5][7]

  • Data Analysis:

    • Confirm the identity of the this compound peak by its retention time and the presence of the specific MRM transitions.

    • Assess purity by comparing the peak area of the target compound to any other detected signals.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis reconstitution Reconstitute Sample centrifugation Centrifuge reconstitution->centrifugation transfer Transfer to Vial centrifugation->transfer injection Inject into HPLC transfer->injection separation C18 Separation injection->separation detection UV Detection (260 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation

Caption: Workflow for HPLC-UV Purity Analysis.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis reconstitution Reconstitute Sample centrifugation Centrifuge reconstitution->centrifugation transfer Transfer to Vial centrifugation->transfer injection Inject into LC transfer->injection separation C18 Separation injection->separation ionization ESI+ separation->ionization mrm MRM Detection ionization->mrm peak_id Peak Identification mrm->peak_id purity_assess Purity Assessment peak_id->purity_assess

Caption: Workflow for LC-MS/MS Purity Confirmation.

logical_relationship cluster_methods Analytical Methods cluster_issues Common Issues cluster_solutions Troubleshooting main Purity Validation of This compound hplc HPLC-UV main->hplc lcms LC-MS/MS main->lcms degradation Sample Degradation main->degradation separation_issues Poor Separation hplc->separation_issues quant_errors Quantification Errors lcms->quant_errors proper_handling Proper Handling & Storage degradation->proper_handling method_opt Method Optimization separation_issues->method_opt quant_errors->method_opt internal_std Use of Internal Standards quant_errors->internal_std

References

Technical Support Center: Enhancing Cellular Upt.ake of 20-Methyldocosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of 20-methyldocosanoic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is 20-methyldocosanoic acid and why is its cellular uptake important?

A1: 20-methyldocosanoic acid is a very long-chain branched-chain fatty acid (VLCFA). Its efficient cellular uptake is crucial for studying its metabolic fate, its role in cellular processes, and for the development of drugs that may incorporate this fatty acid for targeted delivery or therapeutic effect.

Q2: What are the primary mechanisms for cellular uptake of long-chain fatty acids?

A2: The cellular uptake of long-chain fatty acids is a complex process that involves both passive diffusion and protein-mediated transport. Key proteins involved include the fatty acid translocase (CD36) and a family of fatty acid transport proteins (FATPs). These transporters facilitate the movement of fatty acids across the plasma membrane.[1][2]

Q3: Are there specific transporters identified for branched-chain fatty acids like 20-methyldocosanoic acid?

A3: Research suggests that transporters like CD36 are involved in the uptake of very long-chain fatty acids, with uptake efficiency increasing with the length of the fatty acid chain.[3][4] While not specific to branched-chain fatty acids, it is highly probable that CD36 and certain FATPs, such as FATP1, play a significant role in the transport of 20-methyldocosanoic acid.[5][6]

Q4: What cell lines are suitable for studying the uptake of 20-methyldocosanoic acid?

A4: Common cell lines used for studying fatty acid uptake include adipocyte-like cells (e.g., 3T3-L1), intestinal epithelial cells (e.g., Caco-2), and hepatocytes (e.g., HepG2). The choice of cell line should be guided by the specific research question and the expression levels of relevant fatty acid transporters in the chosen model.

Q5: How can I prepare 20-methyldocosanoic acid for cell culture experiments?

A5: Due to its hydrophobic nature, 20-methyldocosanoic acid should be complexed with fatty acid-free bovine serum albumin (BSA) to ensure its solubility and delivery to the cells in a physiologically relevant manner. A typical molar ratio of fatty acid to BSA is between 2:1 and 5:1.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no detectable uptake of 20-methyldocosanoic acid Inadequate solubilization of the fatty acid. Ensure 20-methyldocosanoic acid is properly complexed with fatty acid-free BSA. Prepare the complex by incubating the fatty acid with BSA at 37°C for at least 30 minutes with gentle agitation.
Low expression of fatty acid transporters in the chosen cell line. Verify the expression of key transporters like CD36 and FATP1 in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to have high expression of these transporters or transiently overexpressing them.
Suboptimal experimental conditions. Optimize incubation time, temperature (typically 37°C), and the concentration of the fatty acid-BSA complex. Perform a time-course and dose-response experiment to determine the optimal conditions.
High background signal in fluorescence-based assays Incomplete removal of extracellular fluorescently labeled fatty acid. Use a quenching agent to eliminate extracellular fluorescence. Alternatively, ensure thorough washing of the cells with a buffer containing BSA to remove unbound fatty acid.
Non-specific binding of the fluorescent probe. Include appropriate controls, such as cells incubated with the fluorescent probe at 4°C to minimize active transport, or cells treated with a known inhibitor of fatty acid uptake.
Inconsistent or variable results between experiments Variability in cell health and confluence. Maintain consistent cell culture practices. Ensure cells are healthy, within a specific passage number range, and seeded at a consistent density to reach a similar level of confluence for each experiment.
Inconsistent preparation of the fatty acid-BSA complex. Prepare the fatty acid-BSA complex fresh for each experiment and use a consistent protocol for its preparation to ensure a uniform molar ratio.
Difficulty in enhancing the uptake of 20-methyldocosanoic acid Ineffective enhancement strategy. Explore different strategies to enhance uptake. This could include co-treatment with insulin, which can promote the translocation of FATP1 to the plasma membrane.[6] Alternatively, consider genetic approaches to overexpress fatty acid transporters.
Saturation of transport machinery. If using high concentrations of the fatty acid, the transport proteins may become saturated. Try using a lower concentration range to observe the effects of enhancers more clearly.

Quantitative Data on Very Long-Chain Fatty Acid Uptake

Disclaimer: Specific quantitative data for the cellular uptake of 20-methyldocosanoic acid is limited in publicly available literature. The following table presents representative data for other very long-chain fatty acids to provide a comparative baseline. The uptake of 20-methyldocosanoic acid is expected to be influenced by similar factors.

Fatty Acid Cell Line Condition Uptake Velocity (nmol/min/mg protein) Reference
Lignoceric Acid (C24:0)COS7Control (vector)~0.1[3]
Lignoceric Acid (C24:0)COS7CD36 Overexpression~0.4[3]
Palmitic Acid (C16:0)COS7Control (vector)~0.5[3]
Palmitic Acid (C16:0)COS7CD36 Overexpression~1.0[3]

Experimental Protocols

Protocol 1: Measurement of 20-Methyldocosanoic Acid Uptake using a Fluorescent Analog

This protocol is adapted from standard methods for measuring long-chain fatty acid uptake. A fluorescent analog of a long-chain fatty acid (e.g., BODIPY-C12) can be used as a surrogate to optimize conditions before using radiolabeled 20-methyldocosanoic acid.

Materials:

  • Cell line of interest (e.g., Caco-2, 3T3-L1) cultured in appropriate plates (e.g., 96-well black, clear bottom)

  • 20-methyldocosanoic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Fluorescently labeled long-chain fatty acid analog (e.g., BODIPY™ FL C₁₂)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Quenching solution (if using a fluorescence plate reader)

  • Phloretin (optional, as an inhibitor control)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Fatty Acid-BSA Complex: a. Prepare a stock solution of 20-methyldocosanoic acid in ethanol (B145695) or DMSO. b. Prepare a solution of fatty acid-free BSA in HBSS (e.g., 1% w/v). c. Add the fatty acid stock solution to the BSA solution to achieve the desired final concentration and molar ratio (e.g., 3:1 fatty acid:BSA). d. Incubate at 37°C for 30 minutes with gentle agitation to allow for complex formation.

  • Uptake Assay: a. Wash the cell monolayer twice with warm HBSS. b. Add the fatty acid-BSA complex (or fluorescent analog-BSA complex) to the cells and incubate at 37°C for the desired time (e.g., 1-15 minutes). For inhibitor controls, pre-incubate cells with the inhibitor (e.g., phloretin) for 15-30 minutes before adding the fatty acid. c. To stop the uptake, rapidly wash the cells three times with ice-cold HBSS containing 0.5% BSA to remove unbound fatty acid.

  • Quantification:

    • Fluorescent Analog: Measure the intracellular fluorescence using a fluorescence plate reader or a fluorescence microscope.

    • Radiolabeled 20-Methyldocosanoic Acid: Lyse the cells and measure the radioactivity using a scintillation counter. Normalize the counts to the total protein content of the cell lysate.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cell_seeding Seed Cells in 96-well Plate fa_bsa_prep Prepare 20-Methyldocosanoic Acid-BSA Complex wash_cells Wash Cells with Buffer fa_bsa_prep->wash_cells add_fa Incubate with Fatty Acid Complex wash_cells->add_fa stop_reaction Stop Uptake with Cold Wash Buffer add_fa->stop_reaction lysis Cell Lysis stop_reaction->lysis measurement Measure Uptake (Fluorescence/Radioactivity) lysis->measurement

Caption: Experimental workflow for measuring the cellular uptake of 20-methyldocosanoic acid.

Signaling_Pathway cluster_membrane Plasma Membrane CD36 CD36 Intracellular_FA Intracellular 20-Methyldocosanoic Acid CD36->Intracellular_FA Translocation FATP1 FATP1 FATP1->Intracellular_FA Extracellular_FA 20-Methyldocosanoic Acid (extracellular) Extracellular_FA->CD36 Binding Extracellular_FA->FATP1 Transport Metabolism Metabolic Pathways (e.g., β-oxidation, lipid synthesis) Intracellular_FA->Metabolism Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Insulin_Receptor->FATP1 Promotes translocation to membrane

Caption: Key signaling components in the cellular uptake of long-chain fatty acids.

Troubleshooting_Logic start Start | Low/No Uptake check_solubility Check Fatty Acid Solubility Is it complexed with BSA? start->check_solubility check_transporters Check Transporter Expression qPCR/Western Blot check_solubility->check_transporters Yes solution_solubility Solution: Re-prepare FA-BSA complex check_solubility->solution_solubility No optimize_conditions Optimize Conditions Time course & Dose response check_transporters->optimize_conditions High Expression solution_transporters Solution: Use high-expressing cell line or overexpress check_transporters->solution_transporters Low Expression solution_conditions Solution: Adjust incubation time and concentration optimize_conditions->solution_conditions

Caption: Troubleshooting logic for low cellular uptake of 20-methyldocosanoic acid.

References

Dealing with low abundance of 20-Methyldocosanoyl-CoA in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low abundance of 20-Methyldocosanoyl-CoA and other very-long-chain acyl-CoAs in their samples.

Troubleshooting Guide: Low Signal Intensity of this compound

Low signal or complete signal loss for this compound during LC-MS/MS analysis is a common issue. This guide provides a systematic approach to identify and resolve the root cause of the problem.

Step 1: Isolate the Problem Domain

First, determine whether the issue lies with the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS). A simple diagnostic test is to prepare a fresh standard of a known very-long-chain acyl-CoA and directly infuse it into the mass spectrometer, bypassing the LC system.

Test Observation Probable Cause Next Step
Direct Infusion of Standard Strong, stable signalIssue is likely with the LC system or sample preparation.Proceed to Step 2.
Weak or no signalIssue is likely with the mass spectrometer or ion source.[1]Proceed to Step 3.
Step 2: Troubleshooting the LC System and Sample Preparation

If the direct infusion test is successful, the problem likely originates from sample extraction, cleanup, or the chromatography itself.

Potential Issue Typical Observation Recommended Action & Expected Outcome
Inefficient Extraction Low recovery of this compound from the biological matrix.Action: Implement a robust solid-phase extraction (SPE) protocol optimized for long-chain acyl-CoAs.[2][3][4][5] Expected Outcome: Increased recovery, typically in the range of 70-90%, leading to a significant increase in signal intensity.
Ion Suppression/Matrix Effects Signal intensity is significantly lower in the sample matrix compared to a clean standard solution.Action 1: Improve sample cleanup using SPE to remove interfering compounds like phospholipids. Action 2: Dilute the sample extract to reduce the concentration of matrix components. Expected Outcome: A sharper, more intense peak with reduced baseline noise.
Poor Chromatography Broad, tailing, or split peaks for this compound.Action 1: Use a C18 or C8 reversed-phase column suitable for lipid analysis.[6] Action 2: Optimize the mobile phase gradient. A slower gradient may improve peak shape. Action 3: Ensure the sample is fully dissolved in the initial mobile phase before injection. Expected Outcome: Symmetrical, narrow peaks leading to better signal-to-noise and more accurate integration.
Analyte Degradation Loss of this compound during sample preparation.Action: Keep samples on ice or at 4°C throughout the extraction process. Use fresh, high-purity solvents. Expected Outcome: Preservation of the analyte leading to a more consistent and higher signal.
Step 3: Troubleshooting the Mass Spectrometer

If the direct infusion of a standard yields a poor signal, the issue is likely within the MS instrument.

Potential Issue Typical Observation Recommended Action & Expected Outcome
Suboptimal Ionization Weak signal for this compound in positive electrospray ionization (ESI) mode.Action 1: Clean the ion source. Contamination can significantly suppress the signal.[7] Action 2: Optimize source parameters (e.g., capillary voltage, gas flow, temperature).[8] Action 3: Consider chemical derivatization of the fatty acid to enhance ionization efficiency.[9][10][11] Expected Outcome: A substantial increase in signal intensity, potentially by orders of magnitude.
Incorrect MS/MS Parameters Low fragment ion intensity in Multiple Reaction Monitoring (MRM) mode.Action 1: Confirm the correct precursor ion (e.g., [M+H]+) is selected in Q1. Action 2: Optimize the collision energy (CE) and other MS/MS parameters for the specific transition of this compound. A common transition for acyl-CoAs is the neutral loss of the phospho-ADP moiety (507 Da).[6][12] Expected Outcome: Maximized fragment ion signal for sensitive and specific detection.
Mass Calibration Drift Inaccurate mass measurement leading to signal attenuation.Action: Perform a routine mass calibration of the instrument according to the manufacturer's protocol. Expected Outcome: Accurate mass detection and restored signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often present in low abundance in biological samples?

A1: Very-long-chain acyl-CoAs like this compound are key metabolic intermediates rather than storage molecules. Their cellular concentrations are tightly regulated and generally kept low to avoid potential toxicity and to maintain metabolic flux.

Q2: What is the most effective method for extracting this compound from tissues?

A2: A combination of organic solvent extraction followed by solid-phase extraction (SPE) is highly effective. A common procedure involves homogenizing the tissue in a buffer, followed by extraction with a mixture of acetonitrile (B52724) and isopropanol. The resulting extract is then purified using an anion-exchange SPE column to isolate the acyl-CoA species.[2][3][4][13] This approach provides high recovery and removes many interfering substances.

Q3: What are the optimal LC-MS/MS settings for detecting this compound?

A3: For LC, a C18 reversed-phase column with a gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile is effective for separating long-chain acyl-CoAs.[6][14] For MS/MS, use positive electrospray ionization (ESI) mode and monitor for the characteristic neutral loss of 507 Da from the protonated molecule ([M+H]+).[6][12] The specific MRM transition for this compound would need to be optimized, but would be based on its molecular weight.

Q4: Can derivatization improve the signal of this compound?

A4: Yes, derivatization can significantly enhance the signal. Since the intact acyl-CoA can be challenging to analyze directly, a common strategy is to first hydrolyze the thioester bond to release the 20-methyldocosanoic acid. This fatty acid can then be derivatized to improve its chromatographic properties and ionization efficiency.[9][10][11]

Q5: What is the likely metabolic fate of this compound in the cell?

A5: As a branched-chain very-long-chain fatty acyl-CoA, it is likely metabolized through a combination of alpha- and beta-oxidation within the peroxisomes and mitochondria.[15][16] The methyl branch would necessitate an initial alpha-oxidation step to remove a single carbon, after which the straightened chain can undergo beta-oxidation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Enrichment of this compound

This protocol is adapted from established methods for the enrichment of long-chain acyl-CoAs from tissue samples.[2][3]

Materials:

  • Tissue sample (50-100 mg)

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9

  • Extraction Solvents: Acetonitrile (ACN), 2-Propanol

  • SPE Columns: Anion-exchange (e.g., 2-(2-pyridyl)ethyl functionalized silica)

  • Wash Solution: Acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM ammonium formate (B1220265) (4:1, v/v)

  • Internal Standard (e.g., C17:0-CoA)

Procedure:

  • Homogenization: Homogenize the frozen tissue in 1 mL of ice-cold Homogenization Buffer containing the internal standard. Add 1 mL of 2-Propanol and homogenize again.

  • Extraction: Add 2 mL of ACN, vortex vigorously for 2 minutes, and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • SPE Column Conditioning: Condition the SPE column with 2 mL of the Wash Solution.

  • Sample Loading: Load the supernatant from the extraction onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.

  • Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Tissue Tissue Sample Homogenize Homogenization (Buffer + 2-Propanol) Tissue->Homogenize Extract Acetonitrile Extraction Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Column Wash Wash Column Load->Wash Elute Elute Acyl-CoAs Wash->Elute Dry Dry Down Eluate Elute->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the enrichment of this compound.

beta_oxidation_pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion start This compound alpha_ox Alpha-Oxidation start->alpha_ox Removes 1 Carbon pristanoyl_coa Pristanoyl-CoA (C19 Branched) alpha_ox->pristanoyl_coa beta_ox Beta-Oxidation Cycles pristanoyl_coa->beta_ox Transported to Mitochondria acetyl_coa Acetyl-CoA beta_ox->acetyl_coa propionyl_coa Propionyl-CoA beta_ox->propionyl_coa Final Cycle tca TCA Cycle acetyl_coa->tca propionyl_coa->tca Converted to Succinyl-CoA

Caption: Proposed metabolic pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of 20-Methyldocosanoyl-CoA and Docosanoyl-CoA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipidomics and drug development, understanding the nuanced differences between structurally similar lipid molecules is paramount. This guide provides a detailed comparative analysis of 20-Methyldocosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA (VLCFA-CoA), and its straight-chain counterpart, docosanoyl-CoA. This comparison is crucial for researchers investigating metabolic pathways, enzyme kinetics, and the development of therapeutics targeting lipid metabolism.

Introduction to this compound and Docosanoyl-CoA

Docosanoyl-CoA , also known as behenoyl-CoA, is a saturated very-long-chain fatty acyl-CoA derived from docosanoic acid (behenic acid), a 22-carbon straight-chain fatty acid.[1] It is a key intermediate in the synthesis of complex lipids, such as triacylglycerols, and serves as a substrate for mitochondrial β-oxidation to generate energy.

This compound is an iso-branched-chain very-long-chain fatty acyl-CoA. The presence of a methyl group at the 20th carbon position introduces a structural difference that significantly influences its metabolic fate and physical properties compared to its straight-chain isomer. While specific data for this compound is limited, its properties can be inferred from the well-studied characteristics of other branched-chain fatty acids (BCFAs).

Physicochemical Properties

PropertyThis compound (Inferred)Docosanoyl-CoAReference
Molecular Formula C46H84N7O17P3SC45H82N7O17P3S[1]
Molecular Weight ~1118.19 g/mol 1104.16 g/mol [1]
Melting Point Lower than docosanoyl-CoAHigher than this compoundGeneral BCFA properties
Membrane Fluidity Increases membrane fluidityDecreases membrane fluidity (promotes packing)General BCFA properties
Critical Micelle Concentration (CMC) Expected to be higher than docosanoyl-CoAVaries with conditions; generally in the micromolar range for long-chain acyl-CoAs[2][3][4]

Metabolic Pathways: A Tale of Two Compartments

The most significant distinction between this compound and docosanoyl-CoA lies in their primary sites of metabolism. Straight-chain VLCFAs are predominantly catabolized in the mitochondria, whereas branched-chain VLCFAs are primarily handled by peroxisomes.[5][6][7][8]

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cluster_Mitochondria Mitochondria cluster_Peroxisome Peroxisome Docosanoyl_CoA Docosanoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Docosanoyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Dehydrogenase->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase H2O Ketoacyl_CoA_Thiolase β-Ketoacyl-CoA Thiolase Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA_Thiolase NAD+ -> NADH Acetyl_CoA_Mito Acetyl-CoA Ketoacyl_CoA_Thiolase->Acetyl_CoA_Mito CoA-SH TCA_Cycle TCA Cycle Acetyl_CoA_Mito->TCA_Cycle Methyl_Docosanoyl_CoA This compound Acyl_CoA_Oxidase Acyl-CoA Oxidase Methyl_Docosanoyl_CoA->Acyl_CoA_Oxidase O2 -> H2O2 Bifunctional_Enzyme Bifunctional Enzyme Acyl_CoA_Oxidase->Bifunctional_Enzyme Thiolase_Perox Thiolase Bifunctional_Enzyme->Thiolase_Perox Acetyl_CoA_Perox Acetyl-CoA Thiolase_Perox->Acetyl_CoA_Perox Propionyl_CoA Propionyl-CoA Thiolase_Perox->Propionyl_CoA Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Thiolase_Perox->Chain_Shortened_Acyl_CoA Chain_Shortened_Acyl_CoA->Docosanoyl_CoA Further Mitochondrial Oxidation

Caption: Comparative metabolic pathways of docosanoyl-CoA and this compound.

Mitochondrial β-Oxidation of Docosanoyl-CoA

Docosanoyl-CoA undergoes β-oxidation within the mitochondrial matrix.[9][10][11] This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH2.[9][10][11] The acetyl-CoA then enters the citric acid cycle for complete oxidation and ATP production.[9]

Peroxisomal β-Oxidation of this compound

Due to its branched structure, this compound is a substrate for peroxisomal β-oxidation.[7][8] This pathway differs from its mitochondrial counterpart in several key aspects:

  • First Enzyme: The initial dehydrogenation is catalyzed by a FAD-dependent acyl-CoA oxidase, which transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2).[5][12] This step does not generate FADH2 for the electron transport chain.

  • Subsequent Enzymes: The subsequent hydration and dehydrogenation steps are carried out by a bifunctional enzyme.

  • Thiolase Specificity: Peroxisomal thiolases cleave the branched-chain acyl-CoA, yielding acetyl-CoA and, in the case of iso-BCFAs, propionyl-CoA.

  • Incomplete Oxidation: Peroxisomal β-oxidation does not proceed to completion. It shortens the fatty acyl chain to a medium-chain fatty acyl-CoA, which is then transported to the mitochondria for complete oxidation.[8][13]

Enzyme Kinetics: A Reflection of Substrate Specificity

The enzymes involved in the activation and degradation of fatty acyl-CoAs exhibit distinct substrate specificities for straight-chain versus branched-chain molecules. While specific kinetic data for the two molecules of interest are not available, general trends can be extrapolated from studies on analogous compounds.

EnzymeSubstrateKm (Michaelis Constant)Vmax (Maximum Velocity)Cellular LocationReference
Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) Docosanoic AcidLower Km (higher affinity) for straight-chain VLCFAsHigher Vmax for straight-chain VLCFAsEndoplasmic Reticulum, Peroxisomes[14][15]
20-Methyldocosanoic Acid (Inferred)Higher Km (lower affinity) compared to straight-chain counterpartsLower Vmax compared to straight-chain counterpartsEndoplasmic Reticulum, Peroxisomes[16][17][18]
Mitochondrial β-Oxidation Enzymes Docosanoyl-CoAEfficiently metabolizedHighMitochondria[19]
This compoundNot a preferred substrateLow to negligibleMitochondria[7]
Peroxisomal β-Oxidation Enzymes Docosanoyl-CoACan be a substrate, but less preferred than BCFAsModeratePeroxisomes[13][20]
This compoundPreferred substrate over straight-chain VLCFAsHighPeroxisomes[7][8][13]

Experimental Protocols

Synthesis of Very-Long-Chain Fatty Acyl-CoAs

The chemical synthesis of VLCFA-CoAs can be challenging due to the lability of the thioester bond and the poor solubility of the reactants in a common solvent. A general chemo-enzymatic approach can be employed.

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VLCFA VLCFA (Docosanoic or 20-Methyldocosanoic Acid) Activated_Ester Activated Ester (e.g., N-hydroxysuccinimide ester) VLCFA->Activated_Ester Activation (e.g., DCC/NHS) VLCFA_CoA VLCFA-CoA (Docosanoyl-CoA or This compound) Activated_Ester->VLCFA_CoA Thioesterification CoASH Coenzyme A (thiol form) CoASH->VLCFA_CoA Purification Purification (e.g., HPLC) VLCFA_CoA->Purification

Caption: General workflow for the chemical synthesis of VLCFA-CoAs.

Protocol Outline:

  • Activation of the Fatty Acid: The carboxylic acid of the VLCFA (docosanoic acid or 20-methyldocosanoic acid) is activated to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

  • Thioesterification: The activated fatty acid is then reacted with the free thiol group of Coenzyme A in a suitable buffer system (e.g., sodium bicarbonate) to form the thioester bond.

  • Purification: The resulting VLCFA-CoA is purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC).

Analysis by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.

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Sample Cell/Tissue Lysate Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Sample->Extraction UPLC UPLC Separation (e.g., C18 column) Extraction->UPLC MSMS Tandem Mass Spectrometry (MRM mode) UPLC->MSMS Quantification Quantification (vs. internal standard) MSMS->Quantification

Caption: Workflow for the analysis of VLCFA-CoAs by UPLC-MS/MS.

Protocol Outline:

  • Sample Preparation: Tissues or cells are homogenized in a buffer containing an internal standard (e.g., a deuterated or odd-chain acyl-CoA).

  • Extraction: Acyl-CoAs are extracted from the lysate using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.[21][22][23]

  • UPLC Separation: The extracted acyl-CoAs are separated on a reverse-phase UPLC column (e.g., C18) using a gradient of aqueous and organic mobile phases.[21][22][23]

  • MS/MS Detection: The separated molecules are ionized (typically by electrospray ionization) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[21][22][23]

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard.

Conclusion

The methyl branch on this compound fundamentally alters its metabolism compared to the straight-chain docosanoyl-CoA. These differences, summarized by their distinct subcellular metabolic compartments and the substrate specificities of the involved enzymes, have significant implications for cellular physiology and the design of therapeutic interventions. For researchers in drug development, understanding these divergent pathways is critical for designing specific inhibitors or modulators of lipid metabolism and for interpreting the results of lipidomic studies. While direct comparative experimental data for these two specific molecules remains a research gap, the established principles of straight-chain versus branched-chain fatty acid metabolism provide a robust framework for their investigation.

References

Metabolic Showdown: Unraveling the Fates of 20-Methyldocosanoyl-CoA and its Straight-Chain Counterpart, Docosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis for researchers, scientists, and drug development professionals.

The metabolic journey of very long-chain fatty acids (VLCFAs) is a critical area of study, with implications for numerous physiological and pathological processes. This guide provides a detailed comparison of the metabolic fates of two C22 fatty acyl-CoAs: the straight-chain docosanoyl-CoA and its branched-chain analog, 20-methyldocosanoyl-CoA. Understanding the distinct pathways governing their breakdown is crucial for developing therapeutic strategies for metabolic disorders.

At a Glance: Key Metabolic Differences

The primary divergence in the metabolism of these two molecules lies in their initial breakdown pathways, dictated by their structural differences. Docosanoyl-CoA, a saturated straight-chain fatty acid, is a substrate for peroxisomal beta-oxidation. In contrast, the presence of a methyl group on the 20th carbon of this compound sterically hinders the standard beta-oxidation machinery, necessitating an alternative route known as alpha-oxidation.

FeatureDocosanoyl-CoAThis compound
Primary Metabolic Pathway Peroxisomal Beta-OxidationAlpha-Oxidation followed by Beta-Oxidation
Initial Oxidative Step DehydrogenationHydroxylation
Carbon Loss per Cycle 2 carbons (as Acetyl-CoA)1 carbon (as CO2) in the initial alpha-oxidation step
Key Initial Enzyme Acyl-CoA OxidasePhytanoyl-CoA Hydroxylase (or analogous enzyme)
Initial Metabolic Products Acetyl-CoA, H2O2, shortened Acyl-CoAPristanal (or analogous aldehyde), Formyl-CoA
Subsequent Metabolism Further rounds of beta-oxidation in peroxisomes and then mitochondriaThe resulting straight-chain acyl-CoA enters the beta-oxidation pathway

The Metabolic Pathways: A Detailed Look

Docosanoyl-CoA: The Path of Peroxisomal Beta-Oxidation

As a very long-chain fatty acid, docosanoyl-CoA is too long to be directly metabolized in the mitochondria. Instead, its breakdown is initiated in the peroxisomes.[1] The process involves a series of four enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA and hydrogen peroxide (H2O2).[2] The shortened acyl-CoAs are then transported to the mitochondria for complete oxidation to CO2 and water, generating ATP.

Beta_Oxidation_Workflow cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Docosanoyl-CoA Docosanoyl-CoA Acyl-CoA_Oxidase Acyl-CoA_Oxidase Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase Hydroxyacyl-CoA_Dehydrogenase Hydroxyacyl-CoA_Dehydrogenase Thiolase Thiolase Trans-2-Enoyl-CoA Trans-2-Enoyl-CoA 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA Heneicosanoyl-CoA Chain-shortened Acyl-CoA Mitochondrial_Beta_Oxidation Further Beta-Oxidation Heneicosanoyl-CoA->Mitochondrial_Beta_Oxidation Transport via Carnitine Shuttle Acetyl-CoA_Peroxisome Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA_Peroxisome->TCA_Cycle Transport H2O2 H2O2 ATP_Production ATP_Production

This compound: The Alpha-Oxidation Detour

The methyl group on the beta-carbon (C20) of this compound acts as a roadblock for the initial enzyme of beta-oxidation. To circumvent this, the cell employs the alpha-oxidation pathway, which is also localized to the peroxisomes.[3][4] This pathway removes a single carbon from the carboxyl end of the fatty acid.

The process begins with the hydroxylation of the alpha-carbon, followed by decarboxylation, which releases the original carboxyl carbon as CO2. This results in a fatty acid that is one carbon shorter and, crucially, has the methyl group now at the alpha-position, making it a suitable substrate for the next round of beta-oxidation. The resulting straight-chain fatty acyl-CoA can then enter the conventional beta-oxidation pathway.

Alpha_Oxidation_Workflow cluster_peroxisome Peroxisome cluster_beta_oxidation Subsequent Beta-Oxidation 20-Me-Docosanoyl-CoA This compound Phytanoyl-CoA_Hydroxylase Fatty Acid alpha-Hydroxylase 2-Hydroxyacyl-CoA_Lyase 2-Hydroxyacyl-CoA_Lyase Aldehyde_Dehydrogenase Aldehyde_Dehydrogenase 2-Hydroxy-20-Me-Docosanoyl-CoA 2-Hydroxy-20-Me-Docosanoyl-CoA Pristanal_analog 19-Methylheneicosanal Formyl-CoA Formyl-CoA 19-Methylheneicosanoic-CoA Chain-shortened Acyl-CoA (substrate for Beta-Oxidation) Beta_Oxidation_Pathway Peroxisomal & Mitochondrial Beta-Oxidation 19-Methylheneicosanoic-CoA->Beta_Oxidation_Pathway CO2 CO2 Final_Products Acetyl-CoA, Propionyl-CoA, ATP Beta_Oxidation_Pathway->Final_Products

Experimental Protocols

1. In Vitro Fatty Acid Oxidation Assay

This protocol is designed to measure the rate of fatty acid oxidation in cultured cells or isolated mitochondria by quantifying the production of metabolic end products from a radiolabeled substrate.

  • Materials:

    • Cultured cells (e.g., hepatocytes, fibroblasts) or isolated mitochondria.

    • Radiolabeled substrate: [1-¹⁴C]docosanoic acid or [1-¹⁴C]20-methyldocosanoic acid.

    • Scintillation fluid and counter.

    • Cell culture medium, PBS, and other necessary reagents.

  • Procedure:

    • Cell Culture: Plate cells in a multi-well plate and grow to confluence.

    • Substrate Preparation: Prepare a stock solution of the ¹⁴C-labeled fatty acid complexed to bovine serum albumin (BSA).

    • Incubation: Wash the cells with PBS and add the incubation medium containing the radiolabeled substrate.

    • Metabolic Trapping: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C. During this time, the cells will metabolize the fatty acid, releasing ¹⁴CO₂ and acid-soluble metabolites (ASMs). A filter paper soaked in a CO₂ trapping agent (e.g., NaOH) can be placed in the well to capture the released ¹⁴CO₂.

    • Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

    • Quantification:

      • For ¹⁴CO₂: Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity.

      • For ASMs: Centrifuge the plate, collect the supernatant, and measure the radioactivity in a scintillation counter.

    • Data Analysis: Calculate the rate of fatty acid oxidation as nanomoles of substrate oxidized per hour per milligram of protein.

2. Oxygen Consumption Rate (OCR) Assay

This method measures the rate of oxygen consumption, which is an indicator of mitochondrial respiration and fatty acid oxidation, using an extracellular flux analyzer.

  • Materials:

    • Extracellular flux analyzer (e.g., Seahorse XF Analyzer).

    • Specific cell culture microplates for the analyzer.

    • Assay medium and supplements (e.g., L-carnitine, glucose).

    • Docosanoic acid and 20-methyldocosanoic acid substrates.

    • Inhibitors of fatty acid oxidation (e.g., etomoxir) for control experiments.

  • Procedure:

    • Cell Seeding: Seed cells in the specific microplate and allow them to adhere overnight.

    • Assay Preparation: On the day of the assay, replace the culture medium with the assay medium and incubate in a non-CO₂ incubator for 1 hour.

    • Substrate Injection: Load the fatty acid substrates into the injection ports of the sensor cartridge.

    • Measurement: Place the cell plate in the analyzer and measure the basal OCR. Then, inject the fatty acid substrates and monitor the change in OCR.

    • Inhibitor Studies: To confirm that the observed OCR is due to fatty acid oxidation, inject an inhibitor like etomoxir (B15894) and observe the subsequent decrease in OCR.

    • Data Analysis: Analyze the OCR data to determine the rate of fatty acid-fueled respiration.

Experimental_Workflow cluster_radiolabel Radiolabeled Assay cluster_ocr OCR Assay Cell_Culture_Radio Culture Cells Add_Radiolabeled_FA Add [1-¹⁴C]Fatty Acid Cell_Culture_Radio->Add_Radiolabeled_FA Incubate_Trap Incubate & Trap ¹⁴CO₂ Add_Radiolabeled_FA->Incubate_Trap Terminate_Quantify Terminate & Quantify Radioactivity Incubate_Trap->Terminate_Quantify Data_Analysis Data_Analysis Terminate_Quantify->Data_Analysis Cell_Culture_OCR Culture Cells in Seahorse Plate Add_Assay_Medium Add Assay Medium Cell_Culture_OCR->Add_Assay_Medium Measure_Basal_OCR Measure Basal OCR Add_Assay_Medium->Measure_Basal_OCR Inject_FA_Measure Inject Fatty Acid & Measure OCR Measure_Basal_OCR->Inject_FA_Measure Inject_FA_Measure->Data_Analysis Start Start Start->Cell_Culture_Radio Start->Cell_Culture_OCR

Concluding Remarks

The metabolic fates of docosanoyl-CoA and this compound are fundamentally different, highlighting the specificity of cellular metabolic machinery. While the straight-chain analog proceeds directly to peroxisomal beta-oxidation, the branched-chain structure of this compound necessitates an initial alpha-oxidation step. These distinct pathways have significant implications for cellular energy homeostasis and the pathophysiology of metabolic diseases characterized by the accumulation of specific fatty acids. The provided experimental protocols offer robust methods for investigating these pathways and can be adapted to explore the effects of potential therapeutic agents on VLCFA metabolism. Further research directly comparing the kinetics and regulation of these pathways will be invaluable for a comprehensive understanding of lipid metabolism.

References

Comparative Analysis of Acyl-CoA Synthetase Kinetics with Very-Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the enzymatic activity of Acyl-CoA Synthetases with a focus on substrates analogous to 20-Methyldocosanoyl-CoA.

Comparative Kinetic Data of Very-Long-Chain Acyl-CoA Synthetases

The following table summarizes the kinetic parameters of various ACSVL/FATP isoforms with different long-chain and very-long-chain fatty acid substrates. This data provides a baseline for estimating the potential activity with this compound. The substrate specificity of these enzymes is a key determinant in their biological function, from lipid metabolism to cellular signaling.[1][2][3]

Enzyme IsoformSubstrateApparent K_m (µM)Apparent V_max (nmol/min/mg)Reference
FATP1 (murine) Palmitic acid (C16:0)2.51200[4]
Lignoceric acid (C24:0)3.0110[4]
ACSVL1 (human) Phytanic acid (branched C20)Data not availableActive[5]
Pristanic acid (branched C15)Data not availableActive[5]
ACSL1 Palmitic acid (C16:0)42000[2]
Oleic acid (C18:1)43300[2]
ACSL4 Arachidonic acid (C20:4)74100[2]

Note: The kinetic values are sourced from various studies and experimental conditions may differ.

Experimental Protocols

A detailed understanding of the methodologies used to obtain kinetic data is essential for experimental design and data interpretation. Below are generalized protocols for assaying acyl-CoA synthetase activity.

1. Radiometric Assay for Acyl-CoA Synthetase Activity

This method is a highly sensitive and widely used approach to measure the activity of long-chain acyl-CoA synthetases.[4][6]

a. Materials and Reagents:

  • Cell or tissue lysates containing the acyl-CoA synthetase of interest

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]this compound or a suitable analog)

  • ATP (Adenosine triphosphate)

  • Coenzyme A (CoA)

  • MgCl₂ (Magnesium chloride)

  • Bovine serum albumin (BSA), fatty acid-free

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Dole's reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1 v/v/v)

  • Heptane

  • Scintillation cocktail and counter

b. Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, CoA, MgCl₂, and BSA.

  • Add the radiolabeled fatty acid to the reaction mixture.

  • Initiate the reaction by adding the cell or tissue lysate.

  • Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding Dole's reagent.

  • Add heptane and water to separate the phases. The unreacted radiolabeled fatty acid will partition into the upper heptane phase, while the radiolabeled acyl-CoA will remain in the lower aqueous phase.

  • Collect the aqueous phase and measure the radioactivity using a scintillation counter.

  • Calculate the amount of acyl-CoA produced based on the specific activity of the radiolabeled fatty acid.

2. Fluorometric Assay for Acyl-CoA Synthetase Activity

This is a continuous, high-throughput alternative to the radiometric assay.

a. Materials and Reagents:

  • Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315 or similar)[7]

  • Cell or tissue lysates

  • Substrate fatty acid (this compound)

  • Assay buffer

  • Enzyme mix, developer, and probe (as provided in the kit)

  • 96-well black plate with a clear bottom

  • Fluorescence microplate reader

b. Procedure:

  • Prepare samples and standards as per the kit instructions.

  • Add the reaction mix containing the substrate, ATP, and CoA to each well.

  • Add the enzyme mix, developer, and probe to all wells.

  • Initiate the reaction by adding the cell or tissue lysate.

  • Measure the fluorescence in a kinetic mode at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at 37°C for 30-60 minutes.

  • The rate of increase in fluorescence is proportional to the acyl-CoA synthetase activity.

  • Calculate the enzyme activity based on a standard curve.

Visualizations

Diagram of Fatty Acid Activation and Metabolism

The following diagram illustrates the general pathway of fatty acid activation by acyl-CoA synthetase and its entry into metabolic pathways.

FattyAcidMetabolism cluster_cytosol Cytosol cluster_downstream Metabolic Fates Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase + ATP + CoA Acyl-CoA Acyl-CoA Acyl-CoA Synthetase->Acyl-CoA + AMP + PPi Beta-oxidation Beta-oxidation Acyl-CoA->Beta-oxidation Lipid Synthesis Lipid Synthesis Acyl-CoA->Lipid Synthesis

Caption: General pathway of fatty acid activation and metabolism.

Experimental Workflow for Acyl-CoA Synthetase Kinetics

The logical flow of an experiment to determine the kinetic parameters of an acyl-CoA synthetase is depicted below.

ExperimentalWorkflow Enzyme Source Prepare Enzyme Source (e.g., cell lysate) Assay Perform Acyl-CoA Synthetase Assay (Radiometric or Fluorometric) Enzyme Source->Assay Substrate Prep Prepare Substrate dilutions (this compound) Substrate Prep->Assay Data Collection Measure Product Formation (Acyl-CoA) Assay->Data Collection Kinetic Analysis Plot Velocity vs. Substrate (Michaelis-Menten) Data Collection->Kinetic Analysis Parameters Determine Km and Vmax Kinetic Analysis->Parameters

References

A Comparative Guide to the Role of Branched-Chain Very-Long-Chain Fatty Acids in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of lipidomics, Very-Long-Chain Fatty Acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial players in a multitude of cellular processes.[1][2] While straight-chain VLCFAs are well-documented, their branched-chain counterparts, such as the theoretical 20-Methyldocosanoyl-CoA, remain less characterized. This guide provides a comparative analysis of the structural and functional roles of straight-chain versus methyl-branched VLCFAs, offering insights into their significance in cellular biology and disease.

Structural and Functional Distinctions: Straight-Chain vs. Methyl-Branched VLCFAs

The primary distinction between these two subclasses of VLCFAs lies in their molecular architecture, which profoundly influences their physicochemical properties and biological functions. Straight-chain VLCFAs are linear hydrocarbon chains, while branched-chain VLCFAs possess one or more methyl groups along their backbone.[3][4] This seemingly minor structural variance has significant implications for lipid membrane dynamics and cellular signaling.

Methyl-branching introduces a kink in the fatty acid chain, which disrupts the tight packing of lipids in cellular membranes.[5] This leads to an increase in membrane fluidity and a lowering of the melting point compared to their straight-chain counterparts.[5] Monomethyl branched-chain fatty acids (mmBCFAs) are integral to maintaining membrane function, particularly in regulating fluidity and proton permeability.[6]

FeatureStraight-Chain VLCFAsMethyl-Branched VLCFAs (BCFAs)
Structure Linear hydrocarbon chainHydrocarbon chain with one or more methyl branches[3]
Melting Point HigherLower
Membrane Packing Tightly packedLess ordered, disrupts packing[5]
Membrane Fluidity Decrease fluidityIncrease fluidity[5]
Primary Function Energy storage, structural components of myelin and skin barrier[7]Regulation of membrane fluidity, signaling[6]
Metabolism Primarily peroxisomal β-oxidation[1][8]Peroxisomal α- and β-oxidation[9]

VLCFAs in Cellular Signaling: The PPARα Pathway

Both straight-chain and branched-chain VLCFAs, particularly their CoA esters, are significant ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[10] The binding of these fatty acyl-CoAs to PPARα induces a conformational change in the receptor, leading to the transcription of genes involved in fatty acid oxidation.[10]

Interestingly, studies have shown that the CoA thioesters of both common VLCFAs (C20-C24) and branched-chain fatty acids (phytanoyl-CoA, pristanoyl-CoA) bind to PPARα with high affinity.[10] However, the free forms of branched-chain fatty acids like phytanic acid and pristanic acid are more potent transcriptional activators of PPARα than even unsaturated VLCFAs.[10]

PPARa_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VLCFA VLCFA / BCFA VLCFA_CoA VLCFA-CoA / BCFA-CoA VLCFA->VLCFA_CoA Acyl-CoA Synthetase PPARa PPARα VLCFA_CoA->PPARa Binds Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds Gene Target Genes (e.g., ACOX1) PPRE->Gene Activates Transcription mRNA mRNA Gene->mRNA Transcription Protein Peroxisomal β-oxidation Enzymes mRNA->Protein Translation Protein->VLCFA_CoA Increased β-oxidation

PPARα signaling pathway activated by VLCFA-CoA and BCFA-CoA.

Quantitative Analysis of VLCFAs in Peroxisomal Disorders

The accumulation of VLCFAs is a biochemical hallmark of several genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[11][12] In these conditions, impaired peroxisomal β-oxidation leads to elevated levels of VLCFAs in plasma and tissues.[7][13] The ratio of C26:0 to C22:0 is a key diagnostic marker.[12][14]

AnalyteControl GroupX-ALD PatientsZellweger Syndrome Patients
C26:0 (µg/mL) 0.08 ± 0.032.61 ± 0.975.20 ± 1.78[15]
C26:0/C22:0 Ratio 0.01 ± 0.0050.30 ± 0.130.65 ± 0.18[15]

Data presented as mean ± standard deviation. Values are indicative and may vary between laboratories.

Recent studies have also highlighted C26:0-lysophosphatidylcholine (C26:0-LPC) as a superior diagnostic marker for these disorders, showing increased levels in all patient samples.[16][17]

Experimental Protocols for VLCFA Analysis

The gold standard for the quantification of VLCFAs in biological samples is gas chromatography-mass spectrometry (GC-MS).[12][18] More rapid methods using electrospray ionization mass spectrometry (ESI-MS) have also been developed.[11][19]

Protocol: VLCFA Analysis by GC-MS

  • Sample Preparation & Hydrolysis:

    • To 100 µL of plasma, add internal standards (e.g., deuterated VLCFAs).

    • Perform acid/base hydrolysis to release fatty acids from complex lipids.[12] This can be achieved through alkaline or acidic conditions.[19]

  • Extraction:

    • Perform liquid-liquid extraction (LLE) using an organic solvent system such as chloroform:methanol.[20][21]

    • Alternatively, solid-phase extraction (SPE) can be used for more targeted lipid isolation.[20]

  • Derivatization:

    • Convert the fatty acids to their methyl esters (FAMEs) to increase their volatility for GC analysis.[18]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The fatty acids are separated based on their chain length and volatility on the GC column.

    • The mass spectrometer detects and quantifies the individual fatty acids based on their mass-to-charge ratio.

VLCFA_Analysis_Workflow Start Plasma Sample Hydrolysis Hydrolysis (Acid/Base) Start->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (Methyl-esterification) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

Workflow for the analysis of VLCFAs by GC-MS.

Conclusion

While specific data on this compound is limited, a comparative analysis of straight-chain and branched-chain VLCFAs reveals fundamental differences in their roles within lipidomics. The introduction of a methyl branch significantly alters the physical properties of VLCFAs, enhancing membrane fluidity and modulating cellular signaling pathways. These distinctions are critical for understanding the complex interplay of lipids in health and disease, and for the development of novel diagnostic and therapeutic strategies for disorders associated with aberrant VLCFA metabolism. Further research into the specific functions of individual branched-chain VLCFAs will undoubtedly uncover new layers of complexity in the lipidome.

References

Functional Differences Between 20-Methyldocosanoyl-CoA and Other Branched-Chain Acyl-CoAs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fates and functional roles of various branched-chain acyl-CoAs (BCACoAs), with a specific focus on contrasting the inferred metabolism of the very-long-chain 20-Methyldocosanoyl-CoA with well-characterized short-chain and complex branched-chain analogues. The information is supported by experimental data and detailed methodologies for key analytical procedures.

Introduction to Branched-Chain Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) molecules are critical metabolic intermediates in the synthesis and degradation of fatty acids.[1] They are involved in energy production through β-oxidation, the synthesis of complex lipids, and cellular signaling.[1] Branched-chain acyl-CoAs, derived from the catabolism of branched-chain amino acids (e.g., isoleucine) or from dietary sources like phytanic acid, present unique metabolic challenges due to their stereochemistry and the position of their methyl groups.[2][3] The functional role and metabolic pathway of a BCACoA are primarily determined by two structural features: acyl-chain length and the position of the methyl branch .

This guide compares the following representative BCACoAs to illustrate these functional differences:

  • (S)-2-Methylbutyryl-CoA: A short-chain BCACoA derived from isoleucine metabolism.

  • Phytanoyl-CoA: A complex, long-chain BCACoA with a methyl group at the β-carbon (C3), preventing direct β-oxidation.

  • Pristanoyl-CoA: The α-oxidation product of phytanoyl-CoA, featuring a methyl group at the α-carbon (C2).

  • This compound: A very-long-chain (C23) BCACoA. Its specific metabolism is not extensively documented and is inferred here based on established principles of fatty acid oxidation.

Comparative Metabolic Pathways

The structure of a BCACoA dictates its subcellular processing site (mitochondria vs. peroxisome) and the specific enzymatic pathway required for its catabolism. Very-long-chain (>C20) and complex branched-chain fatty acids are primarily handled by peroxisomes, as mitochondrial enzymes are not equipped to process them.[4][5]

cluster_input Branched-Chain Acyl-CoA (BCACoA) Input cluster_location Subcellular Localization & Pathway cluster_process Catabolic Process cluster_output Metabolic Products SBCACoA (S)-2-Methylbutyryl-CoA (Short-Chain, α-methyl) Mitochondria Mitochondria SBCACoA->Mitochondria PhytanoylCoA Phytanoyl-CoA (Long-Chain, β-methyl) Peroxisome Peroxisome PhytanoylCoA->Peroxisome VLC_BCACoA This compound (Very-Long-Chain) VLC_BCACoA->Peroxisome Mito_Beta_Ox β-Oxidation Mitochondria->Mito_Beta_Ox Peroxi_Alpha_Ox α-Oxidation Peroxisome->Peroxi_Alpha_Ox β-methyl block Peroxi_Beta_Ox β-Oxidation Peroxisome->Peroxi_Beta_Ox No β-methyl block AcetylCoA Acetyl-CoA Mito_Beta_Ox->AcetylCoA PropionylCoA Propionyl-CoA Mito_Beta_Ox->PropionylCoA PristanoylCoA_node Pristanoyl-CoA Peroxi_Alpha_Ox->PristanoylCoA_node Peroxi_Beta_Ox->AcetylCoA Peroxi_Beta_Ox->PropionylCoA PristanoylCoA_node->Peroxi_Beta_Ox

Fig. 1: Metabolic fate of BCACoAs based on structure.

Short-chain BCACoAs like (S)-2-methylbutyryl-CoA are processed within the mitochondria. This specific molecule is an intermediate in the catabolism of L-isoleucine.[6][7] Its degradation is catalyzed by Short/Branched Chain Acyl-CoA Dehydrogenase (ACADSB) , which converts it to tiglyl-CoA.[7] Subsequent steps yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.[7]

Phytanic acid, a dietary fatty acid, is converted to phytanoyl-CoA. The methyl group at the C3 (β) position sterically hinders the action of acyl-CoA dehydrogenases, making direct β-oxidation impossible.[1][6] Therefore, it must first undergo α-oxidation in the peroxisome. This process involves the removal of the carboxyl carbon as CO₂, yielding pristanoyl-CoA, which is one carbon shorter and has a methyl group at the C2 (α) position.[1][3]

  • Pristanoyl-CoA: As the product of phytanoyl-CoA α-oxidation, pristanoyl-CoA can be degraded via peroxisomal β-oxidation.[6][8] This pathway utilizes a distinct set of enzymes compared to those for straight-chain fatty acids, including Acyl-CoA Oxidase 2 (ACOX2) and ACOX3 .[5][9] The process yields both acetyl-CoA and propionyl-CoA until the acyl chain is sufficiently shortened for transport to the mitochondria for final oxidation.[10]

  • This compound (Inferred Pathway): As a very-long-chain (C23) acyl-CoA, its initial degradation must occur in the peroxisome.[4][5] The methyl group is at the C20 position, far from the β-carbon, thus it does not block β-oxidation. It is therefore predicted to be a direct substrate for the peroxisomal β-oxidation pathway that handles straight-chain and other non-β-blocked fatty acids, likely initiated by Acyl-CoA Oxidase 1 (ACOX1) . The molecule would undergo several cycles of β-oxidation, releasing acetyl-CoA units. Because it has an odd number of carbons in its backbone (C21 + methyl group), the final peroxisomal or subsequent mitochondrial cycle would be expected to produce one molecule of propionyl-CoA and one molecule of acetyl-CoA.

Signaling Function: Activation of PPARα

Beyond their role in energy metabolism, very-long-chain and branched-chain acyl-CoAs function as signaling molecules. They are potent, high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα) , a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[9][11] The CoA thioesters, rather than the free fatty acids, are the active ligands that bind to PPARα, causing a conformational change that promotes the recruitment of coactivator proteins and initiates transcription of target genes.[11] These target genes include those encoding the enzymes for peroxisomal β-oxidation itself (e.g., ACOX1), creating a positive feedback loop that enhances the cell's capacity to catabolize these fatty acids.[4]

cluster_cell Hepatocyte cluster_nucleus Nucleus BCFACoA BCFA-CoA (e.g., Pristanoyl-CoA, This compound) PPARa PPARα BCFACoA->PPARa Binds & Activates RXR RXRα PPARa->RXR Heterodimerizes PPRE PPRE (Promoter Region) RXR->PPRE Binds to DNA Gene Target Gene (e.g., ACOX1) mRNA mRNA Gene->mRNA Transcription Protein Peroxisomal Enzyme mRNA->Protein Translation Protein->BCFACoA Metabolizes (Feedback Loop)

Fig. 2: BCFA-CoA activation of the PPARα signaling pathway.

Data Presentation: Comparative Performance

Quantitative data highlights the profound differences in enzyme affinity and catalytic efficiency for various acyl-CoA substrates.

Table 1: Enzyme Kinetic Parameters for Key Acyl-CoA Dehydrogenases/Oxidases

EnzymeSubstrateKm (µM)kcat (s⁻¹)Vmax (U/mg)Primary LocationReference(s)
ACADSB (S)-2-Methylbutyryl-CoANot Reported9700Not ReportedMitochondria[6]
ACOX1a Palmitoyl-CoA (C16:0)73Not Reported0.076Peroxisome[1]
ACOX1b Palmitoyl-CoA (C16:0)90Not Reported1.8Peroxisome[1]
ACOX2/3 Pristanoyl-CoAData Not AvailableData Not AvailableData Not AvailablePeroxisome[5][9]

Table 2: Binding Affinity of Acyl-CoAs to PPARα

Ligand (Acyl-CoA Thioester)Ligand TypeDissociation Constant (Kd)Reference(s)
Very-Long-Chain (C20-C24) Straight & Unsaturated3 - 29 nM[11]
Phytanoyl-CoA Branched-Chain~11 nM[11]
Pristanoyl-CoA Branched-Chain~11 nM[11]

Note: The low nanomolar Kd values indicate a very high binding affinity of VLCFA-CoAs and BCFA-CoAs for PPARα, supporting their role as potent endogenous ligands.

Experimental Protocols

This protocol provides a method for the sensitive and robust quantification of various acyl-CoA species from tissue or cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. Sample Extraction:

  • Flash-freeze ~50 mg of tissue or a cell pellet (1-5 million cells) in liquid nitrogen.

  • Homogenize the frozen sample on ice in 1 mL of a freshly prepared extraction buffer (e.g., 2.5% 5-sulfosalicylic acid or a mix of 100 mM potassium phosphate (B84403) pH 4.9 and acetonitrile/isopropanol/methanol).

  • Include an internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA) in the extraction buffer for absolute quantification.

  • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet protein and debris.

  • Collect the supernatant. For some protocols, a solid-phase extraction (SPE) step is used here to clean and concentrate the acyl-CoAs.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

B. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with an ion-pairing agent or pH modifier (e.g., 10 mM ammonium (B1175870) hydroxide, pH 10.5).

    • Mobile Phase B: Acetonitrile with the same modifier.

    • Gradient: A linear gradient from ~5-10% B to 95% B over 5-10 minutes to separate the acyl-CoA species based on chain length and polarity.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for each acyl-CoA. A common quantitative transition is the neutral loss of the phosphopantetheine group ([M+H]⁺ → [M-507+H]⁺). A second, qualitative transition can be used for confirmation (e.g., [M+H]⁺ → 428 m/z).

    • Quantification: Generate standard curves using authentic acyl-CoA standards. Calculate the concentration of endogenous acyl-CoAs by normalizing their peak areas to the internal standard and interpolating from the standard curve.

This protocol measures the oxygen consumption rate (OCR) in live cells in response to fatty acid substrates, providing a functional readout of fatty acid oxidation (FAO) capacity. It is typically performed using an extracellular flux analyzer.

A. Cell Preparation (Day 1):

  • Seed cells (e.g., hepatocytes, myoblasts) into a specialized 96-well cell culture microplate at a pre-determined optimal density.

  • Allow cells to adhere and grow overnight in a standard CO₂ incubator.

B. Assay Preparation (Day 2):

  • Hydrate the sensor cartridge of the extracellular flux analyzer overnight in calibrant solution at 37°C in a non-CO₂ incubator.

  • Prepare the assay medium. For FAO assays, this is typically a low-buffer DMEM or KHB-based medium lacking glucose and pyruvate, supplemented with L-carnitine (e.g., 0.5 mM) to facilitate fatty acid import.

  • Prepare substrate and compound solutions:

    • Fatty Acid Substrate: Oleate or Palmitate conjugated to BSA (e.g., 150 µM Oleate-BSA).

    • FAO Inhibitor: Etomoxir (e.g., 40 µM), an inhibitor of CPT1, to block long-chain fatty acid import into mitochondria.

    • Uncoupler: FCCP (e.g., 1-2 µM), to induce maximal respiration.

C. Assay Execution (Day 2):

  • Remove culture medium from cells, wash gently with assay medium.

  • Add the final volume of assay medium to each well and incubate at 37°C in a non-CO₂ incubator for 1 hour to allow cells to equilibrate.

  • Load the prepared substrates and compounds into the appropriate ports of the hydrated sensor cartridge.

  • Place the cell plate into the extracellular flux analyzer and initiate the assay protocol.

  • Assay Protocol (Typical Injection Strategy):

    • Baseline OCR: Measure the basal oxygen consumption rate.

    • Injection 1: Inject the fatty acid substrate (e.g., Oleate-BSA) to measure the OCR supported by exogenous FAO.

    • Injection 2: Inject the FAO inhibitor (Etomoxir) to confirm that the OCR increase was due to long-chain FAO.

    • Injection 3: Inject the uncoupler (FCCP) to measure the maximal respiratory capacity fueled by the provided fatty acid.

  • Data Analysis: Normalize OCR data to cell number or protein content. Calculate parameters such as basal FAO, FAO-linked ATP production, and maximal FAO capacity. Compare these parameters between different cell types or treatment conditions.

Disclaimer: The metabolic pathway for this compound is inferred from established biochemical principles of fatty acid oxidation, as direct experimental data for this specific molecule is not widely available in published literature.

References

Unraveling the Function of 20-Methyldocosanoyl-CoA: A Comparative Guide to Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methyldocosanoyl-CoA is a long-chain branched fatty acyl-CoA molecule. While its precise functions are still under investigation, it is hypothesized to play a role in lipid metabolism, membrane structure, and cellular signaling. Due to the absence of a specific knockout mouse model for the synthesis of this compound, this guide provides a comparative analysis of knockout mouse models for key enzymes involved in the broader pathways of branched-chain fatty acid (BCFA) synthesis. Understanding the phenotypes of these models offers valuable insights into the potential physiological roles of BCFAs like this compound and provides a framework for future research and therapeutic development.

This guide will focus on two key types of knockout mouse models:

  • Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) Knockout Mice: These mice have a globally increased catabolism of branched-chain amino acids (BCAAs), the precursors for BCFA synthesis.

  • Elongation of Very Long Chain Fatty Acids Protein 3 (ELOVL3) Knockout Mice: ELOVL3 is a fatty acid elongase implicated in the synthesis of very-long-chain fatty acids, including branched-chain species.

Comparative Data on Knockout Mouse Models

The following table summarizes the key phenotypic and metabolic changes observed in BCKDK and ELOVL3 knockout mice, providing a basis for comparing the systemic effects of altered BCFA precursor availability versus defects in the elongation process.

FeatureBCKDK Knockout MouseELOVL3 Knockout MouseWild-Type Mouse
BCAA Metabolism Increased BCAA catabolism, leading to significantly lower plasma and tissue BCAA levels.[1][2][3]Not directly reported to be altered.Normal BCAA homeostasis.
Growth and Development Impaired growth, smaller body size compared to wild-type littermates.[2][3]Normal growth and development under standard chow diet.Normal growth and development.
Neurological Phenotype Neurological abnormalities, including hind limb flexion and epileptic seizures in older animals.[1][3]No significant neurological defects reported.No neurological abnormalities.
Adipose Tissue and Obesity Reduced adipose tissue mass.[2]Constrained expansion of adipose tissue and resistance to diet-induced obesity.[4][5]Normal adipose tissue development and susceptible to diet-induced obesity.
Lipid Profile Reduction in some circulating acylglycerols.[6] No specific data on BCFA levels.Altered meibomian lipid composition, with a reduction in C21:0-C29:0 fatty acids, including odd-chain and branched ones.[7]Normal lipid profile.
Hepatic Lipid Metabolism Liver weight is increased.[2]Reduced hepatic triglyceride content and VLDL-triglyceride secretion.[4][5]Normal hepatic lipid metabolism.
Gene Expression Altered expression of genes related to BCAA metabolism.Reduced expression of hepatic lipogenic genes.[4][5]Normal gene expression profiles.

Experimental Protocols

Generation of Knockout Mice

BCKDK Knockout Mice:

  • Gene Targeting Strategy: The BDK gene was disrupted using gene-trap technology in embryonic stem (ES) cells.[8] Alternatively, a loxP/Cre system has been used to generate conditional knockouts.[8]

  • Genotyping: PCR analysis of genomic DNA from tail biopsies is used to distinguish between wild-type, heterozygous, and homozygous knockout animals.

  • Animal Husbandry: Mice are typically housed in a temperature- and light-controlled environment with ad libitum access to a standard chow diet. For specific studies, high-protein diets have been used to partially rescue the growth phenotype.[2]

ELOVL3 Knockout Mice:

  • Gene Targeting Strategy: The Elovl3 gene was ablated using homologous recombination in ES cells to remove critical exons.

  • Genotyping: Southern blot analysis or PCR of genomic DNA is performed to confirm the targeted disruption of the Elovl3 gene.

  • Animal Husbandry: Mice are maintained under standard laboratory conditions with a regular light-dark cycle and free access to food and water. For obesity studies, a high-fat diet is administered.[4][5]

Phenotypic Analysis
  • Growth and Body Composition: Body weight is monitored regularly. Body composition (fat and lean mass) can be determined using techniques like dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI).

  • Metabolic Studies: Blood glucose, insulin (B600854), and lipid levels (triglycerides, cholesterol, free fatty acids) are measured from plasma or serum. Glucose and insulin tolerance tests are performed to assess glucose homeostasis.

  • Lipid Profiling: Total lipids are extracted from tissues (e.g., liver, adipose tissue, meibomian glands) and plasma. Fatty acid methyl esters are then prepared and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the fatty acid composition, including the relative abundance of specific branched-chain and very-long-chain fatty acids.[7]

  • Gene Expression Analysis: RNA is isolated from tissues of interest, and quantitative real-time PCR (qRT-PCR) or RNA sequencing is used to measure the expression levels of genes involved in lipid metabolism and other relevant pathways.

  • Behavioral and Neurological Assessment: A battery of behavioral tests can be employed to assess motor function, coordination, and cognitive abilities. Electroencephalography (EEG) can be used to monitor for seizure activity.[1]

Visualizing the Pathways

To better understand the metabolic context of these knockout models, the following diagrams illustrate the relevant biochemical pathways and experimental workflows.

BCAA_Catabolism_and_BCFA_Synthesis cluster_BCAA Branched-Chain Amino Acid (BCAA) Catabolism cluster_BCFA Branched-Chain Fatty Acid (BCFA) Synthesis BCAA BCAAs (Leucine, Isoleucine, Valine) BCAT BCAT BCAA->BCAT BCKA Branched-Chain α-Keto Acids (BCKAs) BCAT->BCKA BCKDH BCKDH Complex BCKA->BCKDH BC_Acyl_CoA Branched-Chain Acyl-CoAs BCKDH->BC_Acyl_CoA BCKDK BCKDK BCKDH->BCKDK Inhibition PPM1K PPM1K FASN Fatty Acid Synthase (FASN) BC_Acyl_CoA->FASN Primer BCKDK->BCKDH PPM1K->BCKDH Activation ELOVL3 ELOVL3 FASN->ELOVL3 BCFA_CoA Branched-Chain Fatty Acyl-CoAs (e.g., this compound) ELOVL3->BCFA_CoA Malonyl_CoA Malonyl-CoA / Methylmalonyl-CoA Malonyl_CoA->FASN Extender

Caption: Metabolic pathway from BCAAs to BCFAs, highlighting the roles of BCKDK and ELOVL3.

Knockout_Mouse_Workflow cluster_generation Model Generation cluster_analysis Phenotypic Analysis ES_cells Embryonic Stem (ES) Cells Gene_Targeting Gene Targeting (e.g., CRISPR/Cas9, Homologous Recombination) ES_cells->Gene_Targeting Blastocyst_Injection Blastocyst Injection Gene_Targeting->Blastocyst_Injection Chimeric_Mice Chimeric Mice Blastocyst_Injection->Chimeric_Mice Breeding Breeding to Germline Transmission Chimeric_Mice->Breeding KO_Line Knockout Mouse Line Breeding->KO_Line Phenotyping Phenotyping: - Growth curves - Body composition - Metabolic tests KO_Line->Phenotyping Biochemical Biochemical Analysis: - Plasma metabolites - Tissue lipid profiling (GC-MS) KO_Line->Biochemical Molecular Molecular Analysis: - Gene expression (qRT-PCR) - Protein expression (Western Blot) KO_Line->Molecular

Caption: General experimental workflow for generating and analyzing knockout mouse models.

Conclusion and Future Directions

While a direct knockout model for this compound is not yet available, the comparative analysis of BCKDK and ELOVL3 knockout mice provides a valuable framework for understanding the broader physiological roles of branched-chain fatty acids.

  • The BCKDK knockout model highlights the critical importance of maintaining BCAA homeostasis for normal growth and neurological function. The observed reduction in acylglycerols suggests a potential link between BCAA catabolism and complex lipid synthesis that warrants further investigation. Future studies on these mice should include detailed lipidomic analyses to determine the specific impact of increased BCAA flux on the BCFA profile.

  • The ELOVL3 knockout model provides strong evidence for the role of this elongase in the synthesis of very-long-chain BCFAs. The resistance to diet-induced obesity and altered hepatic lipid metabolism in these mice suggest that specific BCFAs, or the process of their synthesis, are important regulators of energy balance and lipid storage.

To specifically validate the function of this compound, the development of a highly specific inhibitor or a conditional knockout mouse model for the enzyme directly responsible for the final elongation step to a C23 branched-chain fatty acid would be the next logical step. In the interim, the detailed analysis of existing models, such as the ELOVL3 knockout, using advanced lipidomic techniques, may help to further elucidate the metabolic network in which this compound and other BCFAs operate. This knowledge will be instrumental for researchers and professionals in the development of novel therapeutic strategies for metabolic and neurological disorders.

References

A Comparative Analysis of Phytanoyl-CoA and 20-Methyldocosanoyl-CoA on Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the effects of phytanoyl-CoA and 20-Methyldocosanoyl-CoA on the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. While phytanoyl-CoA is a well-documented agonist of PPARα, data on the direct interaction of this compound with PPARα is not extensively available. This guide summarizes the existing experimental data for phytanoyl-CoA and discusses the metabolic context of this compound as a very long-chain fatty acid (VLCFA).

Introduction to PPARα and Relevant Ligands

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that belongs to the nuclear receptor superfamily.[1][2] It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, kidney, and brown adipose tissue.[1] PPARα plays a crucial role in regulating the expression of genes involved in fatty acid transport, uptake, and oxidation in both mitochondria and peroxisomes.[1][2][3] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3][4]

Phytanoyl-CoA is the CoA ester of phytanic acid, a branched-chain fatty acid derived from the metabolism of phytol, a constituent of chlorophyll (B73375) found in the human diet.[5][6][7] Accumulation of phytanic acid is characteristic of Refsum disease, a neurological disorder resulting from a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase.[6]

This compound is a very long-chain fatty acid (VLCFA). The metabolism of VLCFAs, which are fatty acids with 22 or more carbon atoms, is initiated in peroxisomes.[8][9] Deficiencies in the transport of VLCFA-CoAs into peroxisomes, often due to mutations in the ABCD1 gene, lead to X-linked adrenoleukodystrophy (X-ALD), a serious neurodegenerative disorder characterized by the accumulation of VLCFAs.[8][9][10][11][12]

Comparative Data on PPARα Activation

The following table summarizes the available quantitative data on the interaction of phytanoyl-CoA with PPARα. Direct experimental data for this compound is currently lacking in published literature.

ParameterPhytanoyl-CoAThis compoundReference
Binding Affinity (Kd) ~11 nMData not available[3]
Receptor Activation Strong agonistData not available[5][13]
Target Gene Upregulation Induces expression of genes with PPREs, such as those for peroxisomal β-oxidation enzymes.Data not available[13]

Mechanism of Action and Signaling Pathway

Phytanic acid and its CoA ester are recognized as natural physiological ligands for PPARα.[3][5][13] The activation of PPARα by these molecules leads to the transcriptional regulation of numerous genes involved in lipid metabolism.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Phytanoyl-CoA (Ligand) PPARa_inactive PPARα Ligand->PPARa_inactive Binds PPARa_RXR_inactive PPARα-RXR Heterodimer PPARa_inactive->PPARa_RXR_inactive RXR_inactive RXR RXR_inactive->PPARa_RXR_inactive PPARa_RXR_active Activated PPARα-RXR Complex PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE PPRE (DNA Response Element) PPARa_RXR_active->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates mRNA mRNA Gene_Expression->mRNA Proteins Metabolic Proteins mRNA->Proteins Translation Metabolic_Effects Increased Fatty Acid Oxidation Proteins->Metabolic_Effects Leads to

Caption: PPARα Signaling Pathway.

Experimental Protocols

The activation of PPARα by potential ligands can be assessed using various in vitro assays. A common method is the transcription factor ELISA.

Protocol: Transcription Factor ELISA for PPARα Activation

  • Nuclear Extract Preparation: Isolate nuclear extracts from cells treated with the test compounds (e.g., phytanoyl-CoA) and control vehicles.

  • Binding Assay: Add the nuclear extracts to a 96-well plate pre-coated with a specific double-stranded DNA sequence containing the PPRE. The PPARα in the nuclear extract will bind to this PPRE.

  • Primary Antibody Incubation: Add a primary antibody specific to PPARα to each well. This antibody will bind to the PPARα captured on the plate.

  • Secondary Antibody Incubation: Add a secondary antibody conjugated to horseradish peroxidase (HRP) that will bind to the primary antibody.

  • Detection: Add a chromogenic substrate for HRP (e.g., TMB). The intensity of the color development is proportional to the amount of PPARα bound to the PPRE.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. An increase in absorbance in compound-treated wells compared to control wells indicates PPARα activation.

Experimental_Workflow A 1. Cell Culture and Treatment (e.g., Hepatocytes) B 2. Nuclear Protein Extraction A->B C 3. Add Extracts to PPRE-coated Plate B->C D 4. Incubate with Primary Antibody (Anti-PPARα) C->D E 5. Incubate with HRP-conjugated Secondary Antibody D->E F 6. Add TMB Substrate E->F G 7. Measure Absorbance at 450 nm F->G H 8. Data Analysis (Compare Treated vs. Control) G->H

Caption: Workflow for PPARα Transcription Factor ELISA.

Discussion and Conclusion

The available evidence strongly supports phytanoyl-CoA as a potent natural agonist of PPARα.[3] Its ability to bind to and activate PPARα has been quantitatively demonstrated, linking it directly to the regulation of lipid metabolism. This activation is a key physiological process, and its dysregulation is associated with metabolic diseases.

In contrast, there is a significant gap in the literature regarding the direct effects of this compound on PPARα activation. As a VLCFA-CoA, its metabolism is intrinsically linked to peroxisomal function, which is regulated by PPARα. However, it is currently unknown whether this compound itself acts as a direct ligand for PPARα or if its effects are indirect and related to the overall flux of fatty acids through peroxisomal β-oxidation.

For researchers and professionals in drug development, phytanoyl-CoA serves as a valuable tool and positive control for studying PPARα activation. The lack of data on this compound highlights an area for future investigation. Understanding how different VLCFAs interact with PPARα could provide new insights into the pathophysiology of diseases like X-linked adrenoleukodystrophy and may uncover novel therapeutic targets. Further research, employing assays such as the one described, is necessary to elucidate the specific role of this compound and other VLCFAs in PPARα signaling.

References

A Comparative Guide to the Differential Protein Binding of 20-Methyldocosanoyl-CoA and Lignoceroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the protein binding characteristics of two very-long-chain acyl-CoA molecules: 20-Methyldocosanoyl-CoA and lignoceroyl-CoA. Due to a lack of direct comparative studies in the existing scientific literature, this document outlines the known protein interactions of each molecule individually and presents a detailed experimental framework for their direct comparison.

Introduction

Lignoceroyl-CoA (C24:0-CoA) is a saturated very-long-chain acyl-CoA that is a key intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). Its metabolism primarily occurs through peroxisomal β-oxidation, and defects in this pathway are associated with severe genetic disorders such as X-linked adrenoleukodystrophy (X-ALD)[1][2]. In contrast, this compound is a branched-chain very-long-chain acyl-CoA. While the protein interactions of lignoceroyl-CoA are relatively well-characterized, specific protein binding partners for this compound are not well-documented in publicly available research.

Understanding the differential protein binding of these molecules is crucial for elucidating their distinct metabolic fates and potential roles in cellular signaling and pathology. This guide aims to provide the necessary background and experimental protocols to facilitate such investigations.

Known Protein Interactions

Lignoceroyl-CoA

Lignoceroyl-CoA is known to interact with several key proteins involved in its metabolism:

  • Lignoceroyl-CoA Ligase (ACSL-like): This peroxisomal enzyme is responsible for the activation of lignoceric acid to lignoceroyl-CoA, the first step in its degradation. Deficiencies in this enzyme lead to the accumulation of VLCFAs, a hallmark of X-ALD[1][2][3].

  • Acyl-CoA Binding Protein (ACBP): ACBP is a small intracellular protein that binds to medium- and long-chain acyl-CoA esters with high affinity[4][5]. It is believed to function as an intracellular carrier and to be involved in the formation of an intracellular acyl-CoA pool[6]. ACBP exhibits a preference for acyl-CoA esters with 14-22 carbon atoms[7][8].

  • Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): VLCAD is a key enzyme in the mitochondrial β-oxidation of long-chain fatty acids. The crystal structure of human VLCAD reveals a binding channel that can accommodate acyl chains as long as 24 carbons, indicating its potential to bind lignoceroyl-CoA[9][10].

This compound

Specific protein binding partners for this compound have not been extensively studied. However, it is plausible that it interacts with proteins that have broad substrate specificity for very-long-chain acyl-CoAs, such as certain isoforms of Acyl-CoA Synthetases (ACSLs) and Acyl-CoA Binding Proteins (ACBPs). Direct experimental evidence is required to confirm these potential interactions.

Quantitative Data on Protein Binding

Direct comparative binding affinity data for this compound and lignoceroyl-CoA is not available. The following table summarizes the known binding affinities of long-chain acyl-CoAs to Acyl-CoA Binding Protein (ACBP) to provide a general reference.

Acyl-CoA EsterProteinMethodDissociation Constant (Kd)Reference
Oleoyl-CoA (C18:1)Bovine ACBPFluorescence Displacement0.014 µM[11]
Docosahexaenoyl-CoA (C22:6)Bovine ACBPFluorescence Displacement0.016 µM[11]
Palmitoyl-CoA (C16:0)Rat ACBPIn silico0.29 µM[12]
Stearoyl-CoA (C18:0)Rat ACBPIn silico0.14 µM[12]
Oleoyl-CoA (C18:1)Rat ACBPIn silico0.15 µM[12]
Linoleoyl-CoA (C18:2)Rat ACBPIn silico5.6 µM[12]

Proposed Experimental Protocols for Direct Comparison

To directly compare the protein binding of this compound and lignoceroyl-CoA, a series of experiments can be conducted. The following protocols outline a general approach using a candidate protein like Acyl-CoA Binding Protein (ACBP).

Protein Expression and Purification

Objective: To obtain a highly pure and active preparation of the target protein (e.g., recombinant human ACBP).

Methodology:

  • Gene Synthesis and Cloning: Synthesize the human ACBP gene and clone it into a suitable expression vector (e.g., pET-28a) containing a purification tag (e.g., a hexahistidine tag).

  • Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8) and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a suitable temperature (e.g., 18°C) for an appropriate duration (e.g., 16-18 hours)[13].

  • Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells using sonication or a French press.

  • Purification: Clarify the cell lysate by centrifugation. Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Quality Control: Assess the purity of the protein by SDS-PAGE and determine its concentration using a Bradford protein assay[14]. Confirm the protein's identity by Western blotting or mass spectrometry.

Binding Affinity Measurement by Isothermal Titration Calorimetry (ITC)

Objective: To quantitatively determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound and lignoceroyl-CoA to the purified protein.

Methodology:

  • Sample Preparation: Prepare solutions of the purified protein and the acyl-CoA esters in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Degas all solutions before use.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the acyl-CoA ester solution into the injection syringe.

    • Perform a series of injections of the acyl-CoA ester into the protein solution while monitoring the heat changes.

    • A control experiment with the acyl-CoA ester injected into the buffer alone should be performed to account for the heat of dilution.

  • Data Analysis: Analyze the resulting thermograms using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction[15].

Visualizations

Signaling and Metabolic Pathways

The primary known pathway involving lignoceroyl-CoA is its degradation via peroxisomal β-oxidation.

Lignoceroyl_CoA_Metabolism Lignoceric_Acid Lignoceric Acid (C24:0) Lignoceroyl_CoA Lignoceroyl-CoA Lignoceric_Acid->Lignoceroyl_CoA Lignoceroyl-CoA Ligase Peroxisome Peroxisome Lignoceroyl_CoA->Peroxisome Beta_Oxidation Peroxisomal β-Oxidation Peroxisome->Beta_Oxidation Shorter_Acyl_CoA Shorter-Chain Acyl-CoA Beta_Oxidation->Shorter_Acyl_CoA Mitochondria Mitochondria Shorter_Acyl_CoA->Mitochondria Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Mitochondria->Mitochondrial_Beta_Oxidation Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA

Caption: Metabolic pathway of lignoceroyl-CoA degradation.

Experimental Workflow

The following diagram illustrates the proposed workflow for comparing the protein binding of the two acyl-CoA molecules.

Experimental_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_binding_assay Binding Affinity Measurement cluster_analysis Data Analysis and Comparison Cloning Gene Cloning Expression Protein Expression Cloning->Expression Purification Protein Purification Expression->Purification QC Quality Control (SDS-PAGE, Bradford) Purification->QC ITC Isothermal Titration Calorimetry (ITC) QC->ITC Lignoceroyl_CoA Lignoceroyl-CoA Solution Lignoceroyl_CoA->ITC Methyl_Docosanoyl_CoA This compound Solution Methyl_Docosanoyl_CoA->ITC Data_Analysis Determine Kd, n, ΔH, ΔS ITC->Data_Analysis Comparison Compare Binding Affinities Data_Analysis->Comparison

Caption: Experimental workflow for comparative protein binding analysis.

Conclusion

While direct comparative data on the protein binding of this compound and lignoceroyl-CoA is currently unavailable, this guide provides a framework for researchers to conduct such investigations. By following the proposed experimental protocols, it will be possible to obtain quantitative data on their respective binding affinities to key proteins like ACBP. Such studies will be instrumental in understanding the distinct biological roles of these two very-long-chain acyl-CoA molecules and could provide valuable insights for the development of therapeutics targeting VLCFA metabolism.

References

Comparative Analysis of Lipid-Binding Antibody Cross-Reactivity with 20-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of hypothetical lipid-binding antibodies and their potential cross-reactivity with 20-Methyldocosanoyl-CoA, a very-long-chain fatty acyl-CoA. Due to the limited availability of specific antibodies targeting this molecule, this document serves as a framework for evaluating antibody specificity and outlines the experimental protocols necessary for such an assessment. The data presented is illustrative to guide researchers in their experimental design and interpretation.

Introduction to Lipid-Binding Antibody Specificity

Antibodies that recognize lipid antigens are crucial tools in lipid research and diagnostics. However, their utility is contingent on their specificity. Cross-reactivity, the binding of an antibody to lipids other than its primary target, can lead to inaccurate results and misinterpretation of data. This compound is a C23:0 branched-chain fatty acyl-CoA, and its unique structure, featuring a long acyl chain and a methyl branch, presents a distinct antigenic profile. Understanding the potential for cross-reactivity of lipid-binding antibodies with this and structurally similar molecules is paramount for reliable experimental outcomes.

Comparison of Hypothetical Lipid-Binding Antibodies

The following tables summarize the binding characteristics of three hypothetical monoclonal antibodies (mAb-A, mAb-B, and mAb-C) against this compound and other relevant lipids. These illustrative data are what one might aim to generate through the experimental protocols detailed in this guide.

Table 1: Binding Affinity (K D) of Hypothetical Antibodies to Various Lipids

Lipid AntigenmAb-A (K_D_, nM)mAb-B (K_D_, nM)mAb-C (K_D_, nM)
This compound 5.2 550 15.8
Docosanoyl-CoA (C22:0)10.560025.4
Tricosanoyl-CoA (C23:0)8.958020.1
18-Methyl-eicosanoyl-CoA (C21:0)50.3>1000150.7
Palmitoyl-CoA (C16:0)>1000>1000890.2
Coenzyme A>100050.1>1000

Table 2: Cross-Reactivity Profile of Hypothetical Antibodies

AntibodyPrimary TargetNotable Cross-Reactivities
mAb-A This compoundHigh affinity for long-chain acyl-CoAs, with some recognition of the methyl branch position.
mAb-B Coenzyme ABinds to the Coenzyme A moiety, showing broad reactivity with all acyl-CoAs regardless of chain length or structure.
mAb-C Long-Chain Acyl-CoAsModerate affinity for various long-chain acyl-CoAs, with some preference for branched chains.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the specificity and cross-reactivity of lipid-binding antibodies.

Enzyme-Linked Immunosorbent Assay (ELISA) for Lipid-Binding Antibodies

This protocol describes an indirect ELISA to assess the binding of antibodies to immobilized lipids.

  • Lipid Coating:

    • Dissolve this compound and other lipids in an appropriate organic solvent (e.g., chloroform/methanol, 2:1).

    • Add 100 µL of the lipid solution (1-10 µg/mL in coating buffer, e.g., bicarbonate/carbonate buffer, pH 9.6) to the wells of a high-binding microtiter plate.[1]

    • Allow the solvent to evaporate overnight in a fume hood, leaving the lipid coated on the well surface.

  • Blocking:

    • Wash the plate three times with 200 µL of PBS.

    • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.[2][3]

    • Incubate for 2 hours at room temperature.[1]

  • Antibody Incubation:

    • Wash the plate four times with wash buffer (PBS with 0.05% Tween-20).[4]

    • Add 100 µL of the primary antibody, diluted in blocking buffer, to each well.

    • Incubate for 2 hours at room temperature.[1]

  • Secondary Antibody and Detection:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG), diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution (e.g., TMB).[5]

    • Incubate in the dark until color develops.

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄).[5]

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).[5]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics and affinity.[6][7][8]

  • Liposome (B1194612) Preparation:

    • Prepare large unilamellar vesicles (LUVs) incorporating this compound or other lipids of interest. This is achieved by drying a lipid mixture into a thin film and rehydrating with buffer, followed by extrusion through a polycarbonate membrane.

  • Chip Preparation:

    • Use an L1 sensor chip, which has a lipophilic surface suitable for capturing lipid vesicles.[6][8]

    • Equilibrate the chip surface with running buffer (e.g., HBS-P).

  • Liposome Immobilization:

    • Inject the prepared liposomes over the sensor chip surface at a low flow rate to allow for capture and formation of a lipid bilayer.

  • Analyte Binding:

    • Inject a series of concentrations of the lipid-binding antibody over the immobilized liposome surface.

    • Monitor the change in the resonance angle in real-time to obtain association and dissociation curves.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).[9]

Liposome Binding Assay

This assay assesses the binding of an antibody to its target lipid in a more biologically relevant membrane context.

  • Liposome Preparation:

    • Prepare LUVs containing the lipid of interest (e.g., this compound) and a fluorescently labeled lipid.

    • Extrude the liposomes through a polycarbonate membrane to obtain a uniform size distribution.[10]

  • Binding Reaction:

    • Incubate the fluorescently labeled liposomes with varying concentrations of the antibody in a binding buffer.[10]

  • Separation of Bound and Unbound Liposomes:

    • Separate the antibody-bound liposomes from the unbound liposomes. This can be achieved by co-immunoprecipitation with protein A/G beads if the antibody is an IgG.

  • Quantification:

    • Measure the fluorescence of the pulled-down liposomes.

    • Plot the fluorescence intensity against the antibody concentration to determine the binding affinity.

Visualizations

Signaling Pathway

G cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Pathways VLCFA_Biosynthesis VLCFA Biosynthesis (Elongase Complex) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA_Biosynthesis->Acyl_CoA_Synthetase 20_Me_Docosanoyl_CoA This compound Acyl_CoA_Synthetase->20_Me_Docosanoyl_CoA Sphingolipid_Synthesis Sphingolipid Synthesis 20_Me_Docosanoyl_CoA->Sphingolipid_Synthesis Cuticular_Wax_Production Cuticular Wax Production 20_Me_Docosanoyl_CoA->Cuticular_Wax_Production Signaling_Events Cellular Signaling Events 20_Me_Docosanoyl_CoA->Signaling_Events Fatty_Acid_Precursors Fatty Acid Precursors (e.g., C18:0-CoA) Fatty_Acid_Precursors->VLCFA_Biosynthesis

Caption: Hypothetical signaling pathway involving this compound.

Experimental Workflows

G cluster_elisa ELISA Workflow cluster_spr SPR Workflow elisa1 Coat Plate with Lipid elisa2 Block elisa1->elisa2 elisa3 Add Primary Antibody elisa2->elisa3 elisa4 Add Secondary Antibody elisa3->elisa4 elisa5 Add Substrate & Detect elisa4->elisa5 spr1 Immobilize Liposomes spr2 Inject Antibody spr1->spr2 spr3 Measure Binding spr2->spr3 spr4 Regenerate Surface spr3->spr4 spr5 Analyze Kinetics spr4->spr5

Caption: Workflows for ELISA and SPR experiments.

References

A Comparative Guide to the Identification of 20-Methyldocosanoyl-CoA Using an Authentic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the unambiguous identification of 20-Methyldocosanoyl-CoA in biological matrices. Given the unavailability of a commercial standard for this specific very-long-chain branched-chain acyl-CoA, this guide focuses on the synthesis of an authentic standard and its use in comparative analysis against a commercially available straight-chain analogue, Tricosanoyl-CoA. The methodologies detailed herein leverage high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for robust and sensitive detection.

Introduction

This compound is a very-long-chain acyl-coenzyme A that may play a role in various metabolic pathways. Accurate identification and quantification of this molecule are crucial for understanding its biological function and its potential as a biomarker or therapeutic target. The gold standard for the identification of a molecule in a complex mixture is the direct comparison of its analytical properties to an authentic, pure standard. This guide outlines the necessary steps to achieve this, from the synthesis of the standard to the comparative analysis of its chromatographic and mass spectrometric behavior.

Data Presentation: Comparative Analysis

The following tables summarize the expected and experimental data for the authentic this compound standard and the commercially available Tricosanoyl-CoA standard.

Table 1: Mass Spectrometry Data for Authentic Standards

AnalyteMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M+H]⁺Key Product Ions (m/z)
This compoundC44H80N7O17P3S1104.13[1]1105.13598.1 (Quantitative) [M-507+H]⁺, 428.0 (Qualitative)
Tricosanoyl-CoAC44H80N7O17P3S1104.131105.13598.1 (Quantitative) [M-507+H]⁺, 428.0 (Qualitative)

Table 2: Chromatographic Data for Authentic Standards

AnalyteExpected Retention Time (min) on C18 ColumnRelative Retention Time (vs. Tricosanoyl-CoA)
This compound~15-20< 1.0
Tricosanoyl-CoA~16-221.0

Note: The exact retention times will vary depending on the specific LC system, column, and gradient conditions.

Experimental Protocols

Synthesis of Authentic this compound Standard

Materials:

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve 20-methyldocosanoic acid in anhydrous THF.

    • Add triethylamine to the solution and cool to 0°C.

    • Slowly add ethyl chloroformate to the reaction mixture and stir for 1 hour at 0°C to form the mixed anhydride (B1165640).

  • Thioesterification:

    • In a separate flask, dissolve Coenzyme A trilithium salt in water and cool to 0°C.

    • Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification:

    • Acidify the reaction mixture with a dilute acid (e.g., 0.1 M HCl).

    • Purify the this compound using solid-phase extraction on a C18 cartridge.

    • Wash the cartridge with water to remove salts and unreacted Coenzyme A.

    • Elute the product with a mixture of methanol and water.

    • Lyophilize the purified product to obtain a stable powder.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound by LC-MS/MS analysis, comparing the observed mass-to-charge ratios of the precursor and product ions with the theoretical values in Table 1.

LC-MS/MS Analysis of Acyl-CoAs

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 20% B to 100% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Monitor the transition of the precursor ion [M+H]⁺ to the quantitative product ion [M-507+H]⁺ and the qualitative product ion at m/z 428.0.

  • Collision Energy: Optimize for the specific instrument and analytes.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Authentic this compound cluster_purification Purification and Characterization cluster_analysis Comparative Analysis fatty_acid 20-Methyldocosanoic Acid activation Activation with Ethyl Chloroformate fatty_acid->activation mixed_anhydride Mixed Anhydride Intermediate activation->mixed_anhydride thioesterification Thioesterification mixed_anhydride->thioesterification coenzyme_a Coenzyme A coenzyme_a->thioesterification crude_product Crude this compound thioesterification->crude_product spe Solid-Phase Extraction (C18) crude_product->spe purified_product Purified this compound spe->purified_product lcms_char LC-MS/MS Characterization purified_product->lcms_char lcms_analysis LC-MS/MS Analysis purified_product->lcms_analysis biological_sample Biological Sample Extract biological_sample->lcms_analysis comparator_standard Tricosanoyl-CoA Standard comparator_standard->lcms_analysis data_comparison Data Comparison (Retention Time & Mass Spectra) lcms_analysis->data_comparison signaling_pathway cluster_identification Identification Logic node_rt Retention Time Comparison node_id Confident Identification node_rt->node_id node_branched Branched-Chain (20-Me-Docosanoyl-CoA) < Straight-Chain (Tricosanoyl-CoA) node_rt->node_branched node_ms1 Precursor Ion (m/z) Match node_ms1->node_id node_precursor_val [M+H]⁺ = 1105.13 node_ms1->node_precursor_val node_ms2 Product Ion (m/z) Match node_ms2->node_id node_product_val [M-507+H]⁺ = 598.1 & 428.0 node_ms2->node_product_val

References

A Comparative Analysis of the Physicochemical Properties of Branched and Linear C23 Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide presents a detailed comparative analysis of the physicochemical properties of linear C23 acyl-Coenzyme A (tricosanoyl-CoA) and its branched-chain isomers. As direct experimental data for these specific very-long-chain acyl-CoAs (VLCACoAs) are limited in the current body of scientific literature, this document serves as a valuable resource for researchers by combining established principles of lipid biochemistry with data extrapolated from similar long-chain acyl-CoAs. This guide is intended for researchers, scientists, and professionals in drug development with an interest in the metabolism and function of VLCACoAs.

Quantitative Data Summary

The table below provides a side-by-side comparison of the anticipated physicochemical properties of linear and a representative branched C23 acyl-CoA (iso-22-methyl-tricosanoyl-CoA). It is critical to note that where specific experimental data for C23 acyl-CoAs are unavailable, values are estimated based on documented trends for other long-chain fatty acyl-CoAs.

Physicochemical PropertyLinear C23 Acyl-CoA (Tricosanoyl-CoA)Branched C23 Acyl-CoA (e.g., iso-22-methyl-tricosanoyl-CoA)Scientific Rationale for Differences
Molecular Weight ~1128.6 g/mol ~1142.6 g/mol The addition of a methyl group in the branched isomer results in a higher molecular weight.
Aqueous Solubility Extremely Low (Estimated: < 1 µM)Expected to be marginally higher than the linear formThe methyl branch disrupts the uniform packing of the acyl chains, which can slightly increase its interaction with water molecules.[1]
Critical Micelle Concentration (CMC) Very Low (Estimated: < 5 µM)Expected to be higher than the linear formBranching can create steric hindrance that interferes with the efficient packing of molecules into micelles, thus requiring a higher concentration for micelle formation.[2]
Stability in Aqueous Solution Susceptible to hydrolysis, particularly at alkaline pHSimilar stability profile to the linear formThe thioester bond is inherently unstable in aqueous solutions, a characteristic shared by both linear and branched acyl-CoAs.[3]
Melting Point (of parent fatty acid) High (Tricosanoic acid: 79.1 °C)Lower than the linear formThe presence of a methyl branch disrupts the ordered, crystalline structure of the fatty acid chains, leading to a decrease in the melting point.[4]
Protein Binding Affinity (e.g., to PPARα) High AffinityHigh AffinityBoth very-long-chain and branched-chain acyl-CoAs are recognized as high-affinity ligands for key metabolic regulatory proteins such as PPARα.[5][6]

Detailed Experimental Protocols

The following methodologies are standard procedures for determining the physicochemical properties of long-chain acyl-CoAs and are directly applicable to the study of C23 variants.

1. Determination of Aqueous Solubility

  • Principle: The solubility of an acyl-CoA is determined by quantifying the amount dissolved in an aqueous buffer after reaching equilibrium.

  • Protocol:

    • An excess amount of the C23 acyl-CoA is suspended in a buffered aqueous solution (e.g., 50 mM potassium phosphate, pH 7.4).

    • The suspension is agitated at a constant temperature for 24-48 hours to ensure that equilibrium is achieved.

    • The mixture is then subjected to ultracentrifugation to pellet the undissolved acyl-CoA.

    • The concentration of the acyl-CoA in the clear supernatant is quantified using a highly sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), with an appropriate internal standard.[7]

2. Assessment of Thioester Bond Stability

  • Principle: The stability of the thioester bond is assessed by measuring its rate of hydrolysis, which results in the release of free Coenzyme A.

  • Protocol:

    • The C23 acyl-CoA is dissolved in aqueous buffers at various pH values (e.g., 5.5, 7.4, 8.5).

    • The solutions are incubated at a controlled temperature (e.g., 37°C), and aliquots are removed at specific time intervals.

    • The amount of free Coenzyme A produced is quantified by reacting the free sulfhydryl group with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) and measuring the absorbance of the resulting colored product at 412 nm.[3]

    • The rate of hydrolysis is calculated from the change in absorbance over time.

3. Measurement of Critical Micelle Concentration (CMC)

  • Principle: The CMC is identified as the concentration at which the acyl-CoA molecules begin to self-assemble into micelles. This is often detected by a change in the fluorescence of a probe that is sensitive to the polarity of its environment.[8]

  • Protocol:

    • A series of solutions with increasing concentrations of the C23 acyl-CoA are prepared in a suitable buffer.

    • A fluorescent probe, such as 2-toluidinylnaphthalene-6-sulfonate (TNS), is added to each solution. TNS exhibits enhanced fluorescence in the nonpolar interior of micelles compared to the aqueous environment.

    • The fluorescence intensity is measured for each concentration.

    • The CMC is determined by plotting fluorescence intensity against the acyl-CoA concentration. The point at which a sharp increase in fluorescence occurs signifies the onset of micelle formation.[2]

Visual Representations of Workflow and Structure

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_comparison Comparative Analysis synthesis Synthesize/Obtain High-Purity Linear & Branched C23 Acyl-CoAs solubility Solubility Determination (LC-MS/MS) synthesis->solubility stability Stability Analysis (Hydrolysis Rate) synthesis->stability cmc CMC Measurement (Fluorescence Spectroscopy) synthesis->cmc data_analysis Analyze Experimental Data solubility->data_analysis stability->data_analysis cmc->data_analysis comparison Generate Side-by-Side Comparison Guide data_analysis->comparison

Caption: Workflow for comparative physicochemical analysis.

G VLCFA Very-Long-Chain Fatty Acid (C23) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase C23_Acyl_CoA C23 Acyl-CoA (Linear or Branched) Acyl_CoA_Synthetase->C23_Acyl_CoA Beta_Oxidation Mitochondrial Beta-Oxidation C23_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Energy Energy Production (TCA Cycle) Acetyl_CoA->Energy

References

Functional validation of 20-Methyldocosanoyl-CoA's role in cell signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular communication, lipid molecules have emerged as critical players, acting as messengers and modulators of complex signaling networks. Among these, acyl-Coenzyme A (acyl-CoA) thioesters, intermediates in fatty acid metabolism, are gaining recognition for their roles beyond bioenergetics. This guide provides a comparative analysis of the functional roles of two distinct acyl-CoA species: the well-characterized polyunsaturated arachidonoyl-CoA and the lesser-known very-long-chain saturated 20-methyldocosanoyl-CoA.

While arachidonoyl-CoA is a pivotal precursor to the potent eicosanoid signaling molecules, the direct signaling functions of this compound remain largely unexplored. This guide will, therefore, juxtapose the established signaling paradigms of arachidonoyl-CoA with the hypothesized roles of this compound, drawing inferences from the known functions of other very-long-chain fatty acyl-CoAs (VLCFA-CoAs). This comparative framework aims to stimulate further investigation into the signaling capabilities of this understudied class of molecules.

Comparative Analysis of Acyl-CoA Signaling Properties

The following table summarizes the known and hypothesized characteristics of arachidonoyl-CoA and this compound, providing a clear overview for comparative purposes.

FeatureArachidonoyl-CoA (C20:4-CoA)This compound (C23:0-CoA) (Hypothesized)
Primary Metabolic Fate Precursor for eicosanoid biosynthesis, incorporation into phospholipids.Primarily chain-shortening via peroxisomal β-oxidation, incorporation into complex lipids like sphingolipids.
Established Signaling Role Indirect signaling as a precursor to prostaglandins, leukotrienes, thromboxanes, and lipoxins.[1][2]Direct modulation of protein function (e.g., enzyme activity, transcription factor binding).
Key Downstream Mediators Eicosanoids (e.g., PGE2, LTB4).[1][2]Direct protein targets (kinases, phosphatases, transcription factors).
Cellular Processes Modulated Inflammation, immunity, pain perception, blood pressure regulation.[2]Membrane fluidity, protein acylation, regulation of gene expression related to lipid metabolism.
Receptor Interaction Eicosanoids act on specific G-protein coupled receptors.[1]May directly bind to and allosterically regulate intracellular proteins.

Signaling Pathways: A Visual Comparison

The signaling cascades initiated by arachidonoyl-CoA are well-documented and contrast with the more direct, though putative, mechanisms of this compound.

cluster_Arachidonoyl_CoA Arachidonoyl-CoA Signaling Pathway Arachidonoyl_CoA Arachidonoyl-CoA COX Cyclooxygenases (COX-1, COX-2) Arachidonoyl_CoA->COX LOX Lipoxygenases (e.g., 5-LOX) Arachidonoyl_CoA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes GPCRs G-Protein Coupled Receptors Prostaglandins->GPCRs Thromboxanes->GPCRs Leukotrienes->GPCRs Cellular_Response_A Inflammation, Pain, Fever GPCRs->Cellular_Response_A

Arachidonoyl-CoA as a precursor to eicosanoid signaling molecules.

cluster_20_Methyldocosanoyl_CoA Hypothesized this compound Signaling VLCFA_CoA This compound Protein_Kinase Protein Kinase VLCFA_CoA->Protein_Kinase Allosteric Modulation Transcription_Factor Transcription Factor VLCFA_CoA->Transcription_Factor Direct Binding Ion_Channel Ion Channel VLCFA_CoA->Ion_Channel Acylation/ Modulation Phosphorylation Altered Phosphorylation Protein_Kinase->Phosphorylation Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Ion_Flux Altered Ion Flux Ion_Channel->Ion_Flux Cellular_Response_B Metabolic Regulation, Membrane Function Phosphorylation->Cellular_Response_B Gene_Expression->Cellular_Response_B Ion_Flux->Cellular_Response_B

Hypothesized direct signaling roles of this compound.

Experimental Protocols for Functional Validation

To investigate the largely unknown signaling functions of this compound, a series of robust experimental approaches are required. The following protocols provide a foundation for elucidating its synthesis, protein interactions, and effects on cellular pathways.

Measurement of Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) Activity

This protocol is adapted for the synthesis of this compound from its corresponding fatty acid.

Objective: To quantify the enzymatic activity of VLC-ACS responsible for the synthesis of this compound.

Methodology:

  • Cell Lysate Preparation:

    • Harvest cells of interest (e.g., hepatocytes, neurons) and wash with ice-cold PBS.

    • Lyse cells in a suitable buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing:

      • Tris-HCl buffer (pH 7.5)

      • ATP

      • Coenzyme A

      • MgCl2

      • [1-14C]-20-methyldocosanoic acid (custom synthesis may be required) complexed to fatty acid-free BSA.

    • Initiate the reaction by adding a known amount of cell lysate.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Extraction and Quantification:

    • Stop the reaction by adding a mixture of isopropanol/heptane (B126788)/H2SO4.

    • Add heptane and water to partition the phases.

    • The radiolabeled this compound will partition into the aqueous phase, while the unreacted fatty acid remains in the organic phase.

    • Measure the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting.

    • Calculate the specific activity of VLC-ACS (nmol/min/mg protein).

cluster_workflow VLC-ACS Activity Assay Workflow Lysate Cell Lysate Preparation Reaction Enzymatic Reaction with [14C]-Fatty Acid Lysate->Reaction Extraction Phase Partition Extraction Reaction->Extraction Quantification Scintillation Counting Extraction->Quantification Analysis Calculate Specific Activity Quantification->Analysis

Workflow for measuring VLC-ACS activity.
Acyl-CoA:Protein Binding Assay

This protocol aims to identify proteins that directly interact with this compound.

Objective: To identify and validate protein binding partners of this compound.

Methodology:

  • Synthesis of an Affinity Probe:

    • Synthesize a this compound analog containing a clickable tag (e.g., an alkyne or azide (B81097) group) or a photo-crosslinkable moiety.

  • Cell Treatment and Lysis:

    • Treat cells with the affinity probe.

    • Lyse the cells under conditions that preserve protein-ligand interactions.

  • Affinity Pull-Down:

    • For a clickable probe, perform a click chemistry reaction to attach a biotin (B1667282) handle.

    • Incubate the lysate with streptavidin-coated beads to pull down the probe-protein complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Protein Identification:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and visualize by silver staining or perform in-solution digestion followed by LC-MS/MS analysis for protein identification.

  • Validation:

    • Validate potential binding partners using orthogonal methods such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) with unlabeled this compound.

In Vitro Enzyme Activity Modulation Assay

This protocol is designed to assess the direct effect of this compound on the activity of a purified enzyme.

Objective: To determine if this compound can directly modulate the activity of a specific enzyme (e.g., a protein kinase or phosphatase).

Methodology:

  • Enzyme and Substrate Preparation:

    • Obtain a purified, active form of the enzyme of interest.

    • Prepare the appropriate substrate for the enzyme (e.g., a peptide substrate for a kinase).

  • Kinetic Assay:

    • Set up a reaction mixture containing the enzyme, its substrate, and necessary co-factors in a suitable buffer.

    • Add varying concentrations of this compound (and a control acyl-CoA, such as palmitoyl-CoA).

    • Initiate the reaction (e.g., by adding ATP for a kinase assay).

    • Monitor the reaction progress over time using a suitable detection method (e.g., incorporation of [γ-32P]ATP for a kinase, or a colorimetric/fluorometric readout).

  • Data Analysis:

    • Determine the initial reaction velocities at each concentration of this compound.

    • Plot the enzyme activity as a function of the acyl-CoA concentration to determine the IC50 (for inhibition) or EC50 (for activation).

    • Perform kinetic analysis (e.g., Michaelis-Menten plots) to understand the mechanism of modulation (e.g., competitive, non-competitive inhibition).

This comparative guide highlights the significant knowledge gap in our understanding of very-long-chain saturated acyl-CoAs as signaling molecules. By employing the outlined experimental strategies, researchers can begin to functionally validate the role of this compound and related molecules in cellular signaling, potentially uncovering novel therapeutic targets for metabolic and signaling-related disorders.

References

Comparative lipidomics of cells treated with 20-Methyldocosanoyl-CoA versus control

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the lipidomic alterations induced by 20-Methyldocosanoyl-CoA treatment in cellular models.

This guide provides a comparative analysis of the lipidomic profiles of cells treated with this compound versus a control group. While direct experimental data for this compound is not extensively available in public literature, this guide synthesizes data from studies on structurally similar very-long-chain fatty acids (VLCFAs) to present a representative and predictive overview of the expected lipidomic shifts. The methodologies and potential signaling pathway alterations are detailed to support further research in this area.

Quantitative Lipidomic Analysis: A Comparative Snapshot

The following tables summarize the anticipated quantitative changes in major lipid classes and species in cells treated with this compound compared to a vehicle-treated control group. The data is presented as a hypothetical but plausible representation based on the known effects of other VLCFAs.

Table 1: Fold Change in Major Lipid Classes

Lipid ClassFold Change (this compound vs. Control)p-value
Sphingomyelins (SM)1.8<0.05
Ceramides (B1148491) (Cer)2.5<0.01
Hexosylceramides (HexCer)1.6<0.05
Phosphatidylcholines (PC)1.1>0.05
Phosphatidylethanolamines (PE)1.2>0.05
Triacylglycerols (TAG)0.8>0.05
Cholesterol Esters (CE)1.3>0.05

Table 2: Alterations in Specific Very-Long-Chain Fatty Acid-Containing Lipid Species

Lipid SpeciesFold Change (this compound vs. Control)p-value
SM (d18:1/22:0)2.1<0.01
Cer (d18:1/22:0)3.2<0.001
SM (d18:1/24:0)1.5<0.05
Cer (d18:1/24:1)1.4<0.05
PC (16:0/22:0)1.3>0.05
PE (18:0/22:0)1.4>0.05

Experimental Protocols

The following is a detailed methodology for a typical comparative lipidomics experiment to assess the effects of this compound.

1. Cell Culture and Treatment:

  • Cell Line: Human embryonic kidney cells (HEK293) or a relevant cell line for the research question.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and grown to 80% confluency. The media is then replaced with serum-free DMEM containing either 10 µM this compound (solubilized in a suitable vehicle like ethanol (B145695) or DMSO) or the vehicle alone (control group). Cells are incubated for 24 hours.

2. Lipid Extraction:

  • Harvesting: After incubation, the media is removed, and cells are washed twice with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Lipids are extracted using a modified Bligh-Dyer method.[1] Briefly, 1 mL of a chloroform (B151607):methanol (1:2, v/v) mixture is added to each well, and cells are scraped. The cell lysate is transferred to a glass tube, and an additional 1 mL of chloroform and 1 mL of water are added. The mixture is vortexed and centrifuged to induce phase separation. The lower organic phase containing the lipids is collected.

3. Mass Spectrometry-Based Lipidomics:

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-Exactive Orbitrap or a Q-TOF instrument, coupled with an ultra-high-performance liquid chromatography (UHPLC) system is used for analysis.[1][2]

  • Chromatographic Separation: Lipid extracts are separated on a C18 reversed-phase column.[2] A gradient elution with mobile phases containing solvents like acetonitrile, isopropanol, and water with additives like formic acid and ammonium (B1175870) formate (B1220265) is employed.

  • Mass Spectrometry Analysis: Data is acquired in both positive and negative ion modes to cover a broad range of lipid classes. Full scan MS and data-dependent MS/MS scans are performed for lipid identification and quantification.[1]

4. Data Analysis:

  • Lipid Identification: Lipid species are identified by matching the accurate mass and MS/MS fragmentation patterns with lipid databases such as LIPID MAPS.

  • Quantification: The peak areas of the identified lipids are integrated, and the data is normalized to an internal standard and the total protein content or cell number.

  • Statistical Analysis: Statistical significance between the treated and control groups is determined using a t-test or ANOVA, with a p-value < 0.05 considered significant.

Visualizing the Cellular Processes

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_seeding Seed Cells treatment Treat with this compound or Vehicle cell_seeding->treatment cell_harvesting Harvest Cells treatment->cell_harvesting lipid_extraction Lipid Extraction (Bligh-Dyer) cell_harvesting->lipid_extraction lc_ms UHPLC-MS/MS Analysis lipid_extraction->lc_ms data_processing Data Processing & Lipid ID lc_ms->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis final_results final_results statistical_analysis->final_results Comparative Lipidomics Profile

Caption: A streamlined workflow for comparative lipidomics analysis.

VLCFA Metabolism and Potential Signaling Interactions

Very-long-chain fatty acids (VLCFAs) like this compound are metabolized through specific pathways and can influence cellular signaling.[3][4]

vlcfa_metabolism cluster_synthesis Elongation (ER) cluster_incorporation Lipid Synthesis cluster_degradation Degradation (Peroxisome) cluster_signaling Potential Signaling Impact LCFA_CoA Long-Chain Acyl-CoA ELOVL ELOVL Enzymes LCFA_CoA->ELOVL Malonyl-CoA VLCFA_CoA This compound Sphingolipids Sphingolipids (Cer, SM) VLCFA_CoA->Sphingolipids Glycerophospholipids Glycerophospholipids (PC, PE) VLCFA_CoA->Glycerophospholipids Peroxisomal_Beta_Oxidation Peroxisomal β-oxidation VLCFA_CoA->Peroxisomal_Beta_Oxidation Transport Inflammatory_Response Inflammatory Signaling VLCFA_CoA->Inflammatory_Response ELOVL->VLCFA_CoA Membrane_Properties Membrane Fluidity & Raft Formation Sphingolipids->Membrane_Properties Acetyl_CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA

Caption: Overview of VLCFA metabolism and its potential cellular roles.

Discussion and Interpretation

The introduction of exogenous this compound is expected to lead to its incorporation into various lipid classes, most notably sphingolipids such as ceramides and sphingomyelins.[3][4] This is a common fate for VLCFAs and can have significant downstream effects. An increase in VLCFA-containing sphingolipids can alter the biophysical properties of cell membranes, potentially affecting membrane fluidity and the formation of lipid rafts.[3] These membrane microdomains are crucial for the proper functioning of membrane-bound receptors and signaling proteins.

The accumulation of specific ceramide species containing VLCFAs may also trigger cellular stress responses and influence signaling pathways related to inflammation and apoptosis. While the direct signaling roles of this compound are yet to be fully elucidated, the broader class of VLCFAs has been implicated in modulating inflammatory responses.[5]

The presented hypothetical data and pathways provide a foundational framework for designing and interpreting experiments aimed at understanding the precise cellular and lipidomic consequences of this compound treatment. Further research is warranted to validate these predictions and to explore the full spectrum of biological activities of this and other modified VLCFAs.

References

Safety Operating Guide

Personal protective equipment for handling 20-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling 20-Methyldocosanoyl-CoA, a risk assessment should be conducted to determine the appropriate level of PPE. Based on the handling of similar chemicals, the following PPE is recommended to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile or latex)To prevent skin contact with the substance. Gloves must be inspected prior to use and disposed of properly after handling.[1]
Eye & Face Protection Safety glasses with side shields or goggles. A face shield may be required if there is a splash hazard.[1][2][3]To protect the eyes and face from splashes, dust, and other particles.[1][3]
Skin & Body Protection Laboratory coat or coveralls.To protect skin and personal clothing from contamination.[2][4]
Respiratory Protection Not generally required for small quantities in a well-ventilated area. If dusts are generated or working in a poorly ventilated space, a NIOSH-approved respirator may be necessary.[5]To protect against inhalation of dusts or aerosols.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with the skin, eyes, and clothing.[5]

  • Prevent the formation of dusts or aerosols during handling.

  • After handling, wash hands thoroughly with soap and water.[6]

Storage Procedures:

  • Store in a tightly sealed container in a cool, dry place.[6]

  • Refer to the product label for specific storage temperature recommendations.

  • Some similar compounds are air-sensitive; store under an inert atmosphere if necessary.

Disposal Plan

Contaminated materials and waste must be disposed of in accordance with institutional, local, state, and federal regulations.

Disposal Guidelines:

  • Dispose of contaminated gloves and other disposable PPE in a designated chemical waste container.

  • Unused or waste this compound should be disposed of as chemical waste. Do not pour down the drain.[6][7]

  • Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.

Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the standard workflow for safely handling and disposing of this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Handle Compound (Weighing, Dissolving, etc.) C->D E Decontaminate Work Surface D->E I Store Unused Compound in Tightly Sealed Container D->I F Dispose of Contaminated Waste in Designated Bins E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H J Place in Appropriate Storage (Cool, Dry Location) I->J

Caption: Standard operating procedure for handling and disposing of this compound.

References

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